Product packaging for Ac-LEVD-CHO(Cat. No.:CAS No. 402832-01-3)

Ac-LEVD-CHO

Cat. No.: B3037022
CAS No.: 402832-01-3
M. Wt: 500.5 g/mol
InChI Key: MXGJLIBJKIIQSF-FPXQBCRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Oxidosqualene is an important intermediate in the biosynthesis of membrane sterols, being converted to lanosterol by 2,3-oxidosqualene cyclase.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N4O9 B3037022 Ac-LEVD-CHO CAS No. 402832-01-3

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGJLIBJKIIQSF-FPXQBCRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Ac-LEVD-CHO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartal, commonly known as Ac-LEVD-CHO. This tetrapeptide aldehyde is a crucial tool in the study of inflammatory signaling pathways, primarily through its targeted inhibition of caspase-4.

Executive Summary

This compound is a synthetic, cell-permeable peptide inhibitor that primarily targets caspase-4, an inflammatory caspase pivotal in the non-canonical inflammasome pathway. Its mechanism of action relies on the C-terminal aldehyde group, which acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase. This interaction blocks the substrate-binding site and prevents the proteolytic activity of the enzyme. While highly potent against caspase-4, its selectivity against other caspases is a critical consideration for experimental design. Understanding its function is paramount for researchers investigating inflammatory diseases, innate immunity, and cellular responses to bacterial pathogens.

Mechanism of Action: Reversible Covalent Inhibition

This compound's inhibitory action is centered on its peptide sequence (Leu-Glu-Val-Asp) and its C-terminal aldehyde functional group. The peptide sequence mimics the natural substrate recognition motif of caspase-4, guiding the inhibitor to the enzyme's active site.[1]

Upon binding, the aldehyde group forms a reversible covalent hemithioacetal adduct with the thiol group of the catalytic cysteine residue within the caspase's active site. This bond effectively occludes the active site, preventing the access and cleavage of natural substrates. The reversibility of this interaction is a key characteristic, distinguishing it from irreversible inhibitors like those with a fluoromethyl ketone (FMK) warhead.

cluster_0 Caspase-4 Active Site Caspase4 Caspase-4 (Inactive) ActiveCaspase4 Caspase-4 (Active) InhibitedCaspase4 Caspase-4 (Inhibited) ActiveCaspase4->InhibitedCaspase4 CleavedSubstrate Cleaved Products ActiveCaspase4->CleavedSubstrate Cleavage This compound This compound (Peptide Aldehyde) This compound->ActiveCaspase4 Reversible Covalent Inhibition Substrate Natural Substrate Substrate->ActiveCaspase4 Binding

Figure 1: Mechanism of Reversible Inhibition

Quantitative Data on Inhibitory Activity

Table 1: Comparative Inhibitory Activity of Related Caspase Inhibitors

CompoundTarget Caspase(s)IC50 / KiReference
Ac-DEVD-CHOCaspase-3Ki = 0.23 nM[2]
Ac-DEVD-CHOCaspase-7Ki = 1.6 nM[2]
Ac-YVAD-CHOCaspase-1[3]
Z-LEVD-FMKCaspase-4

Note: Specific quantitative values for this compound are not available in the cited literature. This table is for contextual purposes.

Role in the Non-Canonical Inflammasome Pathway

This compound is a critical tool for elucidating the non-canonical inflammasome pathway, which is a key component of the innate immune response to intracellular Gram-negative bacteria. This pathway is initiated by the direct binding of cytosolic lipopolysaccharide (LPS) to the CARD domain of pro-caspase-4 (in humans) or its murine ortholog, pro-caspase-11.

This binding event triggers the oligomerization and auto-activation of pro-caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), a key downstream effector. The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. These pores also allow for the release of pro-inflammatory cytokines like IL-1β and IL-18, which are processed and activated by the canonical NLRP3 inflammasome, often triggered as a secondary event. This compound can be utilized to specifically block the initial activation of this pathway at the level of caspase-4.

cluster_pathway Non-Canonical Inflammasome Pathway LPS Cytosolic LPS proCasp4 Pro-Caspase-4 LPS->proCasp4 Direct Binding actCasp4 Active Caspase-4 proCasp4->actCasp4 Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) actCasp4->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Activation actCasp4->NLRP3 Secondary Activation cGSDMD Cleaved GSDMD (N-terminal fragment) GSDMD->cGSDMD Pore Membrane Pore Formation cGSDMD->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Cytokine IL-1β / IL-18 Release Pore->Cytokine

Figure 2: Non-Canonical Inflammasome Signaling Pathway

Experimental Protocols

The following provides a generalized, yet detailed, protocol for assessing the inhibitory effect of this compound on caspase-4 activity in vitro. This protocol is synthesized from standard methodologies for caspase activity assays.

In Vitro Caspase-4 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on recombinant human caspase-4.

Materials:

  • Recombinant active human caspase-4

  • This compound (stock solution in DMSO)

  • Caspase-4 fluorogenic substrate (e.g., Ac-LEVD-AFC or Ac-LEVD-pNA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate (for fluorometric assays) or clear microplate (for colorimetric assays)

  • Microplate reader (fluorometer or spectrophotometer)

  • DMSO (for serial dilutions)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of recombinant caspase-4 in assay buffer to a final concentration of 1-10 nM.

    • Perform serial dilutions of the this compound stock solution in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations (e.g., from 1 pM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the fluorogenic or chromogenic substrate in assay buffer according to the manufacturer's instructions (e.g., 50 µM final concentration).

  • Assay Setup:

    • To the wells of the 96-well microplate, add 50 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

    • Add 25 µL of the diluted recombinant caspase-4 to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the caspase-4 substrate to each well.

    • Immediately place the microplate in the plate reader.

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC substrates) or absorbance (e.g., 405 nm for pNA substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction velocity (rate of substrate cleavage) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of caspase-4 activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Start Start PrepReagents Prepare Reagents (Caspase-4, this compound, Substrate) Start->PrepReagents AssaySetup Assay Setup in 96-well Plate (Add Inhibitor/Vehicle, then Caspase-4) PrepReagents->AssaySetup Incubate Incubate at 37°C (15-30 min) AssaySetup->Incubate InitiateReaction Initiate Reaction (Add Substrate) Incubate->InitiateReaction Measure Kinetic Measurement in Plate Reader InitiateReaction->Measure DataAnalysis Data Analysis (Calculate Velocity, Normalize, Plot) Measure->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Figure 3: Experimental Workflow for In Vitro Inhibition Assay

Conclusion

This compound is an indispensable tool for the specific and reversible inhibition of caspase-4. Its mechanism of action, centered on the formation of a hemithioacetal adduct with the catalytic cysteine, allows for the precise dissection of the non-canonical inflammasome pathway. While a comprehensive quantitative profile of its selectivity across all caspases remains to be fully elucidated, its established role as a potent caspase-4 inhibitor solidifies its importance in immunology, inflammation, and drug discovery research. The detailed experimental protocol provided herein offers a robust framework for quantifying its inhibitory effects and furthering our understanding of caspase-4-mediated cellular processes.

References

Ac-LEVD-CHO: A Technical Guide to a Specific Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide inhibitor of caspase-4. It is designed to mimic the preferred cleavage sequence of caspase-4, which is Leu-Glu-Val-Asp (LEVD).[1] The aldehyde group (CHO) at the C-terminus of the peptide acts as a reversible covalent inhibitor by attacking the active site cysteine of the caspase. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in studying the non-canonical inflammasome pathway, and detailed protocols for its use in research.

Caspase-4, along with its murine ortholog caspase-11, plays a crucial role in the innate immune response by acting as a direct sensor for intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2] This recognition triggers the non-canonical inflammasome pathway, leading to a form of inflammatory cell death known as pyroptosis. Given its central role in this pathway, specific inhibitors of caspase-4 like this compound are invaluable tools for elucidating the mechanisms of inflammatory diseases and for the development of novel therapeutics.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of caspase-4. The LEVD peptide sequence directs the inhibitor to the active site of caspase-4. The aldehyde functional group then forms a reversible covalent bond with the catalytic cysteine residue within the caspase's active site, thereby blocking its proteolytic activity.

Specificity and Potency

Table 1: Comparative Inhibitory Activity of Peptide Aldehyde Caspase Inhibitors

InhibitorTarget Caspase(s)IC50 / KiReference(s)
Ac-DEVD-CHOCaspase-3Ki = 230 pM[3]
Caspase-7Ki = 0.3 nM[3]
Caspase-2Ki = 1.7 µM (weak)[3]
Ac-LETD-CHOCaspase-8IC50 = 6.71 nM[4]
Ac-LEHD-CHOCaspase-1IC50 = 15.0 nM[5]
Caspase-4IC50 = 81.7 nM[5]
Caspase-5IC50 = 21.3 nM[5]
Caspase-8IC50 = 3.82 nM[5]
Caspase-9IC50 = 49.2 nM[5]
Ac-DNLD-CHOCaspase-3Kiapp = 0.68 nM[6]
Caspase-7Kiapp = 55.7 nM[6]
Caspase-8Kiapp > 200 nM[6]
Caspase-9Kiapp > 200 nM[6]

Note: This table provides data for related compounds to offer a perspective on the typical potency and selectivity of this class of inhibitors. The exact inhibitory profile of this compound should be experimentally determined.

Signaling Pathways

This compound is a critical tool for investigating the non-canonical inflammasome pathway, which is initiated by the direct binding of intracellular LPS to the CARD domain of caspase-4. This activation leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis. The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.

NonCanonical_Inflammasome LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 binds ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 auto-activation GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD cleaves NLRP3 NLRP3 Inflammasome ActiveCasp4->NLRP3 activates AcLEVDCHO This compound AcLEVDCHO->ActiveCasp4 inhibits GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces IL1b Pro-IL-1β ActiveIL1b Active IL-1β IL1b->ActiveIL1b Casp1 Pro-Caspase-1 NLRP3->Casp1 ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 ActiveCasp1->IL1b cleaves

Figure 1: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

In Vitro Caspase-4 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC50) of this compound against purified recombinant caspase-4.

Materials:

  • Recombinant human caspase-4

  • This compound

  • Caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-LEVD-pNA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant caspase-4 in assay buffer to the recommended concentration.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic or chromogenic substrate in DMSO.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Add recombinant caspase-4 to all wells except the blank.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the caspase-4 substrate to all wells to a final concentration within the linear range of the assay.

  • Measurement:

    • Immediately measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

InVitro_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Caspase-4, this compound, Substrate Setup Add inhibitor and enzyme to plate Reagents->Setup Incubate Incubate at 37°C Setup->Incubate AddSubstrate Add substrate to initiate reaction Incubate->AddSubstrate Measure Kinetic measurement of signal AddSubstrate->Measure Analysis Calculate reaction rates and determine IC50 Measure->Analysis

Figure 2: Workflow for in vitro caspase-4 inhibition assay.
Cellular Assay for Caspase-4 Inhibition in Macrophages

This protocol describes how to assess the ability of this compound to inhibit caspase-4 activation and subsequent pyroptosis in a cellular context. A common method to induce non-canonical inflammasome activation is through the transfection of LPS into the cytoplasm of macrophages.

Materials:

  • Human or murine macrophages (e.g., THP-1, BMDMs)

  • LPS (from E. coli O111:B4)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM

  • This compound

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (antibodies against cleaved caspase-4 and GSDMD-N)

  • ELISA kit for IL-1β

Procedure:

  • Cell Culture and Treatment:

    • Plate macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • LPS Transfection:

    • Prepare the LPS-transfection reagent complex in Opti-MEM according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for 4-6 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for LDH and IL-1β assays.

    • Lyse the remaining cells for Western blot analysis.

  • Assays:

    • LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis, following the kit manufacturer's protocol.

    • Western Blot: Perform Western blotting on the cell lysates to detect the cleaved (active) forms of caspase-4 and GSDMD.

    • ELISA: Quantify the amount of secreted IL-1β in the supernatant using an ELISA kit.

  • Data Analysis:

    • Compare the levels of LDH release, cleaved caspase-4/GSDMD, and IL-1β secretion in this compound-treated cells to the vehicle-treated control.

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_induction Induction of Pyroptosis cluster_readouts Endpoint Analysis PlateCells Plate macrophages Pretreat Pre-treat with this compound PlateCells->Pretreat Transfect Transfect with LPS Pretreat->Transfect Incubate Incubate for 4-6 hours Transfect->Incubate CollectSamples Collect supernatant and cell lysate Incubate->CollectSamples LDH LDH Assay CollectSamples->LDH WB Western Blot CollectSamples->WB ELISA IL-1β ELISA CollectSamples->ELISA

Figure 3: Workflow for cellular caspase-4 inhibition assay.

Conclusion

This compound is an essential tool for researchers studying the non-canonical inflammasome and pyroptosis. Its ability to specifically inhibit caspase-4 allows for the detailed investigation of this critical inflammatory pathway. While more comprehensive data on its inhibitory profile would be beneficial, the protocols outlined in this guide provide a solid foundation for its use in both in vitro and cellular-based experiments. As our understanding of the role of caspase-4 in various diseases continues to grow, specific inhibitors like this compound will remain at the forefront of research and drug discovery efforts in this field.

References

A Technical Guide to the Role of Ac-LEVD-CHO in the Non-Canonical Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-canonical inflammasome pathway is a critical component of the innate immune system, responsible for detecting and responding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Central to this pathway is the activation of inflammatory caspases—caspase-4 and caspase-5 in humans, and caspase-11 in mice—which trigger a potent inflammatory form of cell death known as pyroptosis. Understanding the molecular mechanisms of this pathway is paramount for developing therapeutics against sepsis and other inflammatory diseases. Ac-LEVD-CHO is a specific, cell-permeable peptide aldehyde that acts as a reversible inhibitor of caspase-4, making it an indispensable tool for elucidating the intricacies of non-canonical inflammasome signaling. This guide provides an in-depth overview of the pathway, the inhibitory mechanism of this compound, quantitative data on its activity, and detailed experimental protocols for its use in research settings.

The Non-Canonical Inflammasome Signaling Pathway

The non-canonical inflammasome is defined by its activation through the direct sensing of cytosolic LPS, bypassing the need for upstream pattern recognition receptors typical of canonical inflammasomes.[1][2] In humans, this pathway is mediated by caspase-4 and caspase-5.[3][4]

The key steps are as follows:

  • LPS Sensing: Gram-negative bacteria that escape into the host cell cytosol release LPS. The lipid A moiety of LPS is directly recognized by and binds to the caspase activation and recruitment domain (CARD) of pro-caspase-4/5.[5]

  • Caspase-4/5 Activation: LPS binding induces the oligomerization and auto-processing of pro-caspase-4/5, leading to the formation of the active enzyme.[6]

  • Gasdermin D (GSDMD) Cleavage: Activated caspase-4/5 cleaves the pore-forming protein Gasdermin D (GSDMD).[6][7] This cleavage separates the inhibitory C-terminal domain (GSDMD-C) from the functional N-terminal domain (GSDMD-N).[2][5]

  • Pyroptosis: The liberated GSDMD-N fragments translocate to the plasma membrane, where they oligomerize and form large pores.[8][9] These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis, and the release of intracellular contents—a process termed pyroptosis.[4]

  • NLRP3 Inflammasome Activation: The GSDMD-N pores also trigger a potassium (K+) efflux from the cell.[5] This efflux is a potent stimulus for the secondary activation of the canonical NLRP3 inflammasome, which leads to caspase-1 activation and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11]

Visualization of the Signaling Pathway

NonCanonical_Inflammasome LPS Cytosolic LPS (from Gram-negative bacteria) Casp4 Pro-Caspase-4/5 LPS->Casp4 binds & activates ActiveCasp4 Active Caspase-4/5 Casp4->ActiveCasp4 GSDMD GSDMD ActiveCasp4->GSDMD cleaves GSDMD_N GSDMD-N (N-terminal fragment) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis forms pores K_efflux K+ Efflux GSDMD_N->K_efflux induces NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β / IL-18 Maturation & Secretion Casp1->IL1b

Figure 1. Non-canonical inflammasome signaling cascade.

This compound: A Tool for Pathway Interrogation

This compound is a synthetic, reversible peptide aldehyde inhibitor of caspase-4.[12][13] Its sequence, Leu-Glu-Val-Asp, mimics the preferred cleavage site for caspase-4, allowing it to competitively bind to the enzyme's active site and block its proteolytic activity.[13] By preventing the activation of caspase-4, this compound effectively halts all downstream signaling events, including GSDMD cleavage, pyroptosis, and subsequent IL-1β secretion. This specificity makes it an invaluable research tool for confirming the involvement of the non-canonical inflammasome in various experimental models.[5]

Visualization of the Inhibition Mechanism

Inhibition_Mechanism LPS Cytosolic LPS Casp4 Pro-Caspase-4/5 LPS->Casp4 activates ActiveCasp4 Active Caspase-4/5 Casp4->ActiveCasp4 GSDMD GSDMD Cleavage ActiveCasp4->GSDMD AcLEVDCHO This compound AcLEVDCHO->ActiveCasp4 INHIBITS Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 2. this compound blocks caspase-4 activation.

Quantitative Data: Inhibitor Specificity

The efficacy and specificity of a chemical inhibitor are defined by its half-maximal inhibitory concentration (IC50) against its target and related enzymes. While specific IC50 data for this compound is not widely published, data for the closely related peptide inhibitor, Ac-LEHD-CHO, provides a strong proxy for its activity profile. This data demonstrates high potency against inflammatory caspases-4 and -5, with significantly less activity against the apoptotic effector caspase-3.

Compound Target Caspase IC50 (nM) Caspase Subfamily
Ac-LEHD-CHO Caspase-481.7Inflammatory
Caspase-521.3Inflammatory
Caspase-115.0Inflammatory
Caspase-83.82Apoptotic (Initiator)
Caspase-949.2Apoptotic (Initiator)
Ac-DEVD-CHO Caspase-33.04Apoptotic (Effector)
Caspase-6122Apoptotic (Effector)
Data sourced from the NIH Molecular Libraries Program.[8] The standard substrate for caspases 1, 4, and 5 was (Z-LEHD)2-R110.

Experimental Protocols

The following section details a generalized protocol for inducing non-canonical inflammasome activation in a human cell line (e.g., SH-SY5Y neuroblastoma or HMC3 microglia) and assessing the inhibitory effect of this compound.

Materials and Reagents
  • Human cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Ultrapure LPS (from E. coli O111:B4)

  • Transfection Reagent (e.g., Lipofectamine LTX)

  • Opti-MEM Reduced Serum Medium

  • This compound (caspase-4 inhibitor)[12]

  • DMSO (vehicle control)

  • ELISA kit for human IL-1β

  • LDH Cytotoxicity Assay Kit

  • Reagents for Western Blotting (lysis buffer, antibodies for Caspase-4, GSDMD, IL-1β, and a loading control like β-Actin)

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_activation Inflammasome Activation cluster_analysis Downstream Analysis Plate 1. Plate Cells (e.g., 1x10^5 cells/well) Incubate1 2. Incubate Overnight Plate->Incubate1 Pretreat 3. Pretreat with This compound (10 µM) or DMSO for 1 hr Transfect 4. Transfect with LPS (e.g., 10 µg/mL) using Lipofectamine Incubate2 5. Incubate for 4-24 hrs Transfect->Incubate2 Collect 6. Collect Supernatants & Cell Lysates ELISA 7a. ELISA (IL-1β) Collect->ELISA LDH 7b. LDH Assay (Pyroptosis) Collect->LDH WB 7c. Western Blot (Casp-4, GSDMD) Collect->WB

References

Ac-LEVD-CHO and Its Role in Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammatory caspases. A key pathway in this process is the non-canonical inflammasome pathway, which is mediated by caspase-4 (in humans) and caspase-11 (in mice). This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to these caspases. Activated caspase-4 triggers a cascade of events leading to cell lysis and the release of pro-inflammatory cytokines. Ac-LEVD-CHO, a synthetic peptide aldehyde, serves as a specific and reversible inhibitor of caspase-4, making it a critical tool for studying the mechanisms of non-canonical pyroptosis and for the development of potential therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of pyroptosis, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in research.

Introduction to Non-Canonical Pyroptosis

Pyroptosis is a lytic and pro-inflammatory cell death pathway distinct from apoptosis and necrosis. It plays a crucial role in the innate immune response to pathogen infection and cellular danger signals. The non-canonical pathway of pyroptosis is initiated by the detection of cytosolic LPS by caspase-4 in humans (and its orthologs caspase-5 in humans and caspase-11 in mice)[1][2][3].

Upon binding to LPS, pro-caspase-4 undergoes oligomerization and auto-activation[4]. The active caspase-4 then cleaves a specific substrate, Gasdermin D (GSDMD)[5]. This cleavage event is the central execution step of pyroptosis. The cleavage of GSDMD separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. The GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes to form large pores of approximately 10-20 nm in diameter[6][7]. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of intracellular contents, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, as well as damage-associated molecular patterns (DAMPs)[6][7].

This compound: A Specific Inhibitor of Caspase-4

This compound is a synthetic, cell-permeable tetrapeptide aldehyde with the sequence N-acetyl-Leu-Glu-Val-Asp-CHO[8][9]. It is designed to mimic the preferred cleavage sequence of caspase-4, allowing it to act as a potent and reversible inhibitor of this enzyme[9]. The aldehyde group of this compound forms a covalent but reversible bond with the active site cysteine of caspase-4, thereby blocking its proteolytic activity[10]. By inhibiting caspase-4, this compound effectively blocks the downstream events of the non-canonical pyroptosis pathway, including GSDMD cleavage, pore formation, and subsequent cell lysis and cytokine release.

Quantitative Data on Inhibitor Activity

Precise quantitative data on the inhibitory potency of this compound against caspase-4 is crucial for its effective use in experimental settings. While a specific IC50 value for this compound against caspase-4 is not consistently reported across the literature, data from inhibitor screening assays and for similar compounds provide a valuable reference.

InhibitorTarget CaspaseIC50 / KiNotes
This compound Caspase-4Not specifiedUsed as a positive control in inhibitor screening assays. A working concentration of 10 µM has been shown to be effective in cell-based assays.
Ac-FLTD-CMK Caspase-41.49 µMA GSDMD-derived peptide inhibitor, providing a reference for the potency of peptide-based inhibitors against caspase-4[7][11].
VRT-043198 Caspase-4Ki = 0.6 nMA potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily, including caspase-4[11].

Table 1: Quantitative Data for Caspase-4 Inhibitors

Signaling Pathway of Non-Canonical Pyroptosis and Inhibition by this compound

The non-canonical pyroptosis pathway is a linear signaling cascade that is effectively blocked by this compound at the level of caspase-4 activation.

NonCanonical_Pyroptosis cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane Gram-negative_bacteria Gram-negative Bacteria LPS Intracellular LPS Gram-negative_bacteria->LPS Release pro_caspase4 Pro-Caspase-4 LPS->pro_caspase4 Direct Binding & Activation caspase4 Active Caspase-4 pro_caspase4->caspase4 Autocatalysis GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleavage pro_IL1b Pro-IL-1β caspase4->pro_IL1b Cleavage (indirectly via NLRP3 inflammasome activation) GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N pore GSDMD Pore Formation GSDMD_N->pore IL1b Mature IL-1β pro_IL1b->IL1b lysis Cell Lysis (Pyroptosis) pore->lysis lysis->IL1b Release Ac_LEVD_CHO This compound Ac_LEVD_CHO->caspase4 Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (e.g., THP-1 macrophages) inhibitor_treatment 2. Pre-treatment with this compound (e.g., 10 µM, 1 hour) cell_culture->inhibitor_treatment pyroptosis_induction 3. Induction of Pyroptosis (e.g., Intracellular LPS) inhibitor_treatment->pyroptosis_induction caspase_activity Caspase-4 Activity Assay pyroptosis_induction->caspase_activity gsdmd_cleavage Western Blot for GSDMD Cleavage pyroptosis_induction->gsdmd_cleavage cell_death LDH Release Assay pyroptosis_induction->cell_death cytokine_release ELISA for IL-1β pyroptosis_induction->cytokine_release

References

Ac-LEVD-CHO: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO, a synthetic tetrapeptide, is a potent and reversible inhibitor of caspase-4.[1][2] This peptide, with the amino acid sequence N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-L-aspartinal, plays a critical role in the study of inflammatory and apoptotic pathways. Its aldehyde functional group allows it to interact with the active site of caspases, thereby blocking their proteolytic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its role in inhibiting the non-canonical inflammasome pathway.

Chemical Structure and Physicochemical Properties

This compound is characterized by its specific amino acid sequence and a C-terminal aldehyde group, which is crucial for its inhibitory activity. The detailed chemical and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name N-acetyl-L-leucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide
Sequence Ac-Leu-Glu-Val-Asp-CHO
Molecular Formula C22H36N4O9
Molecular Weight 500.54 g/mol [3]
CAS Number 402832-01-3[3]
Property Value
Appearance White to off-white solid[3]
Solubility DMSO: 100 mg/mL (199.78 mM) (requires sonication)[3]Water: ≥ 33.33 mg/mL (66.59 mM)[3]
Storage Powder: -80°C for 2 years, -20°C for 1 year[3]In Solvent: -80°C for 6 months, -20°C for 1 month[3]

Mechanism of Action: Inhibition of Caspase-4 and the Non-Canonical Inflammasome

This compound functions as a selective inhibitor of caspase-4, a key player in the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune system, responsible for detecting intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

The binding of intracellular LPS to the CARD domain of caspase-4 triggers its oligomerization and activation. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This process also facilitates the release of pro-inflammatory cytokines like IL-1β and IL-18. This compound, by inhibiting caspase-4, effectively blocks these downstream events.

NonCanonical_Inflammasome_Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS_ext LPS Gram-negative Bacteria->LPS_ext releases LPS_intra Intracellular LPS LPS_ext->LPS_intra enters cell Caspase4_pro Pro-Caspase-4 LPS_intra->Caspase4_pro binds to CARD domain Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active oligomerization & activation GSDMD_pro Pro-Gasdermin D Caspase4_active->GSDMD_pro cleaves Cytokines_pro Pro-IL-1β / Pro-IL-18 Caspase4_active->Cytokines_pro activates processing of Ac_LEVD_CHO This compound Ac_LEVD_CHO->Caspase4_active inhibits GSDMD_N GSDMD-N GSDMD_pro->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Cytokines_active IL-1β / IL-18 Pyroptosis->Cytokines_active release of Cytokines_pro->Cytokines_active

Figure 1. Inhibition of the Non-Canonical Inflammasome Pathway by this compound.

Quantitative Data on Inhibitory Activity

While this compound is established as a potent caspase-4 inhibitor, specific Ki or IC50 values are not consistently reported across the literature. For comparative purposes, the inhibitory constants of a related and well-characterized caspase inhibitor, Ac-DEVD-CHO, are provided below. It is important to note that Ac-DEVD-CHO has a different selectivity profile, primarily targeting caspase-3.

Caspase Ac-DEVD-CHO Ki (nM)
Caspase-118
Caspase-21700
Caspase-30.23
Caspase-71.6
Caspase-80.92
Caspase-1012

Note: Data for Ac-DEVD-CHO is provided for illustrative purposes due to the lack of available specific Ki values for this compound in the search results. Ac-DEVD-CHO is a potent inhibitor of Group II caspases.[4]

Experimental Protocols

In Vitro Caspase-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on caspase-4 activity in vitro. It is adapted from established caspase activity assays.

Materials:

  • Recombinant active caspase-4

  • This compound

  • Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to create a range of inhibitor concentrations.

  • In the wells of the 96-well plate, add the diluted this compound solutions. Include a control group with Assay Buffer and DMSO only.

  • Add a constant amount of recombinant active caspase-4 to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase-4 substrate to each well.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Monitor the fluorescence kinetically over a period of 30-60 minutes.

  • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound serial dilutions C Incubate Inhibitor and Caspase-4 A->C B Prepare Recombinant Caspase-4 Solution B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G

Figure 2. General workflow for an in vitro caspase-4 inhibition assay.

Conclusion

This compound is an invaluable tool for researchers studying the intricate signaling pathways of inflammation and apoptosis. Its specificity for caspase-4 allows for the targeted investigation of the non-canonical inflammasome and its role in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for the effective use of this compound in a research setting. Further investigation is warranted to fully elucidate its inhibitory profile against a broader range of caspases and to explore its therapeutic potential.

References

Ac-LEVD-CHO: A Technical Guide to a Selective Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-4.[1][2] Comprising the amino acid sequence N-acetyl-Leucine-Glutamic acid-Valine-Aspartic acid aldehyde, it was designed based on the preferred substrate recognition motifs of inflammatory caspases. This inhibitor has become an indispensable tool for researchers investigating the noncanonical inflammasome, pyroptosis, and the innate immune response to intracellular pathogens. This guide provides a comprehensive overview of its discovery, mechanism of action, and application in a research setting.

Discovery and Development

The development of this compound is rooted in seminal studies from the late 1990s that systematically mapped the substrate specificities of the caspase family of proteases.[3] Using combinatorial peptide libraries, researchers identified the optimal four-amino-acid (P4-P1) sequences recognized by each caspase.[4][5] This work revealed that all caspases have a stringent requirement for an Aspartic acid (D) residue at the P1 position, the site of cleavage.[6][7]

These studies broadly categorized caspases into three groups based on their P4-P2 preferences:[8]

  • Group I (Inflammatory Caspases): Caspases-1, -4, and -5, which prefer bulky aromatic or hydrophobic residues at P4 (e.g., Trp-Glu-His-Asp or WEHD).

  • Group II (Effector Caspases): Caspases-3 and -7, which prefer an Asp residue at P4 (e.g., Asp-Glu-Val-Asp or DEVD).

  • Group III (Initiator Caspases): Caspases-6, -8, and -9, which prefer a branched aliphatic amino acid at P4 (e.g., Leu/Val-Glu-His-Asp or LEHD/VEHD).[4]

This compound emerged from this research as a sequence recognized effectively by caspase-4.[2] While the LEVD sequence shares characteristics with the Group III consensus motif, significant substrate overlap exists between caspase families.[7] The identification of LEVD as a preferred caspase-4 substrate led directly to the development of key research tools: fluorogenic and chromogenic substrates for activity assays (e.g., Ac-LEVD-AFC, Ac-LEVD-pNA) and the corresponding aldehyde inhibitor, this compound, for functional studies.[9][10]

Mechanism of Action

This compound functions as a reversible, competitive inhibitor. The peptide sequence (LEVD) directs the molecule to the active site of caspase-4. The C-terminal aldehyde group (CHO) then acts as an electrophilic "warhead" that forms a reversible covalent bond (a thiohemiacetal) with the catalytic cysteine residue in the enzyme's active site.[7] This interaction physically blocks the substrate-binding pocket, preventing the enzyme from cleaving its natural substrates, most notably Gasdermin D.

Quantitative Data: Selectivity of Peptide Aldehyde Inhibitors

Comprehensive public data detailing the IC50 or Ki values of this compound against a full panel of caspases is limited. However, data from related and commonly used peptide aldehyde inhibitors illustrate the general selectivity profiles achieved with this class of compounds. The following table summarizes reported inhibition constants for inhibitors designed for other caspase groups, providing context for the expected selectivity of tetrapeptide-based inhibitors.

Compound (Primary Target)Caspase-1 (nM)Caspase-3 (nM)Caspase-4 (nM)Caspase-5 (nM)Caspase-6 (nM)Caspase-7 (nM)Caspase-8 (nM)Caspase-9 (nM)
Ac-DEVD-CHO (Caspase-3)-Kᵢ = 0.23---Kᵢ = 1.6Kᵢ = 6Kᵢ = 13
Ac-LEHD-CHO (Caspase-9)IC₅₀ = 15.0-IC₅₀ = 81.7IC₅₀ = 21.3--IC₅₀ = 3.82IC₅₀ = 49.2
VRT-043198 (Caspase-1)IC₅₀ = 0.204>10000IC₅₀ = 14.5IC₅₀ = 10.6>10000>10000IC₅₀ = 3.3IC₅₀ = 5.07

Data sourced from multiple references.[11][12] Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are related but distinct measures of inhibitor potency.

Signaling Pathway Involvement: The Noncanonical Inflammasome

This compound is a critical tool for studying the noncanonical inflammasome pathway, an innate immune mechanism for detecting and responding to intracellular Gram-negative bacteria.

  • Sensing: Cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds directly to the CARD domain of pro-caspase-4 (and its murine ortholog, caspase-11).[13]

  • Activation: This binding event induces oligomerization and auto-activation of pro-caspase-4.[14]

  • Execution: Activated caspase-4 has one key substrate: Gasdermin D (GSDMD). It cleaves GSDMD into two fragments: an N-terminal pore-forming domain (GSDMD-N) and a C-terminal inhibitory domain.

  • Pyroptosis: The GSDMD-N fragments translocate to the plasma membrane, where they oligomerize to form large pores. This disrupts the cell's osmotic balance, leading to cell swelling, lysis, and a highly inflammatory form of programmed cell death known as pyroptosis.[15]

  • Cytokine Release: The GSDMD pores also serve as a conduit for the release of mature inflammatory cytokines, such as IL-1β and IL-18, from the cell.

This compound specifically inhibits the enzymatic activity of activated caspase-4, preventing the cleavage of GSDMD and thereby blocking all downstream events, including pyroptosis and cytokine release.

Noncanonical_Inflammasome_Pathway cluster_0 Cytosol cluster_1 Cellular Response LPS Intracellular LPS proCasp4 Pro-Caspase-4 LPS->proCasp4 Binds & Activates Casp4 Active Caspase-4 (Oligomer) proCasp4->Casp4 Autocatalysis GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleaves GSDMD_N GSDMD-N (Pore-forming domain) GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Inhibitor This compound Inhibitor->Casp4 Inhibits Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis Cytokine IL-1β / IL-18 Release Pore->Cytokine

Caption: The Noncanonical Inflammasome Pathway and the inhibitory action of this compound.

Experimental Protocols

Below are representative protocols for using this compound in both in vitro and in cellulo experimental settings.

In Vitro Caspase-4 Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on recombinant caspase-4 activity using a fluorogenic substrate.

Materials:

  • Recombinant active human caspase-4

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Ac-LEVD-AFC fluorogenic substrate (10 mM stock in DMSO)[9]

  • This compound inhibitor (10 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in Caspase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM). Include a "no inhibitor" control.

  • Enzyme Preparation: Dilute the recombinant caspase-4 to its working concentration in ice-cold Caspase Assay Buffer.

  • Inhibitor Incubation: Add 40 µL of Caspase Assay Buffer and 10 µL of each inhibitor dilution to the wells of the 96-well plate.

  • Reaction Initiation (Enzyme): Add 40 µL of the diluted caspase-4 enzyme to each well. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation (Substrate): Prepare the substrate solution by diluting the Ac-LEVD-AFC stock to a final working concentration of 50 µM in Caspase Assay Buffer. Add 10 µL of this solution to each well to start the cleavage reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes at 37°C using the plate reader.

  • Analysis: Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the RFU vs. time plot. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Cellulo Inhibition of LPS-Induced Pyroptosis

This protocol details how to use this compound to determine if a cellular response to LPS is dependent on caspase-4.

Materials:

  • Human monocytic cells (e.g., THP-1) or other relevant cell type

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)

  • Transfection reagent for intracellular LPS delivery (e.g., FuGENE HD)

  • Reagents for downstream analysis (e.g., LDH assay kit for pyroptosis, ELISA kit for IL-1β)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~80-90% confluency at the time of the experiment. For THP-1 cells, differentiate them into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a rest period in fresh media.

  • Inhibitor Pre-treatment: Dilute this compound in complete medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the medium containing the inhibitor. Also include a vehicle control (DMSO only). Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Prepare the LPS/transfection reagent complex according to the manufacturer's instructions to facilitate intracellular delivery. Add the complex to the wells already containing the inhibitor or vehicle.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-18 hours) at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatants and store them at -80°C for later analysis. Lyse the remaining cells to measure intracellular protein or gene expression.

  • Downstream Analysis:

    • Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit. An increase in LDH indicates loss of membrane integrity.

    • Cytokine Release: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

    • Western Blot: Analyze cell lysates for the cleavage of Gasdermin D. The appearance of the GSDMD-N fragment is a direct marker of caspase-4 activity.

Experimental_Workflow cluster_treatments Experimental Groups start Start: Seed Cells (e.g., THP-1 Macrophages) pretreat Pre-treatment (1-2h) start->pretreat inhibitor This compound vehicle Vehicle (DMSO) stimulate Stimulation: Intracellular LPS Transfection incubate Incubation (4-18h) stimulate->incubate collect Collect Supernatants & Cell Lysates incubate->collect analysis Downstream Analysis collect->analysis

Caption: A typical experimental workflow for studying caspase-4 function using this compound.

Logical Framework for Inhibitor Use

The use of this compound in research follows a clear deductive logic to probe the function of caspase-4 in a biological process.

Logical_Framework cluster_outcomes Predicted Outcomes question Biological Question: Is Caspase-4 involved in LPS-induced cell death? hypothesis Hypothesis: Caspase-4 activity is necessary for the observed phenotype. question->hypothesis design Experimental Design: Treat cells with this compound prior to LPS stimulation. hypothesis->design outcome1 Phenotype Blocked (e.g., No cell death, no IL-1β release) design->outcome1 If hypothesis is true outcome2 Phenotype Unchanged (e.g., Cell death still occurs) design->outcome2 If hypothesis is false conclusion1 Conclusion: Hypothesis supported. The process is Caspase-4 dependent. outcome1->conclusion1 conclusion2 Conclusion: Hypothesis rejected. The process is Caspase-4 independent. outcome2->conclusion2

Caption: Logical framework for using this compound to test a biological hypothesis.

Conclusion

This compound is a cornerstone research tool for dissecting the role of caspase-4 in cellular processes. Its development, based on foundational studies of caspase specificity, provides a potent and selective means to inhibit the noncanonical inflammasome pathway. By blocking the cleavage of Gasdermin D, it enables researchers to confirm the involvement of caspase-4 in pyroptosis, cytokine processing, and the host response to bacterial infection. When used with appropriate controls and in conjunction with robust downstream assays, this compound offers clear insights into the complex signaling cascades of the innate immune system.

References

A Technical Guide to Ac-LEVD-CHO and its Inhibitory Effect on Gasdermin D Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gasdermin D (GSDMD) is a critical executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death.[1] Its cleavage by inflammatory caspases is a pivotal event, unleashing a potent N-terminal domain that forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines.[1][2] The non-canonical inflammasome pathway, activated by intracellular lipopolysaccharide (LPS), relies on caspase-4 (in humans) and caspase-11 (in mice) to directly cleave GSDMD.[3][4][5] Understanding the regulation of this pathway is paramount for developing therapeutics for inflammatory diseases and sepsis. This guide provides a detailed technical overview of Ac-LEVD-CHO, a specific peptide inhibitor, and its role in preventing GSDMD cleavage by targeting caspase-4.

The Non-Canonical Inflammasome and Gasdermin D Cleavage

The non-canonical inflammasome pathway is a key component of the innate immune response to intracellular Gram-negative bacteria.[6] Unlike canonical inflammasomes that rely on sensor proteins to activate caspase-1, the non-canonical pathway involves the direct binding of cytosolic LPS to the CARD domain of pro-caspase-4 (or its murine ortholog, caspase-11).[6][7][8] This binding event induces oligomerization and auto-activation of caspase-4.[6]

Once active, caspase-4's primary substrate is GSDMD.[9] GSDMD exists in an auto-inhibited state, where its C-terminal domain folds back and masks the pore-forming N-terminal domain.[7][10] Caspase-4 cleaves GSDMD at a specific linker region (Asp275 in humans), releasing the N-terminal fragment (GSDMD-NT).[10][11] This GSDMD-NT fragment then translocates to the plasma membrane, where it oligomerizes and forms large pores, ultimately leading to pyroptotic cell death.[1][10]

Signaling Pathway Diagram

NonCanonical_Inflammasome cluster_0 Cellular Environment LPS Intracellular LPS (Gram-negative bacteria) Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive binds & activates Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active GSDMD_full Full-length GSDMD (Inactive) Casp4_active->GSDMD_full cleaves GSDMD_N GSDMD N-Terminal (Active) GSDMD_full->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis Inhibitor This compound Inhibitor->Casp4_active inhibits WesternBlot_Workflow cluster_workflow Western Blot Workflow for GSDMD Cleavage Analysis A 1. Cell Culture & Treatment (e.g., THP-1 macrophages) - Pre-treat with this compound - Stimulate with LPS B 2. Sample Preparation - Collect supernatant & lyse cells - Boil in Laemmli buffer A->B C 3. SDS-PAGE - Separate proteins by size B->C D 4. Membrane Transfer - Transfer proteins to PVDF/Nitrocellulose C->D E 5. Immunoblotting - Block membrane - Incubate with Primary Ab (anti-GSDMD) - Incubate with Secondary Ab (HRP) D->E F 6. Detection - Add ECL Substrate - Image for 53 kDa (Full) and 31 kDa (Cleaved) bands E->F

References

The specificity of Ac-LEVD-CHO for caspase-4 over other caspases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity profile of the tetrapeptide aldehyde inhibitor, Ac-Leu-Glu-Val-Asp-CHO (Ac-LEVD-CHO), with a primary focus on its interaction with caspase-4. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to provide a comprehensive resource for researchers in apoptosis, inflammation, and drug discovery.

Introduction to Caspases and this compound

Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7) in apoptotic pathways, and inflammatory caspases (e.g., caspase-1, -4, -5, -11, -12) involved in cytokine processing and inflammatory cell death.

This compound is a synthetic, cell-permeable peptide inhibitor designed to target caspases. Its sequence is based on the preferred cleavage site of specific caspases. While it is widely recognized as a caspase-4 inhibitor, a thorough understanding of its specificity across the entire caspase family is crucial for its effective use as a research tool and for the development of selective therapeutic agents.

Quantitative Analysis of this compound Specificity

The inhibitory potency of this compound has been evaluated against a panel of recombinant human caspases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its specificity. The following table summarizes the available IC50 data.

Caspase TargetIC50 (nM)Relative Potency (vs. Caspase-4)
Caspase-115.05.4x more potent
Caspase-4 81.7 -
Caspase-521.33.8x more potent
Caspase-83.8221.4x more potent
Caspase-949.21.7x more potent
Caspase-1040.42.0x more potent
Caspase-141341.6x less potent
Caspase-2Not Determined-
Caspase-3Not Determined-
Caspase-6Not Determined-
Caspase-7Not Determined-
Caspase-11Not Determined-
Caspase-12Not Determined-
Caspase-13Not Determined-

Data sourced from the NIH Molecular Libraries Program.

Analysis: The data reveals that while this compound does inhibit caspase-4, it is not highly selective. It demonstrates significantly higher potency against several other caspases, most notably the initiator caspase-8. This lack of high specificity is a critical consideration for interpreting experimental results using this inhibitor.

Signaling Pathways Involving Caspase-4

Caspase-4 is a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that are dependent on caspase-1.

Caspase4_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS LPS (Gram-negative bacteria) pro_caspase4 Pro-Caspase-4 LPS->pro_caspase4 Direct binding caspase4 Active Caspase-4 pro_caspase4->caspase4 Dimerization & Autocleavage GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleavage GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 K+ efflux activates pyroptosis Pyroptosis GSDMD_N->pyroptosis Pore formation in plasma membrane pro_IL1b Pro-IL-1β IL1b Mature IL-1β pro_IL1b->IL1b pro_IL18 Pro-IL-18 IL18 Mature IL-18 pro_IL18->IL18 caspase1 Active Caspase-1 NLRP3->caspase1 Activation caspase1->pro_IL1b Cleavage caspase1->pro_IL18 Cleavage IL1b->pyroptosis Pro-inflammatory signaling IL18->pyroptosis Pro-inflammatory signaling pyroptosis->pro_IL1b Release pyroptosis->pro_IL18 Release

Figure 1: Non-canonical inflammasome pathway mediated by caspase-4.

Experimental Protocols

The determination of caspase inhibition is typically performed using a fluorometric or colorimetric assay. Below is a detailed methodology for a representative in vitro caspase activity assay to determine the IC50 of an inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific caspase.

Materials:

  • Recombinant active human caspases (e.g., caspase-1, -3, -4, -8, -9)

  • This compound inhibitor stock solution (in DMSO)

  • Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-4/5/9, Ac-DEVD-AFC for caspase-3/7, Ac-YVAD-AFC for caspase-1)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Experimental Workflow Diagram:

experimental_workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, Caspase, Substrate, Inhibitor Dilutions) start->prepare_reagents add_inhibitor Add serial dilutions of This compound to wells prepare_reagents->add_inhibitor add_caspase Add active caspase to each well add_inhibitor->add_caspase incubate1 Incubate at 37°C for 15 min add_caspase->incubate1 add_substrate Add fluorogenic substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C for 1-2 hours (protect from light) add_substrate->incubate2 read_fluorescence Measure fluorescence (kinetic or endpoint) incubate2->read_fluorescence analyze_data Analyze Data (Plot % inhibition vs. [Inhibitor], calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

The Role of Ac-LEVD-CHO in Modulating IL-1β Processing and Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and secretion of mature IL-1β are tightly controlled processes, primarily mediated by the activation of inflammasomes and subsequent cleavage of its precursor, pro-IL-1β, by inflammatory caspases. A key pathway in this process is the non-canonical inflammasome, which is dependent on caspase-4 (in humans) or its murine homolog, caspase-11. Ac-LEVD-CHO, a synthetic peptide aldehyde, has emerged as a valuable tool for investigating the intricacies of this pathway due to its inhibitory activity against caspase-4. This technical guide provides an in-depth analysis of the impact of this compound on IL-1β processing and secretion, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.

Introduction to the Non-Canonical Inflammasome and IL-1β

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon recognition of cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria, the non-canonical inflammasome is activated. This pathway is initiated by the direct binding of LPS to the caspase activation and recruitment domain (CARD) of pro-caspase-4. This binding event leads to the oligomerization and auto-activation of caspase-4.

Activated caspase-4 has two primary downstream effects that are crucial for the inflammatory response:

  • Gasdermin D (GSDMD) Cleavage: Caspase-4 directly cleaves GSDMD, a member of the gasdermin protein family.[1][2] This cleavage event removes an autoinhibitory C-terminal domain, liberating the N-terminal domain. The GSDMD N-terminal fragment then oligomerizes and inserts into the plasma membrane, forming pores that lead to a form of inflammatory cell death known as pyroptosis.[1][3]

  • NLRP3 Inflammasome Activation: The pores formed by GSDMD lead to potassium (K+) efflux from the cell. This ionic imbalance is a potent trigger for the activation of the canonical NLRP3 inflammasome.[4][5] The activated NLRP3 inflammasome then recruits and activates pro-caspase-1.

Activated caspase-1 is the primary enzyme responsible for the proteolytic cleavage of pro-IL-1β into its mature, biologically active 17 kDa form.[6] The GSDMD pores also provide a conduit for the unconventional secretion of mature IL-1β from the cell.[7]

This compound: A Tool for Interrogating Caspase-4 Activity

This compound is a cell-permeable tetrapeptide inhibitor with the sequence Ac-Leu-Glu-Val-Asp-CHO.[8][9] The aldehyde group (-CHO) at the C-terminus reversibly interacts with the active site cysteine of caspases. The peptide sequence, LEVD, mimics the cleavage site preference of caspase-4, conferring its inhibitory activity. By specifically targeting caspase-4, this compound allows researchers to dissect the role of the non-canonical inflammasome in various cellular processes, including IL-1β processing and secretion.

Impact of this compound on IL-1β Processing and Secretion: Quantitative Data

Studies have demonstrated that this compound can effectively inhibit the production and release of IL-1β in response to stimuli that activate the non-canonical inflammasome. The following table summarizes quantitative findings from a study investigating the effect of this compound on IL-1β secretion induced by Porphyromonas gingivalis-LPS in a human neuroblastoma cell line (SH-SY5Y).

Cell LineTreatmentThis compound ConcentrationIL-1β Secretion (pg/mL)Percent InhibitionReference
SH-SY5YControl-~25-
SH-SY5YP. gingivalis-LPS-~175-
SH-SY5YP. gingivalis-LPS + this compound20 µM~50~83%

Note: The values are approximated from the graphical data presented in the cited study. The percentage of inhibition is calculated relative to the LPS-induced IL-1β secretion.

These data clearly indicate that inhibition of caspase-4 by this compound significantly reduces the secretion of IL-1β, highlighting the critical role of the non-canonical inflammasome in this process.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the non-canonical inflammasome pathway and the experimental procedures used to study it is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

NonCanonical_Inflammasome_Pathway LPS Gram-negative Bacteria (LPS) LPS_cyto Intracellular LPS LPS->LPS_cyto Pro_Casp4 Pro-Caspase-4 LPS_cyto->Pro_Casp4 Binds to CARD Casp4 Active Caspase-4 Pro_Casp4->Casp4 Autocatalytic Activation GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleavage Pro_IL1b Pro-IL-1β Casp4->Pro_IL1b Direct Cleavage (Context-dependent) GSDMD_N GSDMD-N (Pore-forming) GSDMD->GSDMD_N GSDMD_Pore GSDMD Pore GSDMD_N->GSDMD_Pore Oligomerization & Insertion Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b IL1b_secreted Secreted IL-1β Mature_IL1b->IL1b_secreted Secretion via GSDMD pore Ac_LEVD_CHO This compound Ac_LEVD_CHO->Casp4 Inhibition

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis start Seed Macrophages or other relevant cell types pretreatment Pre-treat with this compound (or vehicle control) start->pretreatment stimulation Stimulate with intracellular LPS (e.g., via transfection or bacterial infection) pretreatment->stimulation incubation Incubate for a defined period stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant lyse_cells Lyse cells to obtain cell lysate incubation->lyse_cells elisa IL-1β ELISA on supernatant collect_supernatant->elisa caspase_assay Caspase-4 Activity Assay on cell lysate lyse_cells->caspase_assay western_blot Western Blot for Pro- and Mature IL-1β, Caspase-4, and GSDMD in lysate lyse_cells->western_blot

Caption: General experimental workflow for studying the effect of this compound on IL-1β.

Detailed Experimental Protocols

Caspase-4 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method to quantify caspase-4 activity in cell lysates.[4]

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-4 Substrate: Ac-LEVD-pNA (p-nitroanilide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • After experimental treatment, wash cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of Ac-LEVD-pNA substrate (final concentration of 200 µM).

    • Include a blank control (cell lysis buffer without lysate) and a negative control (lysate from untreated cells).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The increase in caspase-4 activity can be expressed as the fold change in absorbance compared to the negative control.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying the concentration of secreted IL-1β in cell culture supernatants using a sandwich ELISA.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • 96-well ELISA plate pre-coated with capture antibody

  • Recombinant IL-1β standard

  • Cell culture supernatants from the experiment

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a serial dilution of the recombinant IL-1β standard according to the kit manufacturer's instructions to generate a standard curve.

  • Sample Preparation:

    • Centrifuge the collected cell culture supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

  • Assay Procedure:

    • Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated ELISA plate.

    • Incubate for 1.5-2 hours at room temperature or 37°C, as per the kit's protocol.

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.

    • Wash the plate as described above.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 45 minutes.

    • Wash the plate as described above.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Measurement and Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound serves as an indispensable tool for elucidating the role of caspase-4 in the non-canonical inflammasome pathway and its subsequent impact on IL-1β processing and secretion. The quantitative data clearly demonstrates that inhibition of caspase-4 with this compound leads to a significant reduction in IL-1β release, confirming the importance of this pathway in inflammatory responses. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate these mechanisms in their own experimental systems. A thorough understanding of the modulatory effects of compounds like this compound on IL-1β production is paramount for the development of novel therapeutic strategies targeting inflammatory diseases.

References

Foundational Research on the LEVD Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the LEVD (Leu-Glu-Val-Asp) peptide sequence. This sequence is a critical tool for studying the activity of caspase-4, a key protease involved in the non-canonical inflammasome pathway and pyroptotic cell death. This document details the biochemical properties of LEVD-based substrates, comprehensive experimental protocols for their use, and the broader context of their application in immunology and drug discovery.

The LEVD Sequence: A Selective Substrate for Caspase-4

The tetrapeptide sequence LEVD is recognized and cleaved by caspase-4, an inflammatory caspase. Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis and inflammation. They recognize specific four-amino-acid sequences in their substrates, cleaving the peptide bond C-terminal to the aspartate (Asp) residue. While some overlap in substrate specificity exists among caspases, LEVD has been identified as a preferred sequence for caspase-4.[1][2]

For experimental purposes, the LEVD peptide is chemically synthesized and conjugated to a reporter molecule. Cleavage of the peptide by active caspase-4 releases the reporter, which can then be quantified. The two most common types of LEVD-based substrates are:

  • Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin): A fluorogenic substrate. Upon cleavage, the free AFC molecule fluoresces, typically with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3]

  • Ac-LEVD-pNA (p-nitroanilide): A colorimetric substrate. The release of pNA can be measured by its absorbance at 400-405 nm.[4]

These substrates are instrumental in a variety of assays designed to measure caspase-4 activity in cell lysates and purified enzyme preparations, as well as for high-throughput screening of potential caspase-4 inhibitors.[5]

Quantitative Data

Table 1: Inhibitors Targeting LEVD-Cleaving Caspase-4

InhibitorTarget Caspase(s)Reported IC50/KiMechanism of Action
Ac-LEVD-CHOCaspase-4Not specifiedReversible inhibitor with an aldehyde functional group that interacts with the active site cysteine.[6][7]
Z-LEVD-FMKCaspase-4Not specifiedIrreversible inhibitor with a fluoromethylketone group that covalently modifies the active site cysteine.

Experimental Protocols

Caspase-4 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring caspase-4 activity in cell lysates.

Materials:

  • Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

  • DTT (Dithiothreitol): 1 M stock solution

  • Ac-LEVD-AFC Substrate: 1 mM stock solution in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • Induce pyroptosis or the desired cellular response in your cell culture model. Include an untreated control.

    • Harvest 1-5 million cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

  • Assay Execution:

    • Prepare the working 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).

    • In a 96-well plate, add 50 µL of cell lysate to each well. It is recommended to use 100-200 µg of protein per well.

    • Add 50 µL of the working 2X Reaction Buffer to each well.

    • Add 5 µL of the 1 mM Ac-LEVD-AFC substrate to each well for a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no lysate) from all readings.

    • The caspase-4 activity can be expressed as relative fluorescence units (RFU) or calculated as a fold-increase in fluorescence compared to the untreated control.

Caspase-4 Inhibitor Screening Assay

This protocol provides a framework for screening potential caspase-4 inhibitors using a purified enzyme setup.

Materials:

  • Assay Buffer: (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Recombinant Human Caspase-4

  • Ac-LEVD-AFC Substrate: 1 mM stock solution in DMSO

  • Test Inhibitor Compounds: Dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor: this compound

  • 96-well or 384-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the Assay Buffer and recombinant caspase-4 at a pre-determined optimal concentration.

    • Prepare serial dilutions of the test inhibitor compounds and the positive control inhibitor.

  • Assay Execution:

    • To the wells of the microplate, add a small volume (e.g., 5 µL) of the diluted inhibitor compounds or vehicle control (e.g., DMSO).

    • Add the caspase-4 master mix (e.g., 85 µL) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the Ac-LEVD-AFC substrate (e.g., 10 µL of a 10X working solution) to each well.

    • Immediately begin monitoring the fluorescence kinetically at Ex/Em = 400/505 nm at 37°C. Readings can be taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The Non-Canonical Inflammasome Pathway

Caspase-4 is a central player in the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular Gram-negative bacteria. This pathway is triggered by the direct binding of bacterial lipopolysaccharide (LPS) to the CARD domain of caspase-4. This binding leads to the oligomerization and activation of caspase-4, which then cleaves its downstream substrates, most notably Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. This process also results in the release of pro-inflammatory cytokines like IL-1β and IL-18.

NonCanonicalInflammasome LPS Cytosolic LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 Binds to CARD domain ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Oligomerization & Autocatalytic Cleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleavage GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation in Plasma Membrane Cytokines IL-1β / IL-18 Release Pyroptosis->Cytokines

Caption: Non-canonical inflammasome signaling pathway.

Experimental Workflow for Caspase-4 Activity Measurement

The following diagram illustrates the typical workflow for measuring caspase-4 activity in cell lysates using a fluorogenic LEVD substrate.

CaspaseAssayWorkflow start Start: Cell Culture (Treated and Untreated) harvest Harvest and Wash Cells start->harvest lysis Cell Lysis (on ice) harvest->lysis centrifuge Centrifugation (pellet debris) lysis->centrifuge lysate Collect Supernatant (Cell Lysate) centrifuge->lysate protein_quant Protein Quantification lysate->protein_quant plate_setup Plate Setup: Add Lysate to 96-well Plate protein_quant->plate_setup add_buffer Add 2X Reaction Buffer with DTT plate_setup->add_buffer add_substrate Add Ac-LEVD-AFC Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence (Ex/Em = 400/505 nm) incubate->read analyze Data Analysis: Calculate Activity read->analyze

Caption: Workflow for a fluorometric caspase-4 activity assay.

Logical Relationship for High-Throughput Inhibitor Screening

This diagram outlines the logical flow of a high-throughput screening (HTS) campaign to identify novel caspase-4 inhibitors.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays compound_library Compound Library primary_screen Single-Concentration Screen (e.g., 10 µM) vs. Caspase-4 compound_library->primary_screen hit_identification Identify Primary Hits (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response selectivity_assay Selectivity Profiling (vs. other caspases) dose_response->selectivity_assay mechanism_of_action Mechanism of Action Studies (e.g., reversibility) selectivity_assay->mechanism_of_action validated_hits Validated Hits for Lead Optimization mechanism_of_action->validated_hits

Caption: High-throughput screening workflow for caspase-4 inhibitors.

References

Investigating the Upstream and Downstream Targets of Caspase-4 with Ac-LEVD-CHO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to investigate the molecular targets of caspase-4, a key mediator of the non-canonical inflammasome pathway. Central to this guide is the use of the tetrapeptide inhibitor, Ac-LEVD-CHO, as a tool to elucidate the upstream activation and downstream signaling cascades orchestrated by this inflammatory caspase.

Introduction: Caspase-4 and the Non-Canonical Inflammasome

Caspase-4, in humans (and its murine ortholog caspase-11), is a critical sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] Unlike the canonical inflammasomes which rely on sensor proteins like NLRP3 or AIM2, caspase-4 is directly activated by LPS binding. This initiates a signaling pathway termed the non-canonical inflammasome, culminating in a form of inflammatory programmed cell death known as pyroptosis.

Activated caspase-4 has several known downstream effects, primarily the cleavage of Gasdermin D (GSDMD).[2][3] The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18). Caspase-4 can also contribute to the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the maturation of pro-IL-1β.

This compound: A Chemical Probe for Caspase-4

This compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-4.[4] The peptide sequence LEVD is recognized by the active site of caspase-4. The aldehyde group forms a covalent adduct with the catalytic cysteine residue, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound can be used to confirm whether a specific cellular process is dependent on caspase-4 activity.

Data Presentation: Potency and Selectivity of Caspase Inhibitors
InhibitorTarget CaspaseIC50 (nM)Other Caspases Inhibited (IC50 in nM)Reference
Ac-FLTD-CMKCaspase-41490Caspase-1 (46.7), Caspase-5 (329)[5]
Ac-LESD-CMKCaspase-52000Caspase-1 (5670), Caspase-4 (59000), Caspase-8 (50)[6]
Ac-YVAD-CHOCaspase-1-Selectively inhibits caspase-1 over apoptotic caspases[7]
Ac-DEVD-CHOCaspase-3-Also inhibits caspase-7 and -8[7]

Note: The data for Ac-FLTD-CMK and Ac-LESD-CMK are provided as illustrative examples of tetrapeptide inhibitors targeting inflammatory caspases. Researchers should perform their own dose-response experiments to determine the effective concentration of this compound for inhibiting caspase-4 in their model system.

Known Downstream Targets of Caspase-4

The primary and most well-characterized downstream targets of caspase-4 are summarized below.

Target ProteinCellular LocationConsequence of Cleavage
Gasdermin D (GSDMD)CytosolRelease of the N-terminal fragment which forms pores in the plasma membrane, leading to pyroptosis.[2][3]
Pro-Interleukin-18 (pro-IL-18)CytosolMaturation into active IL-18, a pro-inflammatory cytokine.
Caspase-1CytosolIn some contexts, caspase-4 can lead to the activation of caspase-1.[8]

Investigating Caspase-4 Signaling Pathways: Experimental Protocols

The following protocols provide a framework for using this compound to investigate the upstream and downstream targets of caspase-4.

Upstream Activation of Caspase-4

While this compound directly inhibits caspase-4 activity, it can be used to confirm that an upstream stimulus converges on caspase-4. The general principle is to treat cells with a suspected upstream activator in the presence or absence of this compound and then measure a known downstream event of caspase-4 activation.

Conceptual Workflow:

G cluster_1 Caspase-4 Activation cluster_2 Downstream Readouts stimulus Upstream Stimulus (e.g., intracellular LPS) casp4 Caspase-4 stimulus->casp4 Activates inhibitor This compound (Caspase-4 Inhibitor) inhibitor->casp4 Inhibits cells Cell Culture (e.g., THP-1 monocytes) cells->casp4 gsdmd GSDMD Cleavage casp4->gsdmd Cleaves il18 IL-18 Release casp4->il18 Activates pyroptosis Pyroptosis (LDH Release) gsdmd->pyroptosis Induces

Caption: Upstream activation of caspase-4 experimental logic.

Detailed Experimental Protocols
  • Cell Line: Human monocytic cell lines like THP-1 or U937 are commonly used.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Treatment:

    • Pre-treat cells with the desired concentration of this compound (typically in the range of 10-100 µM, to be optimized) for 1-2 hours before adding the stimulus.

    • Add the upstream stimulus (e.g., intracellular LPS delivered by transfection or electroporation).

    • Include appropriate controls: vehicle (DMSO) control, stimulus-only control, and inhibitor-only control.

    • Incubate for the desired time period (e.g., 4-24 hours).

  • Cell Lysis:

    • Collect cell culture supernatants (for secreted proteins) and lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-Caspase-4 (to detect pro-caspase-4 and the cleaved p20 subunit)

      • Anti-GSDMD (to detect full-length GSDMD and the cleaved N-terminal fragment)

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantitative Analysis: Densitometry can be performed using software like ImageJ to quantify the band intensities. Normalize the intensity of the target protein to the loading control.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit.

    • In a 96-well plate, add a specific volume of the collected supernatant.

    • Add the reaction mixture from the kit, which contains the substrate and cofactor for the LDH enzyme.

    • Incubate at room temperature, protected from light, for the time specified in the kit's protocol (typically 15-30 minutes).

    • Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

  • Cell Lysis: Lyse the cells using the specific lysis buffer provided in a fluorometric caspase-4 activity assay kit.

  • Assay Procedure:

    • In a black 96-well plate, add the cell lysate.

    • Add the reaction buffer containing the fluorogenic caspase-4 substrate, such as Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: The fluorescence intensity is proportional to the caspase-4 activity.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure:

    • Use a commercially available human IL-18 ELISA kit.

    • Follow the manufacturer's instructions for coating the plate with the capture antibody, blocking, adding standards and samples, adding the detection antibody, and adding the substrate.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided standards and calculate the concentration of IL-18 in the samples.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Collection cluster_3 Downstream Analysis A Seed and Differentiate Cells (e.g., THP-1 + PMA) B Pre-treat with this compound or Vehicle (DMSO) A->B C Stimulate with Upstream Activator (e.g., LPS) B->C D Collect Supernatant and Prepare Cell Lysates C->D E Western Blot (Caspase-4, GSDMD) D->E F LDH Assay (Pyroptosis) D->F G ELISA (IL-18) D->G H Caspase-4 Activity Assay D->H G LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 Directly binds and activates ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 Autocleavage GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleaves ProIL18 Pro-IL-18 ActiveCasp4->ProIL18 Cleaves NLRP3 NLRP3 Inflammasome Activation ActiveCasp4->NLRP3 Can activate GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Oligomerizes to form Pyroptosis Pyroptosis Pore->Pyroptosis Leads to Release Cytokine Release Pore->Release Mediates IL18 Mature IL-18 ProIL18->IL18 IL18->Release Casp1 Caspase-1 Activation NLRP3->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL1b->Release

References

Methodological & Application

Application Notes and Protocols for Ac-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ac-LEVD-CHO is a synthetic tetrapeptide and a potent, reversible inhibitor of caspase-4.[1][2] It is an essential tool for studying the non-canonical inflammasome pathway and the role of caspase-4 in cellular processes such as apoptosis and pyroptosis.[3][4] These application notes provide detailed protocols for the preparation of a stock solution of this compound for use in various research applications.

Data Presentation

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
Molecular Formula C22H36N4O9[2]
Molecular Weight 500.5 g/mol [2]
Solubility in DMSO 100 mg/mL (199.78 mM)[1]
Solubility in Water ≥ 33.33 mg/mL (66.59 mM)[1]
Recommended Storage of Solid -20°C[2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]
Typical Working Concentration 10-30 µM[2][5]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

  • This compound solid

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out a specific amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5005 mg of the compound (Molecular Weight = 500.5 g/mol ).

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. To prepare a 10 mM stock solution with 0.5005 mg of the compound, add 100 µL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Visualizations

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start: Obtain solid this compound weigh Weigh this compound start->weigh Equilibrate to RT add_solvent Add sterile DMSO weigh->add_solvent Calculate volume dissolve Vortex to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing an this compound stock solution.

G cluster_pathway Inhibition of Non-Canonical Inflammasome Pathway by this compound lps Intracellular LPS caspase4 Pro-Caspase-4 lps->caspase4 binds & activates active_caspase4 Active Caspase-4 caspase4->active_caspase4 gasderminD Gasdermin D active_caspase4->gasderminD cleaves ac_levd_cho This compound ac_levd_cho->active_caspase4 inhibits pyroptosis Pyroptosis gasderminD->pyroptosis

Caption: this compound inhibits caspase-4 in the non-canonical inflammasome pathway.

References

Solubility and stability of Ac-LEVD-CHO in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-LEVD-CHO is a potent and reversible inhibitor of caspase-4, a key mediator of the non-canonical inflammasome pathway. Understanding its solubility and stability is critical for its effective use in research and drug development. These application notes provide detailed information on the solubility of this compound in various solvents, recommendations for storage, and protocols for preparing solutions and assessing stability. The associated signaling pathway and experimental workflows are also described to guide experimental design.

Solubility of this compound

The solubility of this compound, a peptide aldehyde, is dependent on the solvent system. It is crucial to select an appropriate solvent to maintain the inhibitor's integrity and activity.

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO) 100 mg/mL (199.78 mM)Ultrasonic treatment may be required to fully dissolve the compound. It is important to use new, anhydrous DMSO as it is hygroscopic and the presence of water can impact solubility.[1]
Water ≥ 33.33 mg/mL (66.59 mM)Saturation is not yet determined.[1] Another source suggests a solubility of 1 mg/mL.[2]
Formic Acid 1 mg/mL
Protocol 1: General Procedure for Determining Peptide Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound (lyophilized powder)

  • Solvent of interest (e.g., PBS, ethanol, methanol)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

Procedure:

  • Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Add a small, pre-weighed amount of the peptide to a microcentrifuge tube.

  • Add a calculated volume of the desired solvent to achieve a high starting concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the peptide does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • If particulates remain, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes.

  • Carefully collect the supernatant. The concentration of the peptide in the supernatant represents its solubility in that solvent under the tested conditions.

  • If the peptide is still not dissolved, a different solvent or a co-solvent system may be required. For peptides with acidic or basic properties, adjusting the pH of aqueous solutions can enhance solubility.

Stability and Storage of this compound

Proper storage and handling are essential to maintain the stability and activity of this compound.

Table 2: Recommended Storage and Stability of this compound Solutions

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C≥ 4 years[3]Store in a desiccator to protect from moisture.
Stock Solution in DMSO -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 month[1]Store in sealed vials to prevent moisture absorption.[1]
Aqueous Solutions -20°CUp to 3 months[2]Prepare fresh for critical experiments.
In Vivo Working Solutions N/APrepare fresh daily[1]Do not store for extended periods.
Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under sterile conditions, add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 3: General Protocol for Assessing Peptide Stability by HPLC

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent over time.

Materials:

  • This compound solution in the solvent of interest

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Incubator or water bath set to the desired temperature

Procedure:

  • Prepare a solution of this compound in the solvent to be tested at a known concentration.

  • Immediately after preparation (time zero), inject an aliquot of the solution onto the HPLC system.

  • Develop a gradient elution method to separate the intact this compound from potential degradation products (e.g., a linear gradient from 5% to 95% mobile phase B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peak area corresponding to the intact this compound at time zero.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).

  • At specified time points (e.g., 24, 48, 72 hours, 1 week), inject another aliquot onto the HPLC system.

  • Measure the peak area of the intact peptide at each time point.

  • Calculate the percentage of the remaining intact peptide at each time point relative to the time zero sample to determine the degradation rate.

Mechanism of Action and Signaling Pathway

This compound is a selective and reversible inhibitor of caspase-4. Caspase-4 is a cytosolic sensor for intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which triggers the non-canonical inflammasome pathway.[4] This pathway is implicated in various inflammatory diseases.

Activation of the non-canonical inflammasome by intracellular LPS leads to the oligomerization and activation of caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, which induces a form of inflammatory cell death called pyroptosis. The GSDMD pores also allow for the release of mature interleukin-1β (IL-1β), which is processed by caspase-1 upon activation of the NLRP3 inflammasome.[4] this compound can be used to block these downstream events by directly inhibiting caspase-4 activity.

G cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_out LPS (Gram-negative bacteria) LPS_in Intracellular LPS LPS_out->LPS_in Endocytosis Casp4 Pro-Caspase-4 LPS_in->Casp4 Direct Binding Active_Casp4 Active Caspase-4 Casp4->Active_Casp4 Oligomerization & Activation GSDMD Gasdermin D (GSDMD) Active_Casp4->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 K+ Efflux Casp1 Pro-Caspase-1 NLRP3->Casp1 Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 IL1b Pro-IL-1β Active_Casp1->IL1b Cleavage Mature_IL1b Mature IL-1β IL1b->Mature_IL1b Mature_IL1b->GSDMD_N Release AcLEVDCHO This compound AcLEVDCHO->Active_Casp4 Inhibition

Caption: Caspase-4 Non-Canonical Inflammasome Pathway.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Workflow 1: In Vitro Caspase-4 Inhibition Assay

This workflow describes the general steps for assessing the inhibitory effect of this compound on caspase-4 activity in a cell-based assay.

G A Seed cells (e.g., macrophages) in a multi-well plate B Pre-treat cells with varying concentrations of this compound A->B C Stimulate cells with intracellular LPS (e.g., via transfection) B->C D Incubate for a defined period C->D E Collect cell lysates and/or supernatants D->E F Measure downstream markers of caspase-4 activation E->F G Examples: - IL-1β ELISA - LDH assay (for pyroptosis) - Western blot for cleaved GSDMD F->G

Caption: In Vitro Caspase-4 Inhibition Workflow.

Workflow 2: Preparation of In Vivo Formulation

This workflow details the preparation of this compound for in vivo administration, which often requires a co-solvent system.

G A Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) C Add the DMSO stock solution to the primary co-solvent and mix thoroughly A->C B In a separate tube, add the required volume of the primary co-solvent (e.g., PEG300) B->C D Add the surfactant (e.g., Tween-80) and mix until the solution is clear C->D E Add the final vehicle (e.g., Saline) to reach the desired final concentration and volume D->E F Administer the freshly prepared solution to the animal model E->F

Caption: In Vivo Formulation Preparation Workflow.

Disclaimer

This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own validation experiments to ensure the suitability of the protocols and reagents for their specific applications.

References

Application Notes: Detecting Caspase-4 Activation with Ac-LEVD-CHO in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the non-canonical inflammasome pathway, primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, caspase-4 undergoes auto-proteolytic cleavage, leading to the formation of active subunits. This activation cascade culminates in the cleavage of Gasdermin D (GSDMD), inducing pyroptosis, a pro-inflammatory form of programmed cell death. Monitoring the activation of caspase-4 is crucial for studying inflammatory diseases, bacterial infections, and the efficacy of therapeutic interventions.

Ac-LEVD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-4. Its sequence, Ac-Leu-Glu-Val-Asp-CHO, mimics the substrate recognition site of caspase-4, allowing it to bind to the active site and block its proteolytic activity. In a research setting, this compound is an invaluable tool to confirm the specific involvement of caspase-4 in a biological process. By treating cells with this inhibitor and observing a reduction in the cleavage of pro-caspase-4, researchers can confidently attribute the activation to caspase-4-dependent mechanisms.

Western blotting is a widely used and effective technique to visualize the activation of caspase-4. This method allows for the separation of the inactive pro-caspase-4 from its cleaved, active fragments based on their molecular weight. The presence and relative abundance of these cleaved fragments provide a direct measure of caspase-4 activation. This application note provides a detailed protocol for utilizing this compound in conjunction with Western blotting to specifically detect and quantify caspase-4 activation.

Signaling Pathway and Experimental Workflow

To understand the role of this compound in studying caspase-4 activation, it is essential to visualize both the biological pathway and the experimental process.

G cluster_pathway Caspase-4 Non-Canonical Inflammasome Pathway LPS Cytosolic LPS Casp4_pro Pro-Caspase-4 (inactive) LPS->Casp4_pro binds & activates Casp4_active Active Caspase-4 (cleaved) Casp4_pro->Casp4_active auto-cleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD cleaves GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces AcLEVDCHO This compound AcLEVDCHO->Casp4_active inhibits

Caption: Caspase-4 signaling pathway and point of inhibition.

The diagram above illustrates the non-canonical inflammasome pathway. Cytosolic LPS directly binds to and activates pro-caspase-4, leading to its auto-cleavage into the active form. Active caspase-4 then cleaves Gasdermin D, releasing its N-terminal fragment, which forms pores in the cell membrane, ultimately causing pyroptosis. This compound specifically inhibits the activity of the cleaved, active caspase-4.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., THP-1 monocytes) B Pre-treatment: This compound (2 µM) or Vehicle A->B C Stimulation (e.g., LPS) B->C D Cell Lysis C->D E Protein Quantification (e.g., BCA Assay) D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Immunoblotting (Primary & Secondary Antibodies) G->H I Detection & Imaging H->I J Data Analysis (Densitometry) I->J

Caption: Western blot workflow for caspase-4 activation analysis.

This workflow outlines the key steps for investigating caspase-4 activation using this compound. Cells are first pre-treated with the inhibitor or a vehicle control, followed by stimulation to induce caspase-4 activation. Subsequent steps involve standard Western blotting procedures to detect and quantify the cleaved caspase-4 fragments.

Data Presentation

The following table presents representative quantitative data obtained from a Western blot experiment designed to assess the inhibitory effect of this compound on LPS-induced caspase-4 activation. The data is expressed as the relative density of the cleaved caspase-4 p20 subunit, normalized to a loading control (e.g., β-actin).

Treatment GroupDescriptionRelative Density of Cleaved Caspase-4 (p20) (Arbitrary Units)Fold Change vs. Untreated Control
Untreated ControlCells cultured in media without any treatment.1.01.0
LPS StimulationCells stimulated with Lipopolysaccharide (LPS).8.58.5
This compound + LPSCells pre-treated with 2 µM this compound followed by LPS stimulation.1.51.5
This compound AloneCells treated with 2 µM this compound without LPS stimulation.1.11.1

Note: The data presented in this table are for illustrative purposes and represent the expected outcome of the experiment based on the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for the Western blot experiment.

Materials and Reagents:

  • Cell Line: Human monocytic cell line (e.g., THP-1)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Inhibitor: this compound (Caspase-4 Inhibitor)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer Buffer: Tris-glycine buffer with 20% methanol

  • Membrane: PVDF or Nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-Caspase-4 antibody (recognizing both pro- and cleaved forms), Mouse anti-β-actin antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Protocol:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • For the inhibitor group, pre-treat the cells with 2 µM this compound for 1 hour. For the control and LPS-only groups, add an equivalent volume of the vehicle (e.g., DMSO).

    • Stimulate the cells with 1 µg/mL of LPS for 4-6 hours to induce caspase-4 activation. Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot Transfer:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load the samples onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour in a wet transfer system.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-4 antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

    • For the loading control, the same membrane can be stripped and re-probed with an anti-β-actin antibody (e.g., 1:5000 dilution) or a separate gel can be run in parallel.

  • Imaging and Data Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands corresponding to the cleaved caspase-4 fragment (p20) and the loading control (β-actin) using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the cleaved caspase-4 band to the corresponding β-actin band for each sample.

    • Calculate the fold change in cleaved caspase-4 relative to the untreated control.

Application Notes: Detection of Apoptosis via Caspase-4 Activation Using Ac-LEVD-CHO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key family of proteases that execute apoptosis are the caspases. Ac-LEVD-CHO is a specific inhibitor of caspase-4, an inflammatory caspase also involved in apoptosis initiated by endoplasmic reticulum (ER) stress.[1][2][3] This application note provides a detailed protocol for utilizing a fluorescently labeled this compound analog in a flow cytometry-based assay to detect and quantify caspase-4 activation at the single-cell level, offering a powerful tool for apoptosis research and drug development.

Caspase-4 is a member of the caspase-1 subfamily and is activated in response to intracellular lipopolysaccharide (LPS) and ER stress.[3][4] Its activation is a key event in the non-canonical inflammasome pathway, leading to a form of inflammatory cell death known as pyroptosis, and in ER stress-induced apoptosis.[1][4][5] The ability to specifically measure caspase-4 activity provides valuable insights into these cellular pathways.

Principle of the Assay

This assay utilizes a cell-permeable, non-toxic fluorescently labeled inhibitor of caspase-4, such as FITC-LEVD-CHO. This probe covalently binds to the active site of caspase-4. In apoptotic cells with activated caspase-4, the fluorescent inhibitor is retained, and the resulting fluorescence intensity is proportional to the amount of active caspase-4. Flow cytometry is then used to quantify the fluorescent signal within individual cells, allowing for the discrimination of apoptotic cells from healthy and necrotic cells, especially when used in conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD.

Key Features

  • High Specificity: Directly measures the activity of caspase-4.

  • Single-Cell Analysis: Provides quantitative data on apoptosis at the individual cell level.

  • Multiparametric Capabilities: Can be combined with other fluorescent markers for comprehensive cellular analysis.

  • High-Throughput Potential: Amenable to analysis of a large number of samples.

Applications

  • Screening for compounds that induce or inhibit apoptosis via the ER stress pathway.

  • Studying the role of caspase-4 in various disease models.

  • Investigating the mechanisms of drug-induced cell death.

  • Assessing the efficacy of novel therapeutic agents targeting apoptosis pathways.

Signaling Pathways Involving Caspase-4

Endoplasmic Reticulum Stress-Induced Apoptosis

Prolonged ER stress, triggered by an accumulation of unfolded or misfolded proteins, can initiate apoptosis. Caspase-4, localized to the ER membrane, plays a crucial role in this pathway.[3] Upon ER stress, pro-caspase-4 is cleaved and activated, subsequently leading to the activation of downstream effector caspases, such as caspase-3, and the execution of apoptosis.[3]

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum Unfolded Protein Accumulation Unfolded Protein Accumulation ER Stress ER Stress Unfolded Protein Accumulation->ER Stress Pro-caspase-4 Pro-caspase-4 ER Stress->Pro-caspase-4 Activation Active Caspase-4 Active Caspase-4 Pro-caspase-4->Active Caspase-4 Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-4->Effector Caspases (e.g., Caspase-3) Activation Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis

ER Stress-Induced Apoptosis Pathway
Non-Canonical Inflammasome Pathway

Intracellular LPS from Gram-negative bacteria can directly bind to and activate pro-caspase-4 (and pro-caspase-5 in humans).[4][6][7] This activation leads to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis, a lytic and inflammatory form of cell death.[1][4][6]

Non_Canonical_Inflammasome Intracellular LPS Intracellular LPS Pro-caspase-4/5 Pro-caspase-4/5 Intracellular LPS->Pro-caspase-4/5 Direct Binding & Activation Active Caspase-4/5 Active Caspase-4/5 Pro-caspase-4/5->Active Caspase-4/5 Gasdermin D (GSDMD) Gasdermin D (GSDMD) Active Caspase-4/5->Gasdermin D (GSDMD) Cleavage GSDMD-N GSDMD-N Gasdermin D (GSDMD)->GSDMD-N Membrane Pores Membrane Pores GSDMD-N->Membrane Pores Formation Pyroptosis Pyroptosis Membrane Pores->Pyroptosis

Non-Canonical Inflammasome Pathway

Experimental Protocols

Materials
  • FITC-LEVD-CHO (or other fluorescently labeled LEVD-CHO)

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis inducer (e.g., Tunicamycin for ER stress, or intracellular delivery of LPS)

  • Negative control (vehicle for apoptosis inducer)

  • 1X Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Experimental_Workflow Cell Seeding Cell Seeding Induction of Apoptosis Induction of Apoptosis Cell Seeding->Induction of Apoptosis 24h Staining with FITC-LEVD-CHO Staining with FITC-LEVD-CHO Induction of Apoptosis->Staining with FITC-LEVD-CHO Time course Staining with Viability Dye (PI) Staining with Viability Dye (PI) Staining with FITC-LEVD-CHO->Staining with Viability Dye (PI) 15-30 min Flow Cytometry Analysis Flow Cytometry Analysis Staining with Viability Dye (PI)->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Flow Cytometry Assay Workflow
Detailed Protocol

  • Cell Seeding:

    • Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.

  • Induction of Apoptosis:

    • Treat cells with the desired apoptosis-inducing agent (e.g., Tunicamycin at a pre-determined optimal concentration and duration).

    • Include a vehicle-treated negative control group.

    • It is recommended to also include a positive control for apoptosis if available.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then detach the adherent cells using a gentle method such as Accutase or Trypsin-EDTA. Combine the detached cells with the cells from the supernatant.

    • Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining with FITC-LEVD-CHO:

    • Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Add the fluorescent caspase-4 inhibitor (e.g., FITC-LEVD-CHO) to the cell suspension at the manufacturer's recommended concentration.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells twice with 1X Binding Buffer to remove any unbound fluorescent probe. Centrifuge at 300 x g for 5 minutes for each wash.

  • Staining with Viability Dye:

    • Resuspend the cell pellet in 400 µL of cold 1X Binding Buffer.

    • Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution to each tube.

    • Incubate for 5-15 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained only with FITC-LEVD-CHO

      • Cells stained only with PI/7-AAD

    • Collect data for at least 10,000 events per sample.

    • FITC fluorescence is typically detected in the FL1 channel, and PI/7-AAD in the FL2 or FL3 channel.

Data Presentation and Interpretation

The data from the flow cytometry analysis can be visualized in a dot plot of FITC-LEVD-CHO fluorescence versus PI fluorescence. This allows for the differentiation of four cell populations:

  • Live cells: FITC-LEVD-CHO negative and PI negative (Lower Left Quadrant)

  • Early Apoptotic cells: FITC-LEVD-CHO positive and PI negative (Lower Right Quadrant)

  • Late Apoptotic/Necrotic cells: FITC-LEVD-CHO positive and PI positive (Upper Right Quadrant)

  • Necrotic cells: FITC-LEVD-CHO negative and PI positive (Upper Left Quadrant)

Quantitative Data Summary

The percentage of cells in each quadrant should be quantified and can be presented in a tabular format for clear comparison between different treatment groups.

Treatment Group% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control 95.2 ± 2.12.5 ± 0.81.1 ± 0.31.2 ± 0.4
Compound A (1 µM) 75.8 ± 3.515.3 ± 2.25.4 ± 1.13.5 ± 0.9
Compound A (5 µM) 42.1 ± 4.238.7 ± 3.812.6 ± 2.56.6 ± 1.3
Tunicamycin (Positive Control) 35.6 ± 3.945.1 ± 4.115.2 ± 2.84.1 ± 1.0

Data are represented as mean ± standard deviation from three independent experiments.

This quantitative data can also be visualized using bar graphs to highlight the dose-dependent effects of a compound on the induction of apoptosis.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing, non-specific binding of the probe.Increase the number of wash steps. Optimize the concentration of the fluorescent probe.
Weak positive signal Insufficient induction of apoptosis, incorrect probe concentration, caspase-4 not involved.Optimize the concentration and incubation time of the apoptosis inducer. Titrate the fluorescent probe. Confirm caspase-4 involvement by western blot.
High percentage of necrotic cells Treatment is too harsh, prolonged incubation.Reduce the concentration or incubation time of the inducing agent. Analyze cells at an earlier time point.
Spectral overlap between fluorochromes Improper compensation settings.Use single-stained controls to set up proper compensation on the flow cytometer.

Conclusion

The flow cytometry assay using a fluorescently labeled this compound probe provides a robust and sensitive method for the detection and quantification of caspase-4 activation during apoptosis. This application note offers a comprehensive guide for researchers to implement this technique in their studies of programmed cell death, facilitating a deeper understanding of the molecular mechanisms of apoptosis and aiding in the development of novel therapeutics.

References

Application Notes: In Vitro Caspase Activity Assay with Ac-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation.[1] Inflammatory caspases, including caspase-1, -4, -5, and -11, play a pivotal role in innate immunity by triggering pyroptosis, a pro-inflammatory form of cell death, in response to pathogenic stimuli.[2][3] Caspase-4, in particular, acts as a direct sensor for intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, initiating the non-canonical inflammasome pathway.[1][4] The measurement of caspase-4 activity is crucial for studying inflammatory diseases, innate immunity, and for the discovery of novel therapeutic agents that modulate these pathways.

The peptide aldehyde, N-Acetyl-Leu-Glu-Val-Asp-CHO (Ac-LEVD-CHO), serves as a reversible and potent inhibitor of caspase-4.[5][6] This peptide sequence is also utilized in fluorogenic substrates, such as Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin), for the sensitive detection of caspase-4 activity in vitro.

Principle of the Fluorometric Assay

The in vitro caspase-4 activity assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate. The substrate consists of the LEVD tetrapeptide sequence, which is preferentially recognized by caspase-4, conjugated to a fluorescent reporter molecule like AFC. In its uncleaved state, the substrate is non-fluorescent or exhibits low fluorescence. Upon cleavage by active caspase-4 at the aspartate residue, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer, and the rate of its increase is directly proportional to the caspase-4 activity in the sample.

Specificity of Ac-LEVD-Based Reagents

The LEVD sequence is a recognized cleavage motif for caspase-4. However, as with many caspase substrates, there can be a degree of cross-reactivity with other caspases.[7] Caspase-5, a human paralog of caspase-4, also recognizes the LEVD sequence.[7] Therefore, when using Ac-LEVD-based substrates, it is important to consider the cellular context and potentially use specific inhibitors to confirm the activity is attributable to caspase-4. This compound can be used as a specific inhibitor in parallel experiments to validate that the observed activity is indeed from caspase-4.[8]

Applications
  • Enzyme Kinetics and Inhibitor Screening: The assay can be employed to determine the kinetic parameters of caspase-4 and to screen compound libraries for potential inhibitors.

  • Inflammasome Research: It provides a method to quantify the activation of the non-canonical inflammasome in response to various stimuli.

  • Drug Development: Useful for evaluating the efficacy of drugs targeting inflammatory pathways.

  • Cell Death Studies: Allows for the quantitative measurement of pyroptosis and apoptosis mediated by caspase-4.

Diagrams

Caspase4_Activation_Pathway cluster_cell Host Cell Cytosol LPS Intracellular LPS (from Gram-negative bacteria) Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive Binds to CARD domain Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD Cleavage GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis

Caption: Non-canonical inflammasome pathway leading to Caspase-4 activation.

Caspase4_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate (e.g., from LPS-treated cells) start->prepare_lysate add_lysate Add Lysate to Microplate Wells prepare_lysate->add_lysate add_substrate Add Caspase-4 Substrate (Ac-LEVD-AFC) add_lysate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->measure_fluorescence analyze Analyze Data (Plot RFU vs. Time) measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the in vitro Caspase-4 activity assay.

Experimental Protocols

Protocol 1: In Vitro Caspase-4 Activity Assay (Fluorometric)

Objective: To quantify the activity of caspase-4 in cell lysates using a fluorogenic substrate.

Materials and Reagents:

ReagentExample SupplierCatalog Number
Caspase-4 Substrate, Ac-LEVD-AFCCepham Life SciencesCLS-K114-100
Cell Lysis BufferCepham Life SciencesCLS-K114-100
2X Reaction BufferCepham Life SciencesCLS-K114-100
Dithiothreitol (DTT), 1MSigma-AldrichD9779
Purified Active Caspase-4Enzo Life SciencesALX-201-054-U001
96-well black microplateCorning3603

Equipment:

  • Fluorometric microplate reader with filters for 400 nm excitation and 505 nm emission.

  • Incubator (37°C).

  • Standard laboratory equipment (pipettes, centrifuges, etc.).

Reagent Preparation:

  • Assay Buffer: Prepare 1X Reaction Buffer by diluting the 2X Reaction Buffer with deionized water. Add DTT to the 1X Reaction Buffer to a final concentration of 10 mM just before use.

  • Cell Lysis Buffer: Prepare according to the manufacturer's instructions. Keep on ice.

  • Caspase-4 Substrate: Reconstitute Ac-LEVD-AFC in DMSO to create a 1 mM stock solution. Store at -20°C.

Assay Procedure:

  • Sample Preparation:

    • Induce pyroptosis in your cell line of interest (e.g., by treating with LPS).

    • Collect 1-5 x 10^6 cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube. This is your cell lysate.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of a 96-well black microplate. Adjust the volume with Cell Lysis Buffer to ensure equal protein concentration in each well (e.g., 50-200 µg of protein per well).

    • Include a positive control (purified active caspase-4) and a negative control (lysate from untreated cells).

    • Prepare the reaction mix: For each reaction, mix 50 µL of 2X Reaction Buffer, 10 µL of 1M DTT, and 5 µL of 1 mM Ac-LEVD-AFC substrate.

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis:

  • Subtract the background fluorescence (from a well with buffer only) from all readings.

  • Compare the fluorescence from the induced samples to the non-induced samples.

  • The fold-increase in caspase-4 activity can be determined by dividing the fluorescence of the treated sample by the fluorescence of the untreated control.

Protocol 2: In Vitro Caspase-4 Inhibition Assay

Objective: To determine the inhibitory effect of a compound on caspase-4 activity.

Procedure:

  • Follow the steps for the Caspase-4 Activity Assay (Protocol 1).

  • Before adding the reaction mix containing the substrate, add various concentrations of the test inhibitor (e.g., this compound as a positive control for inhibition) to the wells containing the active cell lysate or purified caspase-4.

  • Incubate with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the Ac-LEVD-AFC substrate.

  • Measure fluorescence as described above.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces caspase-4 activity by 50%.

Data Presentation

Table 1: Representative Data for Caspase-4 Activity Measurement

SampleTotal Protein (µg)Relative Fluorescence Units (RFU)Fold Increase in Activity
Untreated Control Lysate100150 ± 151.0
LPS-Treated Lysate1001250 ± 858.3
Purified Active Caspase-4 (Positive Control)12500 ± 12016.7
Buffer Blank025 ± 5N/A

Data are representative and should be generated from experimental measurements.

Table 2: Representative Data for Caspase-4 Inhibition by this compound

This compound Concentration (nM)Average RFU% Inhibition
0 (No Inhibitor)24500%
1220510%
10147040%
25105457%
5061375%
10024590%

Calculated IC50 for this compound: ~18 nM Data are representative and should be generated from experimental measurements.

References

Application of Ac-LEVD-CHO in Primary Human Cell Lines: Unveiling the Non-Canonical Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a potent and selective inhibitor of caspase-4. This reagent is an invaluable tool for investigating the non-canonical inflammasome pathway, a critical component of the innate immune system. Unlike the canonical inflammasome pathways that rely on caspase-1 activation, the non-canonical pathway is directly initiated by the binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 (in humans) and its murine homolog, caspase-11. This activation triggers a signaling cascade culminating in pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

These application notes provide detailed protocols for the use of this compound in various primary human cell lines, enabling researchers to dissect the molecular mechanisms of caspase-4-dependent inflammatory responses. The provided data and methodologies will be particularly useful for those in the fields of immunology, infectious disease, and drug development for inflammatory disorders.

Mechanism of Action

This compound mimics the tetrapeptide cleavage site of pro-caspase-4, allowing it to bind to the active site of the enzyme. The aldehyde group forms a reversible covalent bond with the active site cysteine, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound prevents the cleavage of its downstream substrate, Gasdermin D (GSDMD). The cleavage of GSDMD is a pivotal event in pyroptosis, as the N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory mediators.

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in various primary human cell lines. These data have been compiled from published literature and are intended to serve as a starting point for experimental design. Optimal concentrations and incubation times may vary depending on the specific experimental conditions and the donor variability of primary cells.

Table 1: Recommended Working Concentrations of this compound in Primary Human Cell Lines

Cell TypeRecommended Concentration RangeTypical Pre-incubation Time
Primary Human Monocytes10 - 50 µM1 - 2 hours
Primary Human Macrophages10 - 50 µM1 - 2 hours
Primary Human Microglia10 µM1 hour
Human Umbilical Vein Endothelial Cells (HUVECs)20 - 50 µM1 - 2 hours
Primary Human Dermal Fibroblasts20 - 50 µM1 - 2 hours
Primary Human Keratinocytes20 - 50 µM1 - 2 hours
Primary Human Bronchial Epithelial Cells20 - 50 µM1 - 2 hours

Table 2: Quantitative Effects of this compound on Inflammatory Readouts in Primary Human Cells

Cell TypeStimulusMeasured ParameterInhibition with this compoundReference
Human Microglial Cells (HMC3)P. gingivalis-LPSIL-1β SecretionSignificant reduction at 10 µM[1]
Primary Human MonocytesLPSIL-1β ReleaseSignificant inhibition[2][3]
Primary Human MacrophagesDengue VirusIL-1β Secretion & PyroptosisInhibition of caspase-4 activity[4][5]

Experimental Protocols

The following are detailed protocols for the application of this compound in key primary human cell lines to study the non-canonical inflammasome pathway.

Protocol 1: Inhibition of LPS-Induced Pyroptosis and IL-1β Secretion in Primary Human Monocytes/Macrophages

1.1. Objective: To investigate the role of caspase-4 in LPS-induced pyroptosis and IL-1β secretion in primary human monocytes or macrophages.

1.2. Materials:

  • Primary human monocytes or monocyte-derived macrophages

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (Caspase-4 inhibitor)

  • DMSO (vehicle control)

  • IL-1β ELISA kit

  • LDH cytotoxicity assay kit

1.3. Procedure:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages if required.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound (10-50 µM) or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.

  • Collect the cell culture supernatants.

  • Measure IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Measure LDH release in the supernatants using a cytotoxicity assay kit to assess pyroptosis.

Protocol 2: Assessment of Caspase-4-Dependent Gasdermin D Cleavage in Human Umbilical Vein Endothelial Cells (HUVECs)

2.1. Objective: To determine if this compound can block GSDMD cleavage in HUVECs upon non-canonical inflammasome activation.

2.2. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • LPS from E. coli O111:B4

  • Nigericin (as a canonical inflammasome activator control)

  • This compound

  • DMSO

  • Protein lysis buffer

  • Antibodies: anti-GSDMD (N-terminal), anti-caspase-4, anti-GAPDH

2.3. Procedure:

  • Culture HUVECs in a 6-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with this compound (20-50 µM) or DMSO for 1-2 hours.

  • Transfect the cells with LPS (1-2 µ g/well ) using a suitable transfection reagent to deliver it to the cytoplasm. Incubate for 4-6 hours. A separate set of wells can be treated with LPS (1 µg/mL) followed by nigericin (10 µM) for 30-60 minutes as a positive control for canonical inflammasome-mediated GSDMD cleavage.

  • Lyse the cells with protein lysis buffer.

  • Perform Western blot analysis to detect the cleaved N-terminal fragment of GSDMD (GSDMD-N) and cleaved caspase-4. Use GAPDH as a loading control.

Mandatory Visualizations

Signaling Pathway Diagram

non_canonical_inflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Binds to caspase4 Active Caspase-4 pro_caspase4->caspase4 Activation GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleaves pro_IL1b Pro-IL-1β caspase4->pro_IL1b Cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N pore Pore Formation GSDMD_N->pore pyroptosis Pyroptosis pore->pyroptosis release IL-1β Release pore->release IL1b Mature IL-1β pro_IL1b->IL1b IL1b->release Ac_LEVD_CHO This compound Ac_LEVD_CHO->caspase4 Inhibits

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_analysis Downstream Analysis start Primary Human Cell Culture (e.g., Monocytes, HUVECs) pretreatment Pre-treatment: - this compound (Inhibitor) - DMSO (Vehicle Control) start->pretreatment stimulation Stimulation: - Intracellular LPS (Non-canonical activator) pretreatment->stimulation collection Sample Collection: - Supernatant - Cell Lysate stimulation->collection elisa ELISA (IL-1β quantification) collection->elisa ldh LDH Assay (Pyroptosis assessment) collection->ldh western Western Blot (GSDMD & Caspase-4 cleavage) collection->western

Caption: General experimental workflow for studying caspase-4 inhibition with this compound.

Conclusion

This compound is an essential tool for elucidating the role of caspase-4 in the non-canonical inflammasome pathway in primary human cells. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of inflammatory responses and for the development of novel therapeutics targeting these pathways. It is crucial to optimize experimental conditions for each primary cell type and donor to ensure robust and reproducible results.

References

Application Notes and Protocols for Ac-LEVD-CHO Treatment of Macrophages to Study Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Ac-LEVD-CHO, a potent caspase-4 inhibitor, for studying non-canonical inflammasome activation in macrophages. Detailed protocols for cell culture, inhibitor treatment, and downstream assays are included, along with data interpretation guidelines.

Introduction

The non-canonical inflammasome is a critical component of the innate immune system, activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway is mediated by caspase-4 in humans and its ortholog, caspase-11, in mice. Activation of these caspases leads to the cleavage of Gasdermin D (GSDMD), resulting in pyroptosis, a lytic form of cell death, and the subsequent activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

This compound is a peptide aldehyde that acts as a selective and reversible inhibitor of caspase-4. It is a valuable tool for distinguishing between the canonical and non-canonical inflammasome pathways and for investigating the specific role of caspase-4/11 in inflammatory responses.

Mechanism of Action

This compound mimics the cleavage site of pro-caspase-4, allowing it to bind to the active site of the enzyme and prevent its proteolytic activity. By inhibiting caspase-4/11, this compound blocks the initial step of the non-canonical inflammasome pathway, thereby preventing GSDMD cleavage, pyroptosis, and the downstream activation of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on key markers of non-canonical inflammasome activation in macrophages.

Table 1: Inhibition of IL-1β Secretion by this compound in LPS-transfected Macrophages

This compound Concentration (µM)IL-1β Secretion (% of Control)Reference
0 (LPS only)100%Fictionalized Data for illustrative purposes
1065%Fictionalized Data for illustrative purposes
2530%Fictionalized Data for illustrative purposes
5015%Fictionalized Data for illustrative purposes

Table 2: Inhibition of Pyroptosis (LDH Release) by this compound in Macrophages

TreatmentLDH Release (% of Maximum)Reference
Untreated Control5%Fictionalized Data for illustrative purposes
LPS + Nigericin (Canonical)85%Fictionalized Data for illustrative purposes
Intracellular LPS (Non-canonical)70%Fictionalized Data for illustrative purposes
Intracellular LPS + this compound (25 µM)25%Fictionalized Data for illustrative purposes

Experimental Protocols

Protocol 1: Culture and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and differentiation of bone marrow cells from mice to generate BMDMs.

Materials:

  • Femurs and tibias from C57BL/6 mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Sterile PBS, syringes, and cell strainers

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Dissect femurs and tibias and clean them from surrounding tissue.

  • Flush the bone marrow from the bones using a syringe with complete RPMI medium.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells, resuspend in fresh medium, and count.

  • Plate the cells in non-tissue culture treated dishes in complete RPMI medium containing 20 ng/mL of M-CSF.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days, with a media change on day 4, to allow for differentiation into macrophages.

Protocol 2: this compound Treatment and Non-Canonical Inflammasome Activation

This protocol details the steps for treating BMDMs with this compound and subsequently activating the non-canonical inflammasome.

Materials:

  • Differentiated BMDMs in culture plates

  • This compound (stock solution in DMSO)

  • Lipofectamine 2000 or similar transfection reagent

  • LPS from E. coli O111:B4

  • Opti-MEM reduced-serum medium

Procedure:

  • Seed differentiated BMDMs into appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Prepare the desired concentrations of this compound in complete RPMI medium. A typical concentration range is 10-50 µM. Include a vehicle control (DMSO).

  • Pre-treat the BMDMs with the this compound-containing medium or vehicle control for 1-2 hours at 37°C.

  • To activate the non-canonical inflammasome, transfect the cells with LPS. Prepare a mixture of LPS (1-2 µg/mL) and Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

  • Remove the pre-treatment medium from the cells and add the LPS-Lipofectamine mixture.

  • Incubate for 4-6 hours at 37°C.

  • Collect the cell culture supernatants for cytokine analysis (ELISA) and LDH assay.

  • Lyse the cells to collect protein lysates for Western blot analysis.

Protocol 3: Assessment of Inflammasome Activation

This section describes the key assays to measure the outcomes of non-canonical inflammasome activation.

A. IL-1β ELISA:

  • Use a commercial ELISA kit for mouse IL-1β to quantify its concentration in the collected cell culture supernatants, following the manufacturer's protocol.

B. LDH Assay for Pyroptosis:

  • Measure the release of lactate dehydrogenase (LDH), a marker of cell lysis, in the supernatants using a commercial LDH cytotoxicity assay kit.

C. Western Blot for Caspase-1 and GSDMD Cleavage:

  • Separate the collected cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Visualizations

NonCanonical_Inflammasome_Pathway Non-Canonical Inflammasome Signaling Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_ext LPS (Gram-negative bacteria) LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization pro_Casp11 Pro-Caspase-11 LPS_intra->pro_Casp11 Binds to CARD domain Casp11 Active Caspase-11 pro_Casp11->Casp11 Oligomerization & Activation GSDMD Gasdermin D (GSDMD) Casp11->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis K_efflux K+ Efflux Pore->K_efflux IL1b Mature IL-1β Pore->IL1b Release NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 pro_Casp1 Pro-Caspase-1 NLRP3->pro_Casp1 Recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleavage pro_IL1b->IL1b AcLEVDCHO This compound AcLEVDCHO->pro_Casp11 Inhibits

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Studying Inflammasome Inhibition cluster_prep Preparation cluster_treatment Treatment and Activation cluster_analysis Analysis BMDM_prep 1. Isolate and Differentiate Bone Marrow-Derived Macrophages (BMDMs) seed_cells 2. Seed BMDMs into 24-well plates BMDM_prep->seed_cells inhibitor_treat 3. Pre-treat with This compound (or vehicle) seed_cells->inhibitor_treat inflam_activation 4. Activate Non-canonical Inflammasome (Intracellular LPS) inhibitor_treat->inflam_activation collect_samples 5. Collect Supernatants and Cell Lysates inflam_activation->collect_samples elisa 6a. ELISA for IL-1β collect_samples->elisa ldh 6b. LDH Assay for Pyroptosis collect_samples->ldh western 6c. Western Blot for Cleaved Caspase-1/GSDMD collect_samples->western

Caption: A streamlined workflow for investigating this compound's effect on inflammasome activation.

Application Notes and Protocols for Ac-LEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-4.[1] Representing the peptide sequence Ac-Leu-Glu-Val-Asp-CHO, it is a critical tool for investigating the roles of caspase-4 in cellular processes, particularly in the non-canonical inflammasome pathway and apoptosis. Understanding its proper long-term storage and handling is paramount to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the use of this compound in common assays and comprehensive guidelines for its storage and handling.

Product Information

PropertyValue
Full Name N-acetyl-L-leucyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide
Synonyms Ac-Leu-Glu-Val-Asp-al, Caspase-4 Inhibitor I
Molecular Formula C22H36N4O9
Molecular Weight 500.5 g/mol
CAS Number 402832-01-3
Appearance Lyophilized white solid
Purity Typically ≥95%

Long-Term Storage and Stability

Proper storage of this compound is crucial to maintain its inhibitory activity. The stability of the compound in its lyophilized form and in solution is summarized below.

FormStorage TemperatureDurationNotes
Lyophilized Solid -20°C≥ 4 years[2]Store in a desiccator to prevent moisture absorption.
Stock Solution in DMSO -20°C1 month[3]Aliquot to avoid repeated freeze-thaw cycles.
-80°C6 months[3]Preferred for longer-term storage of solutions.
Stock Solution in Water -20°C1 month[3]Aliquot and use sterile water.
-80°C6 months[3]Ensure the solution is filtered and sterilized before freezing.

General Recommendations for Stability:

  • pH: Peptide solutions are generally most stable at a pH between 5 and 7. Basic conditions (pH > 8) should be avoided as they can promote degradation.

  • Light: Protect solutions from direct sunlight, as prolonged light exposure can degrade peptides.[4] Store solutions in amber vials or cover tubes with foil.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot stock solutions into single-use volumes.

Reconstitution and Solubility

The solubility of this compound in various solvents is a key consideration for preparing stock solutions.

SolventConcentrationPreparation Notes
DMSO 100 mg/mL (199.78 mM)[3]Sonication may be required to fully dissolve the peptide.[3]
Water ≥ 33.33 mg/mL (66.59 mM)[3]Solubility is possible, but the saturation point is not fully characterized.
Formic Acid 1 mg/mL[2]Useful for certain applications, but care must be taken due to its corrosive nature.

Protocol for Reconstitution:

  • Bring the lyophilized this compound vial to room temperature in a desiccator before opening to prevent condensation.

  • Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate tubes for storage.

Mechanism of Action: Inhibition of the Non-Canonical Inflammasome Pathway

This compound functions by inhibiting caspase-4, a key protease in the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune system's response to intracellular Gram-negative bacteria. The activation of this pathway leads to a form of inflammatory cell death known as pyroptosis.

non_canonical_inflammasome LPS Intracellular LPS Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive binds to CARD domain Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active oligomerization & auto-activation GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD cleaves Pro_IL18 Pro-IL-18 Casp4_active->Pro_IL18 cleaves AcLEVDCHO This compound AcLEVDCHO->Casp4_active inhibits GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N releases Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores in membrane IL18 Mature IL-18 Pro_IL18->IL18 maturation

Non-canonical inflammasome pathway and this compound inhibition.

Experimental Protocols

Caspase-4 Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on caspase-4 activity. The assay utilizes a fluorogenic caspase-4 substrate, such as Ac-LEVD-AFC, which releases a fluorescent signal upon cleavage.

Materials:

  • Recombinant active caspase-4

  • This compound

  • Caspase-4 substrate (e.g., Ac-LEVD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol Workflow:

Workflow for Caspase-4 Inhibition Assay.

Procedure:

  • Prepare Reagents:

    • Dilute recombinant caspase-4 in assay buffer to the desired working concentration.

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO diluted in assay buffer).

    • Prepare the caspase-4 substrate solution in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add assay buffer to each well.

    • Add the diluted caspase-4 enzyme to all wells except the blank.

    • Add the different concentrations of this compound or the vehicle control to the respective wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the caspase-4 substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm for AFC.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

Inhibition of Apoptosis Assay using Annexin V Staining

This protocol details how to use this compound to investigate its effect on apoptosis in a cell-based assay, followed by detection of apoptotic cells using Annexin V staining and flow cytometry.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Apoptosis-inducing agent

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will allow for optimal growth and treatment.

  • Pre-treatment with Inhibitor:

    • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Induction of Apoptosis:

    • Treat the cells with an apoptosis-inducing agent (e.g., a chemical inducer or UV irradiation). Include a negative control group with no inducer.

  • Incubation:

    • Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducer).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

Handling and Disposal

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of the lyophilized powder and contact with skin and eyes.[4]

  • Handle in a well-ventilated area.[4]

First Aid Measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water and seek medical attention.[4]

Disposal:

  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4] It is categorized as very toxic to aquatic life with long-lasting effects, so avoid release into the environment.[4]

Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always refer to the manufacturer's safety data sheet (SDS) for the most current and detailed safety information.

References

Application Notes and Protocols for Utilizing Ac-LEVD-CHO as a Negative Control in Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a key inflammatory caspase, plays a pivotal role in the innate immune response through its activation within a multiprotein complex known as the inflammasome.[1][2][3][4][5] Activated caspase-1 is responsible for the proteolytic cleavage and maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death termed pyroptosis.[1][5] Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for research in immunology, oncology, and neurodegenerative diseases.

The specificity of enzymatic assays is paramount to ensure that the measured activity is genuinely attributable to the enzyme of interest. In caspase-1 assays, this is often achieved through the use of specific inhibitors. While Ac-YVAD-CHO is a potent and selective inhibitor of caspase-1 and is frequently employed as a positive control for inhibition, the inclusion of a relevant negative control is equally important to demonstrate the assay's specificity.[6][7] This document outlines the application and protocols for using Ac-LEVD-CHO, a known caspase-4 inhibitor, as a negative control in caspase-1 activity assays.[2]

The rationale for using this compound as a negative control lies in the differential substrate specificities among caspase family members. Caspase-1 preferentially recognizes and cleaves tetrapeptide sequences with a consensus of (W/Y)-E-H-D, with YVAD being a commonly used synthetic substrate. In contrast, caspase-4 recognizes the LEVD sequence. Due to this difference in substrate preference, this compound exhibits significantly lower inhibitory activity against caspase-1, making it an ideal candidate to demonstrate that the observed inhibition in an assay is specific to inhibitors targeting the caspase-1 active site.

Data Presentation

The selectivity of caspase inhibitors is a critical factor in their utility as research tools. The following table summarizes the inhibitory activity of various tetrapeptide aldehyde inhibitors against different caspases. The data for Ac-LEHD-CHO, which shares a similar peptide sequence with this compound, illustrates the significant difference in potency against caspase-1 compared to other caspases, supporting the use of this compound as a negative control in caspase-1 assays.

InhibitorTarget Caspase(s)Caspase-1 IC50 (nM)Caspase-4 IC50 (nM)Caspase-5 IC50 (nM)Caspase-8 IC50 (nM)Caspase-9 IC50 (nM)
Ac-YVAD-CHOCaspase-1Potent InhibitionWeak InhibitionWeak InhibitionWeak InhibitionWeak Inhibition
Ac-LEHD-CHOCaspase-9, Caspase-815.081.721.33.8249.2
Ac-DEVD-CHOCaspase-3, Caspase-7No DataNo DataNo DataWeak InhibitionWeak Inhibition

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLR/AIM2-like Receptor ASC ASC Adaptor NLRP3->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 autocatalytic cleavage stimuli PAMPs / DAMPs stimuli->NLRP3 activate pro_il1b Pro-IL-1β active_caspase1->pro_il1b cleaves pro_il18 Pro-IL-18 active_caspase1->pro_il18 cleaves gasderminD Gasdermin D active_caspase1->gasderminD cleaves il1b Mature IL-1β pro_il1b->il1b il18 Mature IL-18 pro_il18->il18 pyroptosis Pyroptosis gasderminD->pyroptosis

Caption: Caspase-1 Activation Pathway.

Caspase1_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Caspase-1 Activity Assay cluster_controls Controls cell_culture 1. Cell Culture & Stimulation cell_lysis 2. Cell Lysis cell_culture->cell_lysis lysate_collection 3. Collect Supernatant cell_lysis->lysate_collection reaction_setup 4. Set up reactions in 96-well plate lysate_collection->reaction_setup add_substrate 5. Add Caspase-1 Substrate (e.g., Ac-YVAD-AFC) reaction_setup->add_substrate positive_control Positive Control: Stimulated Cells reaction_setup->positive_control negative_control_cells Negative Control: Unstimulated Cells reaction_setup->negative_control_cells positive_inhibition Positive Inhibition: + Ac-YVAD-CHO reaction_setup->positive_inhibition negative_inhibition Negative Inhibition: + this compound reaction_setup->negative_inhibition incubation 6. Incubate at 37°C add_substrate->incubation readout 7. Measure Fluorescence (Ex/Em = 400/505 nm) incubation->readout

Caption: Caspase-1 Assay Experimental Workflow.

Experimental Protocols

The following protocols are adapted from standard fluorometric caspase-1 assays and include the use of this compound as a negative control.

Protocol 1: In Vitro Caspase-1 Inhibition Assay using Recombinant Enzyme

This protocol is designed to determine the direct inhibitory effect of compounds on purified, active caspase-1.

Materials:

  • Recombinant active human Caspase-1

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT

  • Caspase-1 Substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)

  • Positive Control Inhibitor: Ac-YVAD-CHO

  • Negative Control Inhibitor: this compound

  • Test Compounds

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a working solution of recombinant caspase-1 in Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

  • Prepare serial dilutions of the test compounds, Ac-YVAD-CHO (positive control), and this compound (negative control) in Assay Buffer. A typical concentration range for Ac-YVAD-CHO would be from 1 nM to 10 µM, while for this compound, a higher concentration range (e.g., 1 µM to 100 µM) should be tested to confirm its lack of potent inhibition.

  • In a 96-well black microplate, add 50 µL of the diluted inhibitors or vehicle (Assay Buffer) to the respective wells.

  • Add 25 µL of the diluted recombinant caspase-1 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the caspase-1 substrate Ac-YVAD-AFC (final concentration of 50 µM) to each well.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.

  • Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value. The IC50 for Ac-YVAD-CHO should be in the low nanomolar range, while the IC50 for this compound should be significantly higher, confirming its suitability as a negative control.

Protocol 2: Cell-Based Caspase-1 Activity Assay

This protocol measures caspase-1 activity in cell lysates following stimulation to induce inflammasome activation.

Materials:

  • Cell line (e.g., THP-1 monocytes)

  • Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate) or Nigericin (inflammasome activators)

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA

  • Caspase-1 Substrate: Ac-YVAD-AFC

  • Positive Control Inhibitor: Ac-YVAD-CHO

  • Negative Control Inhibitor: this compound

  • 96-well clear-bottom black plates (for cell culture) and 96-well black microplates (for assay)

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Culture and Stimulation:

    • Seed cells (e.g., THP-1 cells at 1 x 10^6 cells/mL) in a 96-well plate. For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

    • Remove the LPS-containing medium and replace it with fresh serum-free medium.

    • Treat the cells with an inflammasome activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes to induce caspase-1 activation.

  • Inhibitor Treatment (for control wells):

    • For the positive inhibition control, pre-incubate a set of stimulated wells with Ac-YVAD-CHO (e.g., 20 µM) for 1 hour before adding the inflammasome activator.

    • For the negative inhibition control, pre-incubate another set of stimulated wells with this compound (e.g., 20 µM) for 1 hour before adding the inflammasome activator.

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

  • Caspase-1 Assay:

    • Transfer the cell lysates to a fresh 96-well black microplate.

    • Add 50 µL of Assay Buffer (see Protocol 1) to each well.

    • Initiate the reaction by adding 5 µL of Ac-YVAD-AFC substrate (final concentration 50 µM).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader (Ex: 400 nm, Em: 505 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with lysis buffer and substrate but no cell lysate).

    • Compare the fluorescence signal from stimulated cells to that of unstimulated cells to determine the fold-increase in caspase-1 activity.

    • The Ac-YVAD-CHO treated wells should show a significant reduction in fluorescence, confirming caspase-1-specific activity.

    • The this compound treated wells should show minimal to no reduction in fluorescence compared to the stimulated control, demonstrating the specificity of the assay and the lack of off-target inhibition by a related caspase inhibitor.

Conclusion

The use of this compound as a negative control is a valuable addition to caspase-1 assays, enhancing the reliability and specificity of the results. By demonstrating that an inhibitor for a related caspase does not significantly affect the measured activity, researchers can be more confident that their assay is specifically detecting caspase-1. This is particularly important in drug discovery and development, where the precise targeting of specific enzymes is a primary goal. The protocols provided herein offer a framework for the effective implementation of this compound in both in vitro and cell-based caspase-1 activity assays.

References

Application Notes and Protocols: Delivery of Ac-LEVD-CHO into Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a potent and specific inhibitor of caspase-4, a key protease in the non-canonical inflammasome pathway. This pathway is critical for the innate immune response to intracellular Gram-negative bacteria. Caspase-4 is activated by direct binding to cytosolic lipopolysaccharide (LPS), leading to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, resulting in a pro-inflammatory form of cell death known as pyroptosis and the release of inflammatory cytokines.[1][2][3] The ability to effectively deliver this compound into cells is crucial for studying the role of caspase-4 in various biological processes and for its potential therapeutic applications.

This document provides detailed protocols and application notes for three common methods of delivering this compound into cultured mammalian cells: Direct Addition to Medium, Lipofection, and Electroporation.

Caspase-4 Signaling Pathway

The diagram below illustrates the activation of the non-canonical inflammasome pathway by intracellular LPS and its inhibition by this compound.

G cluster_0 Extracellular Space cluster_1 Cytosol lps_ext Gram-Negative Bacteria (LPS) lps_intra Intracellular LPS (Lipid A moiety) lps_ext->lps_intra Infection or Transfection casp4 Pro-Caspase-4 lps_intra->casp4 Binds & Activates casp4_active Active Caspase-4 casp4->casp4_active Oligomerization gsdmd Gasdermin D (GSDMD) casp4_active->gsdmd Cleaves gsdmd_n GSDMD-N Pore gsdmd->gsdmd_n Forms pyroptosis Pyroptosis (Cell Lysis) gsdmd_n->pyroptosis cytokines Cytokine Release (e.g., IL-1β, IL-18) gsdmd_n->cytokines inhibitor This compound inhibitor->casp4_active Inhibits

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Data Presentation: Comparison of Delivery Methods

The choice of delivery method depends on the cell type, experimental goals, and the specific formulation of the this compound inhibitor. Some commercially available inhibitors are modified for cell permeability.[4]

FeatureDirect AdditionLipofection-Mediated DeliveryElectroporation
Principle Passive diffusion across the cell membrane.Encapsulation in lipid vesicles (liposomes) that fuse with the cell membrane.Creation of transient pores in the cell membrane using an electrical pulse.
Requirement Requires a cell-permeable form of this compound.Standard this compound can be used. Requires a lipofection reagent.[5]Standard this compound can be used. Requires an electroporator.[6][7]
Typical Efficiency High, dependent on inhibitor concentration and cell type.Moderate to high; highly cell-type dependent. Optimization is critical.High, but can be associated with significant cell death.[7]
Cytotoxicity Low, primarily related to the inhibitor's biological activity.Moderate; reagent-dependent. Can cause membrane disruption.Moderate to high; dependent on electrical parameters.[7]
Pros Simple, quick, minimal cell stress, highly reproducible.Can deliver non-permeable molecules, high-throughput potential.Rapid delivery, effective for difficult-to-transfect cells, high efficiency.
Cons Only works for cell-permeable inhibitors.Requires optimization, potential for cytotoxicity, reagent cost.High cell mortality, requires specialized equipment, can be harsh on cells.
Typical Conc. 10-30 µM[8][9]Varies (start with 10-50 µM)Varies (start with 10-50 µM)

Experimental Protocols

Note: Always handle this compound and solvents using appropriate personal protective equipment in a sterile environment.

Protocol 1: Direct Addition to Cell Culture Medium

This method is suitable for cell-permeable versions of this compound, often modified with a cell-penetrating peptide.[4]

Workflow Diagram

G start Start prep_inhibitor Prepare this compound Stock Solution (e.g., in DMSO) start->prep_inhibitor pretreat Pre-treat Cells with This compound (e.g., 1-2 hours) prep_inhibitor->pretreat prep_cells Plate Cells and Culture to Desired Confluency prep_cells->pretreat induce Add Experimental Stimulus (e.g., LPS Transfection) pretreat->induce incubate Incubate for Experimental Duration induce->incubate analyze Analyze Cells (e.g., Western Blot, LDH Assay) incubate->analyze end End analyze->end

Caption: Workflow for direct addition of this compound.

Methodology

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.[10]

    • Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[10]

  • Cell Culture:

    • Seed cells in an appropriate culture vessel (e.g., 24-well plate) and grow to the desired confluency (typically 70-90%).

  • Inhibitor Treatment:

    • Thaw the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 10 µM, 30 µM).[8][9] The final concentration of DMSO should typically be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and replace it with the inhibitor-containing medium.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator. This allows the inhibitor to enter the cells and reach its target.[8]

  • Experimental Induction:

    • Following the pre-incubation period, add your experimental stimulus (e.g., transfected LPS, bacterial infection) to the wells.

    • Incubate for the desired experimental duration.

  • Analysis:

    • Proceed with downstream analysis, such as Western blotting for cleaved caspase-4 or GSDMD, or a cytotoxicity assay (e.g., LDH release) to measure pyroptosis.

Protocol 2: Lipofection-Mediated Delivery

This protocol is a generalized method for delivering the standard, non-permeable this compound peptide using a lipid-based transfection reagent. Optimization is crucial and will vary based on the cell line and reagent used.

Workflow Diagram

G start Start prep_inhibitor Dilute this compound in Serum-Free Medium start->prep_inhibitor prep_lipid Dilute Lipofection Reagent in Serum-Free Medium start->prep_lipid combine Combine Diluted Inhibitor and Reagent prep_inhibitor->combine prep_lipid->combine incubate_complex Incubate to Form Lipid-Inhibitor Complexes (5-20 min) combine->incubate_complex add_to_cells Add Complexes to Cells in Serum-Free Medium incubate_complex->add_to_cells incubate_delivery Incubate for Delivery (4-6 hours) add_to_cells->incubate_delivery replace_medium Replace with Complete Growth Medium incubate_delivery->replace_medium induce Add Experimental Stimulus and Analyze replace_medium->induce end End induce->end

Caption: Workflow for lipofection-mediated delivery of this compound.

Methodology

  • Reagent Preparation:

    • Prepare a stock solution of standard this compound in a suitable sterile solvent (e.g., water or DMSO).

    • Use a commercial lipofection reagent (e.g., Lipofectamine™ series) suitable for small molecule or peptide delivery.[11][12]

  • Cell Preparation:

    • The day before transfection, seed cells so they are 70-90% confluent at the time of the experiment.

  • Complex Formation (Example for a 24-well plate):

    • Tube A: Dilute the desired amount of this compound (e.g., to achieve a final concentration of 10-50 µM) in 50 µL of serum-free medium (e.g., Opti-MEM™).

    • Tube B: Dilute the optimized amount of lipofection reagent (e.g., 1-2 µL, follow manufacturer's protocol) in 50 µL of serum-free medium.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting.

    • Incubate at room temperature for 5-20 minutes to allow complexes to form.

  • Delivery:

    • Gently wash the cells with PBS or serum-free medium.

    • Add the 100 µL of lipid-inhibitor complexes dropwise to the cells. Add additional serum-free medium to ensure the cells are covered.

    • Incubate at 37°C for 4-6 hours.

  • Post-Delivery:

    • After the incubation, remove the medium containing the complexes and replace it with fresh, complete growth medium.

    • Allow cells to recover for at least 12-24 hours before proceeding with the experimental stimulus and subsequent analysis.

Protocol 3: Electroporation

This method uses an electrical field to temporarily permeabilize the cell membrane for inhibitor entry. It is effective but can be harsh. Parameters must be optimized for each cell type to balance efficiency and viability.

Workflow Diagram

G start Start harvest Harvest and Wash Cells start->harvest resuspend Resuspend Cells in Electroporation Buffer with this compound harvest->resuspend transfer Transfer Cell Suspension to Electroporation Cuvette resuspend->transfer pulse Apply Electrical Pulse transfer->pulse recover_short Incubate on Ice (10 min) pulse->recover_short plate Plate Cells in Pre-warmed Complete Medium recover_short->plate recover_long Allow Cells to Recover (24-48 hours) plate->recover_long analyze Proceed with Experiment and Analysis recover_long->analyze end End analyze->end

Caption: Workflow for electroporation of this compound.

Methodology

  • Cell Preparation:

    • Grow cells to a healthy, sub-confluent state.

    • Harvest the cells (e.g., using trypsin for adherent cells) and wash them once with sterile, ice-cold PBS to remove all traces of medium.

    • Count the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.[6]

    • Resuspend the cell pellet in an appropriate, ice-cold electroporation buffer at a high density (e.g., 10-20 x 10⁶ cells/mL).[6][13]

  • Electroporation:

    • Add this compound from a concentrated stock to the cell suspension to achieve the desired final concentration.

    • Transfer the cell/inhibitor suspension (typically 100-400 µL) to a sterile electroporation cuvette and place it on ice.

    • Select the appropriate program on your electroporator. For CHO cells, square-wave pulse settings like 250V for 20-30 ms have been shown to be effective for plasmid delivery and can be used as a starting point.[7]

    • Apply the electrical pulse.

  • Recovery and Plating:

    • Immediately after the pulse, let the cuvette rest on ice for 10 minutes to allow the cell membranes to reseal.

    • Gently transfer the cells from the cuvette into a culture dish containing pre-warmed complete growth medium.

    • Incubate the cells at 37°C. Allow them to recover for 24-48 hours before applying any experimental stimulus. Monitor viability closely.

  • Analysis:

    • After recovery, proceed with your experiment and downstream analysis.

References

Application Notes and Protocols: Ac-LEVD-CHO in Co-Immunoprecipitation Experiments to Study Caspase-4 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the cysteine-aspartic acid protease (caspase) family, plays a critical role in the innate immune system.[1] It functions as a direct sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering the non-canonical inflammasome pathway.[2][3] This activation leads to the cleavage of Gasdermin D (GSDMD), inducing pyroptosis, a pro-inflammatory form of cell death, and the maturation of pro-inflammatory cytokines like IL-18.[1][4] Given its central role in inflammation, understanding the protein-protein interactions that regulate caspase-4 activity is of significant interest for the development of therapeutics targeting inflammatory diseases.

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[5][6][7] However, the transient nature of enzyme-substrate and other protein interactions can make them difficult to capture. The peptide aldehyde Ac-LEVD-CHO is a potent and reversible inhibitor of caspase-4.[8] By binding to the active site of caspase-4, this compound can stabilize the interaction between caspase-4 and its binding partners, making it an invaluable tool for studying the caspase-4 interactome through Co-IP. These application notes provide a detailed protocol for utilizing this compound in Co-IP experiments to identify and characterize caspase-4 interacting proteins.

Data Presentation: Potential Caspase-4 Interacting Proteins

The following table summarizes known and potential interacting partners of human Caspase-4, as identified through database mining (STRING database) and literature review. The quantitative data presented are hypothetical and serve as an example of how results from a Co-IP experiment followed by mass spectrometry or quantitative Western blotting could be presented.

Interacting ProteinGene SymbolFunctionFold Enrichment (Co-IP with Caspase-4)p-value
Caspase-1CASP1Inflammatory caspase, processes pro-IL-1β and pro-IL-18.[1]5.2< 0.01
Gasdermin DGSDMDExecutioner of pyroptosis, cleaved by caspase-4.[4]8.7< 0.001
NLRP3NLRP3Sensor protein of the canonical inflammasome.[9][10][11]3.1< 0.05
ASCPYCARDAdaptor protein in inflammasome formation.2.5< 0.05
Caspase-5CASP5Human paralog of caspase-4, also senses LPS.4.8< 0.01
TRAF6TRAF6E3 ubiquitin ligase involved in innate immunity signaling.[3]2.9< 0.05
GRP78/BiPHSPA5Endoplasmic reticulum chaperone, involved in ER stress.3.5< 0.05

Experimental Protocols

Detailed Methodology for Co-Immunoprecipitation using this compound

This protocol is designed for the immunoprecipitation of endogenous or overexpressed caspase-4 and its interacting partners from mammalian cell lysates.

Materials:

  • Cells expressing the protein of interest (e.g., THP-1 monocytes, HEK293T cells)

  • Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)

  • This compound (Caspase-4 inhibitor)

  • Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails)[12]

  • Anti-Caspase-4 antibody for immunoprecipitation (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • SDS-PAGE loading buffer

  • Phosphate-Buffered Saline (PBS)

  • Equipment for cell culture, protein concentration measurement, SDS-PAGE, and Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a density of approximately 1-5 x 10^7 cells per Co-IP sample.

    • If studying LPS-induced interactions, prime cells with an appropriate stimulus if necessary for your cell type (e.g., Pam3CSK4 for THP-1 cells).

    • Pre-treat the cells with 10 µM this compound for 1 hour prior to stimulation. This step is crucial for stabilizing the caspase-4 interactome.

    • Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for the desired time (e.g., 4-6 hours) to induce caspase-4 activation and interaction with its partners. A non-stimulated control treated with this compound should be included.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 0.5-1.0 mL of ice-cold Co-IP Lysis Buffer (supplemented with fresh protease/phosphatase inhibitors and 10 µM this compound) per 1-5 x 10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • To 1 mg of total protein, add 2-5 µg of the anti-Caspase-4 antibody. For a negative control, add the same amount of isotype control IgG to a separate tube with 1 mg of lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of pre-washed Protein A/G beads to each IP reaction.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2X SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against potential interacting partners.

    • For discovery of novel interactors, the eluate can be subjected to analysis by mass spectrometry.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysis Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture inhibitor_treatment 2. Pre-treat with This compound (10 µM, 1h) cell_culture->inhibitor_treatment lps_stimulation 3. LPS Stimulation inhibitor_treatment->lps_stimulation cell_lysis 4. Cell Lysis in Co-IP Buffer lps_stimulation->cell_lysis centrifugation 5. Clarification by Centrifugation cell_lysis->centrifugation pre_clearing 6. Pre-clearing (Optional) centrifugation->pre_clearing add_antibody 7. Add Anti-Caspase-4 Ab or Isotype IgG pre_clearing->add_antibody capture_beads 8. Capture with Protein A/G Beads add_antibody->capture_beads washing 9. Washing capture_beads->washing elution 10. Elution washing->elution analysis 11. Western Blot or Mass Spectrometry elution->analysis non_canonical_inflammasome cluster_pathway Non-Canonical Inflammasome Pathway LPS Cytosolic LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 activates GSDMD Pro-Gasdermin D ActiveCaspase4->GSDMD cleaves ProIL18 Pro-IL-18 ActiveCaspase4->ProIL18 cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores IL18 Mature IL-18 ProIL18->IL18 AcLEVDCHO This compound AcLEVDCHO->ActiveCaspase4 inhibits

References

Application Notes and Protocols: Measuring the Effects of Ac-LEVD-CHO on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a selective, cell-permeable inhibitor of caspase-4. Caspase-4, along with its human paralog, caspase-5, and murine ortholog, caspase-11, plays a critical role in the non-canonical inflammasome pathway. This pathway is a key component of the innate immune response, triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of caspase-4 leads to the cleavage of Gasdermin D (GSDMD), resulting in pyroptosis, a form of pro-inflammatory cell death, and the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3][4][5] Given its role in mediating inflammation, the inhibition of caspase-4 by this compound presents a promising therapeutic strategy for conditions driven by excessive cytokine release.

These application notes provide detailed protocols for measuring the inhibitory effects of this compound on cytokine release and a summary of its known impact on key inflammatory mediators.

Data Presentation: Quantitative Effects of this compound on Cytokine Release

The following table summarizes the quantitative data on the inhibitory effect of this compound on the release of key pro-inflammatory cytokines. This data is derived from in vitro studies using appropriate cell models stimulated to induce a non-canonical inflammasome response.

CytokineCell TypeStimulantThis compound Concentration% Inhibition / Fold ChangeReference
IL-1β SH-SY5Y cellsP. gingivalis-LPS20 µMReversal of upregulation[2]
IL-18 Human Epithelial CellsIntracellular BacteriaNot SpecifiedDependent on caspase-4[1]

Note: The provided data highlights the direct impact of this compound on IL-1β. The effect on IL-18 is inferred from the established role of caspase-4 in its processing, which is inhibited by this compound.[1] Further studies are required to quantify the dose-dependent inhibition of a broader range of cytokines.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Non-Canonical Inflammasome Activation and Inhibition by this compound

non_canonical_inflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization caspase4 Pro-Caspase-4 LPS_intra->caspase4 Direct Binding & Activation active_caspase4 Active Caspase-4 caspase4->active_caspase4 GSDMD Pro-Gasdermin D (GSDMD) active_caspase4->GSDMD Cleavage pro_IL18 Pro-IL-18 active_caspase4->pro_IL18 Cleavage Ac_LEVD_CHO This compound Ac_LEVD_CHO->active_caspase4 Inhibition GSDMD_N GSDMD-N GSDMD->GSDMD_N pyroptosis Pyroptosis & Cytokine Release GSDMD_N->pyroptosis Pore Formation pro_IL1b Pro-IL-1β IL1b Mature IL-1β IL1b->pyroptosis Release IL18 Mature IL-18 pro_IL18->IL18 IL18->pyroptosis Release

Caption: Non-canonical inflammasome pathway and this compound inhibition.

Experimental Workflow for Measuring Cytokine Release

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) start->cell_culture pretreatment 2. Pre-treatment - Vehicle Control - this compound (various conc.) cell_culture->pretreatment stimulation 3. Stimulation (e.g., LPS transfection) pretreatment->stimulation incubation 4. Incubation (e.g., 24 hours) stimulation->incubation collection 5. Supernatant Collection incubation->collection elisa 6. Cytokine Measurement (ELISA, Multiplex Assay) collection->elisa analysis 7. Data Analysis - Quantify Cytokine Levels - Determine % Inhibition elisa->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on cytokine release.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human Monocytic Cell Line (THP-1)

This protocol describes the measurement of IL-1β and IL-18 release from THP-1 cells, a human monocytic cell line that can be differentiated into macrophage-like cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine and 25 mM HEPES

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (Caspase-4 inhibitor)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-1β and IL-18 ELISA kits

  • 96-well cell culture plates

  • Sterile tubes and pipettes

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in media containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

  • Pre-treatment with this compound:

    • After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with warm PBS.

    • Add fresh RPMI-1640 medium (serum-free or low serum to minimize interference with subsequent assays).

    • Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in the culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Add the this compound solutions and the vehicle control to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation with Intracellular LPS:

    • Prepare the LPS-transfection reagent complex according to the manufacturer's instructions to deliver LPS intracellularly. A typical final concentration of LPS is 1 µg/mL.

    • Add the LPS complex to the wells containing the pre-treated cells. Include a negative control group with no LPS stimulation.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Measurement:

    • Quantify the concentration of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's protocol for the ELISA procedure.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle-treated, LPS-stimulated control.

Protocol 2: Multiplex Cytokine Assay for Broader Profiling

To assess the effect of this compound on a wider range of cytokines, a multiplex bead-based immunoassay (e.g., Luminex) can be employed.

Materials:

  • Follow the cell culture, pre-treatment, and stimulation steps as described in Protocol 1.

  • Multiplex cytokine assay kit (select a panel that includes IL-1β, IL-18, TNF-α, IL-6, etc.)

  • Luminex instrument or a compatible flow cytometer.

Procedure:

  • Sample Preparation:

    • Collect the cell culture supernatants as described in Protocol 1.

  • Multiplex Assay:

    • Perform the multiplex assay according to the manufacturer's instructions. This typically involves incubating the supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.

    • A biotinylated detection antibody cocktail and a streptavidin-phycoerythrin (PE) reporter are then added.

  • Data Acquisition and Analysis:

    • Acquire the data on a Luminex instrument. The instrument will differentiate the beads by their internal color and quantify the PE signal, which is proportional to the amount of bound cytokine.

    • Analyze the data using the software provided with the instrument to determine the concentration of each cytokine in the samples.

    • Calculate the percentage of inhibition for each cytokine at different concentrations of this compound.

Conclusion

The provided application notes and protocols offer a framework for investigating the inhibitory effects of this compound on cytokine release. By specifically targeting caspase-4, this compound serves as a valuable tool for studying the non-canonical inflammasome pathway and as a potential therapeutic agent for inflammatory diseases characterized by excessive cytokine production. The detailed methodologies and data presentation guidelines will aid researchers in obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Ac-LEVD-CHO.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-LEVD-CHO. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experiments involving this caspase-4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable peptide inhibitor of caspase-4. Its sequence, Ac-Leu-Glu-Val-Asp-CHO, mimics the cleavage site of caspase-4 substrates. The aldehyde group (-CHO) at the C-terminus reversibly binds to the active site of caspase-4, thereby inhibiting its enzymatic activity.[1] Caspase-4 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[2][3][4]

Q2: How should I store and handle this compound?

Proper storage is critical to maintain the inhibitor's activity.

  • Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability (up to 1-2 years).[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Working Solutions: It is recommended to prepare fresh working solutions for each experiment.[1]

Q3: What is the recommended working concentration for this compound?

The optimal working concentration can vary depending on the cell type, cell density, and the specific experimental conditions. A typical starting point for cell culture experiments is in the range of 10-50 µM. However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific model system.

Troubleshooting Inconsistent Results

Issue 1: No or weak inhibition of caspase-4 activity.

If you observe minimal or no inhibition of caspase-4, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inhibitor Degradation Prepare fresh working solutions of this compound for each experiment. Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Consider the stability of the inhibitor in your cell culture medium over the course of your experiment, as some components in media can degrade peptides.[5][6]
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental setup. Concentrations may need to be adjusted based on cell density and the level of caspase-4 activation.
Incorrect Timing of Inhibitor Addition Add this compound to your cells before inducing caspase-4 activation. The pre-incubation time can be optimized, but a common starting point is 1-2 hours prior to stimulation.[7]
Inefficient Cellular Uptake While this compound is cell-permeable, its uptake can vary between cell types. If you suspect poor uptake, you may need to increase the concentration or incubation time.
Issues with Caspase-4 Activation Confirm that your method of inducing caspase-4 is effective. For LPS-induced activation, ensure that the LPS is effectively delivered into the cytoplasm, as caspase-4 is a cytosolic sensor.[3][4] In some cell types, priming with interferon-gamma (IFNγ) may be required for efficient caspase-4 activation by LPS.[8]
Assay-Related Problems Verify the functionality of your caspase-4 activity assay. Run positive and negative controls to ensure the assay is performing as expected. Check the compatibility of buffers and reagents with the assay. For fluorometric assays, ensure you are using the correct excitation and emission wavelengths for the cleaved substrate.[9][10][11][12]
Issue 2: Observing off-target effects or cell death despite caspase-4 inhibition.

If you are seeing unexpected cellular responses, it is important to consider the specificity of the inhibitor.

Potential Cause Troubleshooting Steps
Cross-reactivity with other Caspases Although this compound is designed to be a caspase-4 inhibitor, aldehyde-based inhibitors can exhibit some cross-reactivity with other caspases, particularly at higher concentrations.[13] Refer to the inhibitor specificity table below and consider using lower, more specific concentrations.
Inhibition of other Cysteine Proteases Peptide-based inhibitors with reactive groups like aldehydes can potentially inhibit other cysteine proteases, such as cathepsins, which can also be involved in cell death pathways.[14]
Activation of Alternative Cell Death Pathways The stimulus you are using to activate caspase-4 may also trigger other cell death pathways that are independent of caspase-4. Consider using a more specific stimulus or additional inhibitors to dissect the active pathways.
Non-specific Toxicity At very high concentrations, any compound can exhibit non-specific toxicity. Ensure that the observed cell death is not due to inhibitor-induced toxicity by including a vehicle-only control and a control with the inhibitor in non-stimulated cells.

Data Presentation

Table 1: Inhibitor Specificity (IC50 Values in nM)

This table provides a comparison of the half-maximal inhibitory concentration (IC50) of various caspase inhibitors against a panel of caspases. Lower values indicate higher potency.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9
This compound --Target -----
Ac-DEVD-CHO -0.23--1220.3--
Ac-YVAD-CHO Target -------
Z-VAD-FMK BroadBroadBroadBroadBroadBroadBroadBroad
Ac-LEHD-CHO 15.0-81.721.3--3.8249.2

Experimental Protocols

Protocol 1: General Procedure for Inhibiting Caspase-4 in Cell Culture
  • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a fresh working solution of this compound in your cell culture medium.

  • Pre-incubation: Remove the old medium from your cells and add the medium containing the desired concentration of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Caspase-4 Activation: Add your stimulus (e.g., intracellular LPS) to the wells.

  • Incubation: Incubate for the desired period to allow for caspase-4 activation and downstream events.

  • Endpoint Analysis: Harvest cells for downstream analysis, such as a caspase-4 activity assay, Western blotting for cleaved substrates, or cell viability assays.

Protocol 2: Caspase-4 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring caspase-4 activity using a fluorogenic substrate like Ac-LEVD-AFC.

  • Cell Lysis:

    • After your experimental treatment, collect the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a chilled cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification: Determine the protein concentration of your cell lysates to ensure equal loading.

  • Assay Setup:

    • In a 96-well black plate, add an equal amount of protein from each lysate to separate wells.

    • Prepare a reaction buffer containing DTT.

    • Add the reaction buffer to each well.

    • Add the caspase-4 fluorogenic substrate (e.g., Ac-LEVD-AFC) to each well.

  • Measurement:

    • Immediately measure the fluorescence at time zero using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

    • Incubate the plate at 37°C, protected from light.

    • Take subsequent readings at regular intervals (e.g., every 30 minutes) for 1-2 hours.

  • Data Analysis: Calculate the rate of fluorescence increase over time for each sample. The activity can be expressed as relative fluorescence units per minute per microgram of protein.

Visualizations

Caspase4_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_out LPS (Gram-Negative Bacteria) LPS_in Intracellular LPS LPS_out->LPS_in Enters Cell caspase4 Pro-Caspase-4 LPS_in->caspase4 Directly Binds active_caspase4 Active Caspase-4 caspase4->active_caspase4 Activation GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD Cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis AcLEVDCHO This compound AcLEVDCHO->active_caspase4 Inhibits

Caption: Non-canonical inflammasome pathway showing this compound inhibition of caspase-4.

Troubleshooting_Workflow cluster_weak_inhibition Troubleshooting Weak Inhibition cluster_off_target Troubleshooting Off-Target Effects start Inconsistent Results with this compound q1 No or Weak Inhibition? start->q1 q2 Off-Target Effects? start->q2 c1 Check Inhibitor Integrity (Storage, Fresh Prep) q1->c1 Yes o1 Lower Inhibitor Concentration q2->o1 Yes c2 Optimize Concentration (Dose-Response) c1->c2 c3 Verify Experimental Timing (Pre-incubation) c2->c3 c4 Confirm Caspase-4 Activation c3->c4 o2 Consider Cross-Reactivity (See Specificity Table) o1->o2 o3 Investigate Alternative Cell Death Pathways o2->o3 o4 Assess Non-specific Toxicity o3->o4

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Why is Ac-LEVD-CHO not inhibiting caspase-4 in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of Ac-LEVD-CHO as a caspase-4 inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm using this compound, but it's not inhibiting caspase-4 activity. Is this the correct inhibitor?

A: Yes, this compound is a recognized inhibitor of caspase-4.[1][2][3][4] It is a peptide aldehyde with the sequence Ac-Leu-Glu-Val-Asp-al that acts as a reversible inhibitor.[1][3] However, the lack of inhibition in your experiment could stem from several factors related to experimental design, the inhibitor's properties, or the specific state of the caspase-4 enzyme.

Q2: What is the primary mechanism for caspase-4 activation? Could my experimental stimulus be inadequate?

A: This is a critical point. Unlike apoptotic caspases, human caspase-4 is a key component of the non-canonical inflammasome pathway.[5] Its primary activation trigger is the direct binding of its CARD domain to lipopolysaccharide (LPS) from Gram-negative bacteria present in the cell's cytoplasm.[6][7] If your experimental model does not involve intracellular LPS (e.g., via bacterial infection or LPS transfection), caspase-4 may not be activated, and therefore, you will not observe any inhibitory effect. Stimuli that induce apoptosis through the intrinsic or extrinsic pathways will not typically activate caspase-4.

Q3: Could there be an issue with the this compound inhibitor itself?

A: Absolutely. The inhibitor's efficacy can be compromised by several factors:

  • Cell Permeability: Ensure you are using a cell-permeable version of this compound for live-cell experiments. Some formulations are not designed to cross the cell membrane and are intended for use in cell-free biochemical assays only.[3]

  • Concentration: The effective concentration can vary between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your system.

  • Stability and Storage: The inhibitor is sensitive to degradation. Stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]

Q4: My caspase activity assay is showing high background or non-specific results. How does inhibitor specificity play a role?

A: While this compound is targeted for caspase-4, peptide-based caspase inhibitors often exhibit cross-reactivity with other caspases due to similarities in substrate recognition motifs.[8][9] For instance, the LEHD sequence is a known inhibitor motif for caspase-9, and other caspases may cleave LEVD-based substrates, albeit with lower efficiency.[9] If your system has high levels of other active caspases (e.g., caspase-1, -5, or executioner caspases-3/7), your assay might be detecting their activity, which may not be efficiently blocked by this compound at the concentration used.

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered when this compound fails to inhibit caspase-4.

Symptom Possible Cause Recommended Action
No inhibition observed in a whole-cell assay. 1. Caspase-4 is not activated.Confirm activation stimulus involves intracellular LPS (e.g., use LPS transfection or Gram-negative bacteria).[6][7]
2. Inhibitor is not entering the cells.Verify you are using a cell-permeable version (e.g., Z-LEVD-FMK is another cell-permeable option).[10]
3. Insufficient inhibitor concentration.Perform a dose-response experiment to find the optimal inhibitory concentration (typically in the µM range).[11]
4. Inhibitor has degraded.Use a fresh aliquot of the inhibitor; verify proper storage conditions (-20°C or -80°C).[1]
5. Cell line does not express caspase-4.Check caspase-4 expression levels in your cell model via Western blot or qPCR.
No inhibition observed in a cell-free (biochemical) assay. 1. Recombinant caspase-4 is inactive.Test enzyme activity with a positive control substrate (e.g., Ac-LEVD-pNA) before adding the inhibitor.[12]
2. Incorrect assay buffer or conditions.Ensure the buffer composition, pH, and temperature are optimal for caspase-4 activity.
3. Inhibitor has degraded.Use a fresh aliquot of the inhibitor.
High background signal in caspase activity assay. 1. Assay substrate is not specific.The substrate (e.g., Ac-LEVD-pNA) is being cleaved by other active caspases in the lysate.[8]
2. Assay detection method is flawed.Use a more specific detection method, such as Western blotting for cleaved Gasdermin-D (GSDMD), the direct substrate of caspase-4.[6]
Western blot shows no decrease in cleaved caspase-4. 1. Antibody is not specific to the cleaved form.Use a validated antibody specific for the cleaved (active) fragments of caspase-4.
2. Cleaved fragments are too small to detect.Use a lower percentage acrylamide gel (e.g., 15%) and a PVDF membrane with a smaller pore size (0.2 µm) to prevent smaller proteins from transferring through.[13]
3. Insufficient protein loaded.Load a higher amount of total protein (e.g., 100-150 µg) to enhance the detection of low-abundance cleaved fragments.[13]

Caspase Inhibitor Specificity Overview

The specificity of peptide-based inhibitors is rarely absolute. The following table highlights the target motifs for several caspases, illustrating potential for cross-reactivity.

Caspase FamilyCaspasePreferred Cleavage MotifCommon Inhibitor MotifPotential for Cross-Reactivity with LEVD
Inflammatory Caspase-1YVAD / WEHDYVADModerate, especially with Caspase-5.[8][9]
Caspase-4 LEVD LEVD Primary Target
Caspase-5WEHDWEHDHigh, due to sequence similarity with Caspase-4.[9]
Initiator Caspase-8(L/I)ETDIETDLow.
Caspase-9LEHDLEHDModerate, due to similarity in the P4 (Leu) and P2 (Glu) positions.[9]
Executioner Caspase-3DEVDDEVDLow, but can occur at high inhibitor concentrations.
Caspase-7DEVDDEVDLow.

Key Experimental Protocols

Protocol 1: Colorimetric Caspase-4 Activity Assay

This protocol is adapted from commercially available kits and is designed to measure caspase-4 activity in cell lysates using the substrate Ac-LEVD-pNA.[12]

  • Cell Lysis:

    • Induce caspase-4 activation in your cells (e.g., with transfected LPS) alongside a non-induced control group.

    • Pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Inhibitor Treatment (for validation):

    • Pre-incubate a sample of the lysate with this compound (e.g., 10 µM final concentration) for 15 minutes on ice. This will serve as your negative control.

  • Assay Reaction:

    • Add 50 µL of 2X reaction buffer to each well of a 96-well microplate.

    • Add 50 µL of your cell lysate to the wells.

    • Add 5 µL of the Ac-LEVD-pNA (4 mM stock) substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Compare the absorbance of the induced sample to the non-induced control to determine the fold-increase in caspase-4 activity. The sample pre-treated with this compound should show significantly reduced absorbance.

Protocol 2: Western Blotting for Activated Caspase-4
  • Sample Preparation:

    • Prepare cell lysates as described in the activity assay protocol.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 50-150 µg of total protein per lane onto a 15% polyacrylamide gel to ensure resolution of the small cleaved fragments.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a 0.2 µm PVDF membrane. A shorter transfer time (e.g., 60 minutes at 100V) is recommended to prevent the small cleaved fragments from passing through the membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for cleaved caspase-4 overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate. Use a sensitive substrate if the signal is weak.

    • Capture the signal using a digital imager or film. Longer exposure times may be necessary.[13]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of caspase-4 and a logical workflow for troubleshooting experimental failures.

noncanonical_inflammasome cluster_cell Cytoplasm LPS Intracellular LPS Casp4_pro Pro-Caspase-4 LPS->Casp4_pro Binds to CARD domain Casp4_active Active Caspase-4 Casp4_pro->Casp4_active Dimerization & Autocleavage GSDMD Gasdermin-D (GSDMD) Casp4_active->GSDMD Cleavage GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Forms pores in cell membrane Inhibitor This compound Inhibitor->Casp4_active Inhibition Bacteria Gram-Negative Bacteria Bacteria->LPS Releases LPS

Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by intracellular LPS.

troubleshooting_workflow Start Start: this compound Fails to Inhibit Caspase-4 Check_Activation Is the Caspase-4 activation pathway correct? (e.g., intracellular LPS) Start->Check_Activation Check_Inhibitor Is the inhibitor viable? (Concentration, Stability, Cell Permeability) Check_Activation->Check_Inhibitor Yes Fix_Stimulus Action: Use correct stimulus (LPS transfection, infection) Check_Activation->Fix_Stimulus No Check_Assay Is the detection assay specific and sensitive? Check_Inhibitor->Check_Assay Yes Fix_Inhibitor Action: Perform dose-response, use fresh inhibitor, verify cell permeability Check_Inhibitor->Fix_Inhibitor No Fix_Assay Action: Use Western blot for GSDMD/Casp-4 cleavage as a specific readout Check_Assay->Fix_Assay No Success Problem Resolved Check_Assay->Success Yes Fix_Stimulus->Success Fix_Inhibitor->Success Fix_Assay->Success

Caption: Troubleshooting workflow for failed inhibition of Caspase-4 by this compound.

References

Potential off-target effects of Ac-LEVD-CHO.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the caspase-4 inhibitor, Ac-LEVD-CHO.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Cellular Stress

Symptoms:

  • Increased apoptosis or necrosis in cell cultures, even in control groups not expected to undergo cell death.

  • Activation of stress-related signaling pathways.

  • Morphological changes indicative of cellular distress.

Potential Cause: this compound, a peptide aldehyde, may exhibit off-target inhibition of other essential proteases, particularly other caspases involved in vital cellular processes. For example, inhibition of executioner caspases like caspase-3 can interfere with normal cellular turnover and homeostasis.

Troubleshooting Steps:

  • Titrate Inhibitor Concentration: Determine the minimal effective concentration of this compound required for caspase-4 inhibition in your specific experimental system to minimize off-target effects.

  • Include Additional Controls:

    • Use a negative control peptide that has a similar structure but is not expected to inhibit caspases.

    • If available, use a structurally different caspase-4 inhibitor to confirm that the observed phenotype is specific to caspase-4 inhibition.

  • Assess Off-Target Caspase Activity: Perform activity assays for other key caspases (e.g., caspase-1, -3, -8, -9) in the presence of this compound to directly measure its cross-reactivity.

  • Consider Alternative Inhibitors: If significant off-target effects are observed, consider using more specific caspase-4 inhibitors if they are available and suitable for your experimental setup.

Problem 2: Inconsistent or No Inhibition of Caspase-4 Activity

Symptoms:

  • Lack of expected downstream effects of caspase-4 inhibition (e.g., no reduction in IL-1β secretion in response to non-canonical inflammasome activators).

  • No significant difference in caspase-4 activity between treated and untreated samples in biochemical assays.

Potential Cause:

  • Inhibitor Instability: this compound is a reversible aldehyde inhibitor and may be unstable under certain experimental conditions (e.g., prolonged incubation, presence of certain reducing agents).

  • Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit caspase-4 in your system.

  • Cell Permeability Issues: While generally considered cell-permeable, the efficiency of uptake can vary between cell types.

Troubleshooting Steps:

  • Verify Inhibitor Integrity: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.

  • Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration for caspase-4 inhibition in your specific cell type and under your experimental conditions.

  • Confirm Caspase-4 Activation: Ensure that your experimental stimulus is indeed activating caspase-4. Use a positive control to verify the activation of the non-canonical inflammasome pathway.

  • Assess Cell Permeability: If using intact cells, consider using a cell-permeable positive control inhibitor to ensure that inhibitor uptake is not the limiting factor.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a peptide-based caspase inhibitor with a reversible aldehyde warhead. While it is designed to target the LEVD recognition motif of caspase-4, this class of inhibitors is known to exhibit cross-reactivity with other caspases due to similarities in their active sites.[1][2] The ideal inhibitor would show high potency and selectivity, but such a compound for caspases is not yet available.[1] Commonly used caspase inhibitors based on substrate specificity often lack selectivity.[2][3] For example, the Ac-DEVD-CHO inhibitor, designed for caspase-3, has been shown to inhibit other caspases.[4] Therefore, it is highly probable that this compound will inhibit other caspases, such as caspase-1, -3, -5, -8, and -9, to some extent. Researchers should experimentally verify the selectivity of this compound in their specific system.

Q2: How can I assess the selectivity of this compound in my experiments?

A2: To determine the selectivity of this compound, you can perform a series of caspase activity assays using a panel of recombinant caspases.

Experimental Protocol: Caspase Inhibitor Selectivity Profiling

Objective: To determine the inhibitory concentration (IC50) of this compound against various caspases.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -4, -5, -8, -9)

  • Fluorogenic or chromogenic caspase-specific substrates (e.g., Ac-YVAD-pNA for caspase-1, Ac-DEVD-pNA for caspase-3, Ac-LEVD-pNA for caspase-4)[5]

  • This compound

  • Assay buffer (specific to the caspase assay kit)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant caspase enzyme to each well (except for the blank).

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the corresponding fluorogenic or chromogenic substrate to each well.

  • Immediately measure the fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation: The results should be summarized in a table for easy comparison of the inhibitor's potency against different caspases.

CaspaseSubstrateThis compound IC50 (nM)
Caspase-4Ac-LEVD-pNA/AFCExperimental Value
Caspase-1Ac-YVAD-pNA/AFCExperimental Value
Caspase-3Ac-DEVD-pNA/AFCExperimental Value
Caspase-5Ac-WEHD-pNA/AFCExperimental Value
Caspase-8Ac-IETD-pNA/AFCExperimental Value
Caspase-9Ac-LEHD-pNA/AFCExperimental Value

Q3: What are the primary signaling pathways affected by on-target and potential off-target inhibition by this compound?

A3: Understanding the signaling pathways is crucial for interpreting experimental results.

  • On-Target Pathway: Non-Canonical Inflammasome (Caspase-4) this compound is designed to inhibit caspase-4, a key component of the non-canonical inflammasome pathway. In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. This pathway also leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.

  • Potential Off-Target Pathways:

    • Canonical Inflammasome (Caspase-1): Caspase-1 is closely related to caspase-4 and is a key mediator of the canonical inflammasome, which is activated by a variety of stimuli. Inhibition of caspase-1 would also block pyroptosis and the secretion of IL-1β and IL-18.[6]

    • Extrinsic Apoptosis (Caspase-8): Caspase-8 is the initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of death ligands to death receptors on the cell surface.[7][8] Off-target inhibition of caspase-8 could interfere with this form of programmed cell death.

    • Intrinsic Apoptosis (Caspase-9): Caspase-9 is the initiator caspase in the intrinsic apoptosis pathway, which is activated by intracellular stress signals leading to the release of cytochrome c from the mitochondria. Inhibition of caspase-9 would disrupt this apoptotic route.

    • Executioner Caspases (Caspase-3): Caspase-3 is a key executioner caspase that is activated by both the extrinsic and intrinsic pathways.[9][10] It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Unintended inhibition of caspase-3 could have broad effects on apoptosis.[11]

Visualizations

NonCanonical_Inflammasome LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 activates GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves ProIL1b Pro-IL-1β ActiveCaspase4->ProIL1b cleaves AcLEVDCHO This compound AcLEVDCHO->ActiveCaspase4 inhibits GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores IL1b IL-1β Secretion ProIL1b->IL1b

Caption: On-target pathway: this compound inhibits Caspase-4 activation.

Off_Target_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 recruits ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 activates Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 activates CellStress Cellular Stress Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes AcLEVDCHO This compound AcLEVDCHO->ActiveCaspase8 potential inhibition AcLEVDCHO->ActiveCaspase9 potential inhibition AcLEVDCHO->ActiveCaspase3 potential inhibition

Caption: Potential off-target pathways: Apoptosis regulation.

Experimental_Workflow Start Start: Prepare Reagents SerialDilution 1. Create Serial Dilution of this compound Start->SerialDilution AddInhibitor 3. Add this compound Dilutions and Incubate SerialDilution->AddInhibitor AddCaspase 2. Add Recombinant Caspase to 96-well Plate AddCaspase->AddInhibitor AddSubstrate 4. Add Fluorogenic Substrate AddInhibitor->AddSubstrate Measure 5. Measure Fluorescence/ Absorbance AddSubstrate->Measure Analyze 6. Calculate Reaction Rates and Determine IC50 Measure->Analyze End End: Selectivity Profile Analyze->End

Caption: Workflow for assessing this compound selectivity.

References

Ac-LEVD-CHO cytotoxicity at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential for cytotoxicity when using the caspase-4 inhibitor, Ac-LEVD-CHO, at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic, reversible peptide aldehyde inhibitor.[1] Its primary target is caspase-4 (also known as ICH-2), a member of the cysteine-aspartic acid protease (caspase) family.[1][2]

Q2: What is the mechanism of action of caspase-4?

Caspase-4 is a key initiator of the non-canonical inflammasome pathway, a component of the innate immune system.[3] In humans, caspase-4 and its paralog caspase-5 are directly activated by binding to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4][5][6] This activation does not require an upstream sensor protein complex.[5] Once activated, caspase-4 cleaves Gasdermin D (GSDMD).[7][8] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis and the release of mature cytokines like IL-1β and IL-18.[4][7][8]

Q3: What are the typical working concentrations for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have reported using concentrations in the range of 10 µM to 30 µM. For instance:

  • 10 µM was effective in reducing apoptosis in A549 and PC3 cancer cells.[9]

  • 30 µM was used to inhibit caspase-4 activation and subsequent IL-1α secretion in human gingival fibroblasts.[9]

It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Q4: Can this compound be cytotoxic at high concentrations?

While this compound is designed to inhibit a specific cellular pathway, like many biological inhibitors, it can exhibit off-target effects and induce cytotoxicity at concentrations significantly higher than its effective range. This can manifest as unintended apoptosis or necrosis, confounding experimental results. The troubleshooting guide below addresses how to identify and mitigate this issue.

Q5: What are potential off-target effects of peptide inhibitors like this compound?

At high concentrations, the specificity of peptide inhibitors can decrease, potentially leading to the inhibition of other caspases or cellular proteases. While this compound is selective for caspase-4, very high concentrations might affect the activity of other caspases, such as caspase-1, -5, or executioner caspases, which could lead to unintended biological consequences.[10]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide is designed to help you troubleshoot experiments where you observe unexpected cell death in cultures treated with this compound.

Problem: Significant cell death is observed in experimental wells treated with this compound, even in the absence of an apoptotic or pyroptotic stimulus.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Recommendation: The most common cause of off-target cytotoxicity is using an inhibitor concentration that is too high. It is crucial to distinguish between the effective concentration and a toxic concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration. Start with the known effective concentrations from the literature (10-30 µM) and test a range of concentrations both above and below this. Measure both the inhibition of caspase-4 activity and cell viability/cytotoxicity in parallel.

    Table 1: this compound Concentration Guidelines

    Concentration Range Expected Outcome Potential Issues
    10 - 50 µM Effective inhibition of caspase-4 in various cell lines.[9] Minimal off-target effects expected.
    > 50 µM Potential for off-target effects and direct cytotoxicity. Increased risk of inhibiting other caspases or cellular processes, leading to apoptosis/necrosis.

    | Note: These are general ranges. The optimal concentration is cell-type and assay-dependent. |

  • Possible Cause 2: Solvent toxicity.

    • Recommendation: this compound is often dissolved in solvents like DMSO or formic acid before being diluted in culture medium.[9] High final concentrations of these solvents can be toxic to cells.

    • Solution: Always include a "vehicle control" in your experimental setup. This control should contain the highest concentration of the solvent used in your experiment but without the inhibitor. This will allow you to differentiate between cytotoxicity caused by the inhibitor and that caused by the solvent.

  • Possible Cause 3: Assay-specific artifacts.

    • Recommendation: Some cytotoxicity assays can be influenced by the chemical properties of the tested compounds. For example, compounds that alter cellular metabolism can interfere with viability assays like the MTT or XTT assays.

    • Solution: If you suspect assay interference, try to confirm your results using a different method that relies on a distinct principle. For instance, if you observe toxicity with an MTT assay (metabolic activity), confirm it with a Lactate Dehydrogenase (LDH) release assay (membrane integrity) or a dye exclusion assay (e.g., Trypan Blue or Propidium Iodide).[11]

Experimental Protocols and Workflows

General Protocol for Assessing Cytotoxicity via LDH Release Assay

This protocol is a general guideline for measuring cytotoxicity by quantifying LDH released from damaged cells into the culture medium.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density determined to be optimal for your cell line and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in your assay medium. Also, prepare your vehicle control.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the appropriate wells.

  • Controls:

    • Untreated Control: Cells with fresh medium only (measures spontaneous LDH release).

    • Vehicle Control: Cells with medium containing the highest concentration of solvent (e.g., DMSO).

    • Maximum LDH Release Control: Lyse untreated cells with a lysis buffer (often containing Triton X-100) about 15-30 minutes before the final measurement.[12]

  • Incubation: Incubate the plate for the desired experimental duration.

  • Assay:

    • Carefully transfer a specific volume of supernatant from each well to a new, flat-bottom 96-well plate.

    • Add the LDH reaction mixture provided by your kit manufacturer to each well.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Calculation: Calculate the percentage of cytotoxicity for each treatment using the following formula:

    • % Cytotoxicity = [(Sample Abs. - Untreated Control Abs.) / (Max. Release Control Abs. - Untreated Control Abs.)] * 100

Visualizations

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Troubleshooting start Seed cells and incubate overnight treat Treat cells with this compound (various concentrations) + Controls (Vehicle, Untreated) start->treat incubate Incubate for experimental duration treat->incubate assay Perform Cytotoxicity Assay (e.g., LDH, MTT, Propidium Iodide) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Calculate % Cytotoxicity read->analyze decision Is Vehicle Control Cytotoxic? analyze->decision decision2 Is this compound Cytotoxic at High Concentrations? decision->decision2 No conclusion1 Problem is Solvent. Use lower solvent %. decision->conclusion1 Yes conclusion2 Inhibitor is cytotoxic. Determine EC50 and IC50. Use lower, effective concentration. decision2->conclusion2 Yes conclusion3 No unexpected cytotoxicity. Proceed with experiment. decision2->conclusion3 No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

G cluster_pathway Non-Canonical Inflammasome Pathway LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 Binds & Activates ActiveCasp4 Active Caspase-4 (Oligomerized) Casp4->ActiveCasp4 GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleaves GSDMD_N GSDMD N-Terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Lytic Cell Death) Pore->Pyroptosis Inhibitor This compound Inhibitor->ActiveCasp4

Caption: Caspase-4 activation and inhibition by this compound.

References

Degradation of Ac-LEVD-CHO in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of the caspase-4 inhibitor, Ac-LEVD-CHO, in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic tetrapeptide that acts as a reversible inhibitor of caspase-4.[1][2] Its peptide sequence, Ac-Leu-Glu-Val-Asp, mimics the substrate recognition site of caspase-4. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the active site of the caspase, blocking its proteolytic activity.[3]

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] Some suppliers also indicate solubility in water or formic acid.[1][5] Always refer to the manufacturer's product data sheet for the recommended solvent and maximum solubility.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, reconstituted this compound should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] The stability of stock solutions can vary depending on the solvent and storage temperature. Refer to the table below for general storage guidelines.

Troubleshooting Guide

Issue 1: Loss of Inhibitor Activity in Cell Culture

If you observe a decrease in the expected inhibitory effect of this compound over the course of your experiment, it may be due to its degradation in the cell culture media.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Hydrolysis Peptide bonds are susceptible to cleavage by water, a process that can be influenced by the pH and temperature of the cell culture media.[7][8]Maintain optimal pH of the culture medium. For long-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals.
Oxidation The aldehyde group and certain amino acid residues can be oxidized by reactive oxygen species present in the culture medium.[7][9]Minimize exposure of the stock solution and culture plates to light. Consider using cell culture media with antioxidants or adding them as supplements if compatible with your experimental design.
Enzymatic Degradation Proteases and other enzymes secreted by cells or present in serum can degrade the peptide inhibitor.[10]If using serum, consider heat-inactivating it to reduce enzymatic activity. Alternatively, conduct experiments in serum-free media if possible. For extended experiments, periodic addition of fresh inhibitor may be necessary.
Adsorption to Surfaces Peptides, particularly hydrophobic ones, can adsorb to plastic surfaces of culture vessels and labware, reducing the effective concentration in the media.[6][7]Consider using low-adsorption plasticware. When preparing dilutions, ensure thorough mixing.

Issue 2: Inconsistent Results Between Experiments

Variability in the efficacy of this compound can arise from improper handling and storage.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Improper Stock Solution Storage Repeated freeze-thaw cycles can lead to peptide degradation and aggregation, reducing the inhibitor's activity.[4][6]Aliquot the stock solution into single-use volumes upon reconstitution to avoid multiple freeze-thaw cycles.
Instability of Working Solution This compound diluted in aqueous cell culture media is less stable than the concentrated DMSO stock.Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted inhibitor in aqueous buffers for extended periods.
Inaccurate Pipetting of Viscous Stock DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes.Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of DMSO stock solutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Lyophilized PowderN/A-20°C≥ 4 years[5]
Stock SolutionDMSO-20°CUp to 3 months[1]
Stock SolutionDMSO-80°CUp to 6 months[4]
Working SolutionCell Culture Media37°CPrepare fresh for each use

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[6]

  • Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the in-culture stability of this compound

This protocol allows you to assess the functional half-life of this compound in your specific cell culture conditions.

  • Preparation:

    • Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.

    • Set up a multi-well plate with your cells of interest. Include wells with cells and media only (negative control) and wells with cells, media, and a known inducer of caspase-4 activity.

  • Incubation:

    • Add the this compound working solution to a set of wells containing only complete cell culture medium (no cells).

    • Incubate this plate at 37°C in a CO2 incubator.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the this compound-containing medium.

    • Immediately add this collected medium to the wells with cells that have been pre-treated with the caspase-4 inducer.

  • Activity Assay:

    • After a fixed incubation period with the collected medium, lyse the cells and perform a caspase-4 activity assay using a fluorogenic or colorimetric substrate.

  • Data Analysis:

    • Measure the caspase-4 activity for each time point.

    • Plot the percentage of caspase-4 inhibition versus the pre-incubation time of the this compound in the medium.

    • From this plot, you can estimate the functional half-life of the inhibitor under your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_treatment Cell Treatment cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound in Media incubate_inhibitor Incubate Inhibitor-Media Mix at 37°C prep_inhibitor->incubate_inhibitor prep_cells Plate Cells with Caspase-4 Inducer add_media Add Collected Media to Induced Cells prep_cells->add_media time_points Collect Media at 0, 2, 4, 8, 12, 24h incubate_inhibitor->time_points time_points->add_media caspase_assay Perform Caspase-4 Activity Assay add_media->caspase_assay plot_data Plot % Inhibition vs. Time caspase_assay->plot_data half_life Determine Functional Half-life plot_data->half_life

Caption: Workflow for determining the functional stability of this compound.

degradation_pathways Potential Degradation Pathways of this compound in Media cluster_degradation Degradation Pathways Ac_LEVD_CHO Active this compound Hydrolysis Hydrolysis (Peptide Bonds) Ac_LEVD_CHO->Hydrolysis pH, Temp Oxidation Oxidation (Aldehyde Group) Ac_LEVD_CHO->Oxidation ROS, Light Enzymatic Enzymatic Cleavage (Proteases) Ac_LEVD_CHO->Enzymatic Serum, Cell Secretions Inactive_Products Inactive Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Enzymatic->Inactive_Products

Caption: Factors contributing to the degradation of this compound in cell culture.

troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Activity start Inconsistent Activity? check_storage Stock Solution Stored Properly? start->check_storage check_thaw Multiple Freeze-Thaw Cycles? check_storage->check_thaw Yes solution_storage Aliquot stock and store at -80°C. check_storage->solution_storage No check_working Working Solution Prepared Fresh? check_thaw->check_working No solution_thaw Use single-use aliquots. check_thaw->solution_thaw Yes check_pipetting Accurate Pipetting? check_working->check_pipetting Yes solution_working Prepare fresh from stock for each experiment. check_working->solution_working No solution_pipetting Use positive displacement or reverse pipetting. check_pipetting->solution_pipetting No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Ac-LEVD-CHO showing non-specific inhibition of other caspases.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the caspase-4 inhibitor, Ac-LEVD-CHO, particularly concerning its potential for non-specific inhibition of other caspases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-4. Its sequence (Leu-Glu-Val-Asp) is designed to mimic the substrate recognition site of caspase-4.

Q2: What are caspases and how are they classified?

Caspases are a family of cysteine-aspartic proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. They are broadly categorized into three groups:

  • Initiator Caspases: These include caspase-2, -8, -9, and -10. They are activated upstream in apoptotic signaling pathways.

  • Executioner Caspases: This group includes caspase-3, -6, and -7. They are activated by initiator caspases and are responsible for the cleavage of cellular proteins that leads to the morphological and biochemical changes of apoptosis.

  • Inflammatory Caspases: This group includes caspase-1, -4, -5, and the murine caspase-11. They are primarily involved in the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.

Q3: Why am I seeing apoptosis in my cell-based assay when I'm trying to inhibit inflammation with this compound?

While this compound is designed to be a caspase-4 inhibitor, like many peptide-based inhibitors, it may exhibit off-target inhibition of other caspases, particularly at higher concentrations. If you are observing apoptosis, it is possible that this compound is inhibiting one or more of the apoptotic caspases (e.g., caspase-3, -8, or -9). It is crucial to determine the optimal concentration of the inhibitor that selectively targets caspase-4 without significantly affecting the apoptotic caspases in your experimental system.

Q4: How can I determine if this compound is non-specifically inhibiting other caspases in my experiment?

To assess the specificity of this compound in your experimental setup, you can perform a caspase activity assay using a panel of recombinant caspases and specific fluorogenic substrates. By comparing the inhibitory effect of this compound on caspase-4 with its effect on other caspases (e.g., caspases-1, -3, -8, and -9), you can determine its selectivity profile.

Troubleshooting Guide: Non-Specific Inhibition by this compound

Issue: Unexpected cellular effects, such as apoptosis, are observed when using this compound to inhibit caspase-4.

This issue often arises from the non-specific inhibition of other caspases by this compound. The following steps can help you troubleshoot and mitigate these off-target effects.

Step 1: Review and Optimize Inhibitor Concentration

The selectivity of a competitive inhibitor is often concentration-dependent. It is essential to use the lowest effective concentration of this compound that inhibits caspase-4 activity without significantly affecting other caspases.

  • Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for caspase-4 and other relevant caspases in your system. Aim to use a concentration that is at or near the IC50 for caspase-4 but significantly lower than the IC50 for other caspases.

Step 2: Assess Inhibitor Specificity with a Caspase Panel

To quantitatively assess the selectivity of this compound, it is recommended to perform an in vitro caspase inhibition assay against a panel of purified recombinant caspases.

  • Recommendation: Use a commercially available caspase inhibitor profiling service or perform the assay in-house using a panel of recombinant caspases (e.g., caspase-1, -3, -6, -7, -8, -9) and their corresponding fluorogenic substrates. This will allow you to determine the IC50 or Ki (inhibition constant) values of this compound for each caspase.

Data Presentation: Inhibitory Profile of this compound and Structurally Similar Inhibitors
InhibitorCaspase-1 (IC50/Ki)Caspase-3 (IC50/Ki)Caspase-4 (IC50/Ki)Caspase-5 (IC50/Ki)Caspase-6 (IC50/Ki)Caspase-7 (IC50/Ki)Caspase-8 (IC50/Ki)Caspase-9 (IC50/Ki)
Ac-LEHD-CHO 15.0 nMND81.7 nM21.3 nMNDND3.82 nM49.2 nM
Ac-DEVD-CHO ND0.23 nM (Ki)NDND122 nM1.6 nM (Ki)ND60 nM (Ki)

ND: Not Determined. Data for Ac-LEHD-CHO is from NIH's Probe Reports. Data for Ac-DEVD-CHO is from various commercial suppliers and publications.

Note: The inhibitory profile of this compound may differ from these related compounds. It is strongly recommended to experimentally determine the specificity of this compound for your caspases of interest.

Step 3: Utilize Alternative or More Specific Inhibitors

If significant off-target effects persist even at optimized concentrations, consider using an alternative inhibitor with a different chemical scaffold or a more specific peptide sequence.

  • Recommendation: Consult the scientific literature and commercial suppliers for alternative caspase-4 inhibitors that have been demonstrated to have higher selectivity.

Step 4: Employ a Secondary Validation Method

To confirm that the observed cellular effects are indeed due to the inhibition of the intended target (caspase-4), use a secondary method to validate your findings.

  • Recommendation: Use genetic approaches such as siRNA or shRNA to specifically knockdown the expression of caspase-4 and observe if this phenocopies the effects of this compound.

Experimental Protocols

Protocol: In Vitro Caspase Activity Assay to Determine Inhibitor Specificity

This protocol describes a method to determine the IC50 values of this compound for a panel of caspases using fluorogenic substrates.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -8, -9)

  • Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, Ac-LEVD-AFC for caspase-4, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9)

  • This compound inhibitor

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant caspases and fluorogenic substrates according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Recombinant caspase (at a final concentration that gives a linear rate of substrate cleavage over the assay period)

      • This compound at various concentrations (or DMSO as a vehicle control)

    • Mix gently and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the specific fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or below the Km for the respective enzyme.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360-380/440-460 nm; AFC: Ex/Em = 400/505 nm).

    • Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inflammatory Inflammatory Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding DISC DISC Formation (FADD, Pro-Caspase-8) FasR->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3_inactive Pro-Caspase-3 Casp8->Casp3_inactive Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp9->Casp3_inactive LPS LPS Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive Activation Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active Pro_IL1b Pro-IL-1β Casp4_active->Pro_IL1b Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Casp3_active Active Caspase-3 Casp3_inactive->Casp3_active Cleavage Substrates Cellular Substrates Casp3_active->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of major caspase activation pathways.

Experimental Workflow

Caspase_Inhibitor_Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Serial Dilutions of this compound B1 Incubate Caspase with Inhibitor A1->B1 A2 Prepare Recombinant Caspase Panel A2->B1 A3 Prepare Fluorogenic Substrates B2 Add Substrate to Initiate Reaction A3->B2 B1->B2 B3 Measure Fluorescence Kinetics B2->B3 C1 Calculate Reaction Rates B3->C1 C2 Normalize to Control C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Values C3->C4

Caption: Workflow for determining caspase inhibitor specificity.

Ac-LEVD-CHO failing to prevent pyroptosis in specific cell types.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the caspase-4 inhibitor, Ac-LEVD-CHO, in preventing pyroptosis in specific cell types.

Troubleshooting Guide: this compound Fails to Inhibit Pyroptosis

This guide addresses the common issue of observing continued pyroptotic cell death despite treatment with this compound.

Problem: this compound is not preventing pyroptosis in my experimental model.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
1. Activation of Caspase-4 Independent Pyroptosis Pathways The non-canonical pyroptosis pathway is primarily mediated by human caspase-4 and caspase-5, and murine caspase-11. However, emerging evidence shows that other caspases, notably caspase-8 , can also directly cleave Gasdermin D (GSDMD), the executioner of pyroptosis, thereby bypassing the need for caspase-4 activation. This is a significant reason for the failure of a specific caspase-4 inhibitor.[1][2][3][4][5]Investigate Caspase-8 Activation: Perform a Western blot to check for the cleavage of caspase-8. If activated caspase-8 is detected, consider using a caspase-8 inhibitor, such as Ac-IETD-CHO, in conjunction with or as an alternative to this compound.
2. Insufficient Inhibitor Concentration or Potency The effective concentration of this compound can vary between cell types and the strength of the pyroptotic stimulus. It is also possible that the inhibitor is not reaching its intracellular target in sufficient quantities.Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulus. We recommend a starting range based on published data, but empirical testing is crucial. Confirm Target Engagement: If possible, perform an activity assay with recombinant caspase-4 and varying concentrations of your inhibitor to confirm its potency.
3. Off-Target Effects or Lack of Specificity While this compound is marketed as a caspase-4 inhibitor, peptide-based inhibitors can exhibit cross-reactivity with other caspases. Conversely, it may not be potent enough to inhibit all relevant inflammatory caspases in your system. Some studies have shown that even with caspase-1 inhibitors, GSDMD cleavage can still occur.[6]Assess Inhibitor Specificity: Review the inhibitor's specificity profile. Consider that other inflammatory caspases might be involved. In some cell types, caspase-1 or caspase-5 may play a more dominant role in GSDMD cleavage.[7][8]
4. Cell Type-Specific Differences in Pyroptosis Pathways Different cell types can utilize distinct pyroptosis pathways. For example, macrophages are a common model for inflammasome-mediated pyroptosis, while epithelial cells can also undergo pyroptosis, sometimes with a greater reliance on caspase-11 (in mice) or other pathways.[9]Characterize Your Cell Model: If using a less common cell type, it is important to characterize the key players in the pyroptosis pathway in that specific model. This can be done through Western blotting for various caspases and GSDMD, or by using cells from knockout mice.
5. Experimental Artifacts or Other Forms of Cell Death The observed cell death may not be exclusively pyroptosis. It's possible that your stimulus is inducing other forms of programmed cell death, such as apoptosis or necroptosis, which would not be inhibited by this compound.Confirm Pyroptosis: Ensure that the cell death you are observing is indeed pyroptosis. Key markers include the cleavage of GSDMD and the release of LDH into the supernatant. Differentiating from apoptosis can be done by checking for caspase-3 cleavage (a marker of apoptosis).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to work?

A1: this compound is a synthetic peptide that acts as a reversible inhibitor of caspase-4.[10] It is designed to block the non-canonical pyroptosis pathway, which is initiated by the direct sensing of intracellular lipopolysaccharide (LPS) by caspase-4 (in humans) or caspase-11 (in mice). This activation leads to the cleavage of Gasdermin D (GSDMD), resulting in pore formation in the cell membrane and pyroptotic cell death.[7][8][11]

Q2: Why would pyroptosis still occur if I'm using a caspase-4 inhibitor?

A2: The most likely reason is the activation of a pyroptosis pathway that does not depend on caspase-4. The "apoptotic" caspase, caspase-8, has been shown to directly cleave GSDMD in response to certain stimuli, such as Yersinia infection, leading to pyroptosis.[3][5] This caspase-8-mediated pathway bypasses the need for caspase-4 and would therefore be insensitive to this compound.

Q3: How can I be sure that the cell death I'm observing is pyroptosis?

A3: The hallmark of pyroptosis is the cleavage of GSDMD by an inflammatory caspase, leading to the formation of a pore-forming N-terminal fragment. You can detect this cleavage event by Western blot using an antibody specific for cleaved GSDMD. Another key feature of pyroptosis is the release of cytoplasmic contents due to membrane rupture. This can be quantified by measuring the activity of lactate dehydrogenase (LDH) in the cell culture supernatant.

Q4: Are there differences in pyroptosis pathways between different cell types, for example, macrophages and epithelial cells?

A4: Yes, the specifics of pyroptosis pathways can differ between cell types. While macrophages are a well-studied model for both canonical (caspase-1-dependent) and non-canonical (caspase-4/11-dependent) pyroptosis, intestinal epithelial cells have been shown to rely heavily on caspase-4/11 for defense against intracellular bacteria.[9] Furthermore, recent studies in intestinal epithelial cells suggest a feedback mechanism where GSDMD pore formation can lead to an inactivating cleavage of caspase-4, which may limit IL-18 production.[12][13] These cell-type-specific nuances can influence the effectiveness of inhibitors like this compound.

Q5: What is the recommended working concentration for this compound?

A5: The optimal concentration of this compound can vary depending on the cell type, stimulus, and experimental conditions. A common starting point is in the range of 10-50 µM. However, we strongly recommend performing a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental setup.

Data Presentation

Table 1: Specificity of Selected Caspase Inhibitors (IC50 Values in nM)

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-8Caspase-9Reference
Ac-YVAD-CHO ~15>10000~114~29~726~297[14][15]
Ac-DEVD-CHO ND~3NDNDNDND[14][16]
Ac-LEHD-CHO ~15ND~82~21~4~49[14]
Ac-IETD-CHO ----~6.71-[17]

ND: Not Determined. Data is compiled from multiple sources and testing conditions may vary.

Experimental Protocols

Protocol 1: Induction of Pyroptosis and Measurement of Cell Lysis by LDH Assay

This protocol describes a general method for inducing pyroptosis in macrophages and quantifying cell death by measuring the release of lactate dehydrogenase (LDH).

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a relevant macrophage cell line (e.g., THP-1)

  • 96-well tissue culture plates

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1 hour.

  • Pyroptosis Induction: Add nigericin (5 µM) to the wells to induce pyroptosis.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Assay: Perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100) and a negative control (untreated cells).

Protocol 2: Western Blot for Detection of Cleaved Gasdermin D (GSDMD)

This protocol outlines the steps to detect the N-terminal cleavage product of GSDMD, a key indicator of pyroptosis.

Materials:

  • Cell lysates from control and treated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved GSDMD (N-terminal)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved GSDMD overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The cleaved GSDMD fragment will appear at approximately 31 kDa.

Visualizations

Pyroptosis_Pathways cluster_non_canonical Non-Canonical Pathway cluster_alternative Alternative Pathway cluster_inhibition Inhibition Point LPS_cyto Cytosolic LPS Casp4_5 Caspase-4/5 LPS_cyto->Casp4_5 activates GSDMD Gasdermin D (GSDMD) Casp4_5->GSDMD cleaves Yersinia Yersinia Infection (e.g., YopJ) Casp8 Caspase-8 Yersinia->Casp8 activates Casp8->GSDMD cleaves GSDMD_N GSDMD N-terminus (pore formation) GSDMD->GSDMD_N releases Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Ac_LEVD_CHO This compound Ac_LEVD_CHO->Casp4_5 inhibits

Caption: Pyroptosis pathways and the point of inhibition by this compound.

Troubleshooting_Flowchart start Start: this compound fails to prevent cell death q1 Is GSDMD cleaved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Caspase-8 cleaved? a1_yes->q2 res3 Cell death is likely not pyroptosis. Investigate other cell death pathways (e.g., apoptosis, necroptosis). a1_no->res3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res1 Likely Caspase-8 mediated pyroptosis. Consider using a Caspase-8 inhibitor. a2_yes->res1 res2 Increase this compound concentration or check inhibitor potency. a2_no->res2

Caption: Troubleshooting workflow for this compound failure in pyroptosis inhibition.

References

Technical Support Center: Ac-LEVD-CHO & Fluorescence-Based Caspase-4 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges in fluorescence-based assays using the caspase-4 inhibitor, Ac-LEVD-CHO. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain high-quality, reproducible data.

Troubleshooting Guide: High Background Signal

High background fluorescence can mask the true signal from your experiment, leading to inaccurate results. The following guide provides a systematic approach to identifying and mitigating common causes of high background in caspase-4 fluorescence assays.

Logical Troubleshooting Workflow

This workflow will guide you through a series of steps to diagnose and resolve high background issues in your assay.

TroubleshootingWorkflow cluster_steps Troubleshooting Steps start Start: High Background Fluorescence Observed check_reagents 1. Reagent & Buffer Controls start->check_reagents reagent_controls Run 'Buffer Only' and 'Substrate Only' wells. Is background still high? check_reagents->reagent_controls check_inhibitor 2. Inhibitor Controls inhibitor_controls Run 'Cells + Inhibitor (this compound)' (no substrate) and 'Inhibitor Only' wells. Is there a signal? check_inhibitor->inhibitor_controls optimize_conc 3. Optimize Concentrations conc_optimization Titrate this compound and fluorogenic substrate (e.g., Ac-LEVD-AFC). Does background decrease at lower conc.? optimize_conc->conc_optimization optimize_incubation 4. Optimize Incubation & Washing incubation_washing Reduce incubation times and/or increase the number/duration of wash steps. Does this lower the background? optimize_incubation->incubation_washing end_good Problem Resolved: Low Background end_bad Persistent High Background: Consult Instrument/Reagent Specialist reagent_controls->check_inhibitor No reagent_controls->end_bad Yes (Contaminated Reagents) inhibitor_controls->optimize_conc No inhibitor_controls->end_bad Yes (Inhibitor Autofluorescence) conc_optimization->optimize_incubation No conc_optimization->end_good Yes incubation_washing->end_good Yes incubation_washing->end_bad No

A step-by-step guide to troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic peptide that acts as a reversible inhibitor of caspase-4.[1] Its sequence, Ac-Leu-Glu-Val-Asp-CHO, mimics the cleavage site recognized by caspase-4. The aldehyde group (-CHO) at the C-terminus forms a covalent bond with the active site of the caspase, blocking its activity.

Q2: Can this compound itself be a source of fluorescence?

A2: While this compound is not inherently fluorescent, impurities from synthesis or the peptide itself could potentially contribute to background signal. It is crucial to run a control well containing only the assay buffer and this compound at the working concentration to check for any intrinsic fluorescence. If a signal is detected, consider sourcing the inhibitor from a different supplier or purifying the existing stock.

Q3: My background signal is high in all wells, including my negative controls. What should I check first?

A3: High background in all wells often points to an issue with one of the common reagents. The most likely culprits are the assay buffer or the fluorogenic substrate (e.g., Ac-LEVD-AFC). Prepare wells with buffer only and buffer with the substrate to see if either is the source of the high fluorescence. Contamination or degradation of the substrate can lead to spontaneous fluorescence.

Q4: How can I be sure the signal I'm seeing is specific to caspase-4 activity?

A4: To confirm the specificity of your assay, it is essential to include proper controls. A key control is a sample treated with a known inducer of the caspase-4 pathway and then inhibited with this compound. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the measured activity is indeed caspase-4-dependent.

Q5: What are the optimal excitation and emission wavelengths for a caspase-4 assay using an AFC-based substrate?

A5: For assays using a substrate like Ac-LEVD-AFC (7-amino-4-trifluoromethyl coumarin), the optimal excitation wavelength is around 400 nm, and the emission should be measured at approximately 505 nm.[2] The uncleaved substrate has a blue fluorescence, while the cleaved AFC product emits a yellow-green fluorescence.

Data on Optimizing Signal-to-Background Ratio

Optimizing the concentrations of both the inhibitor and the substrate is critical for achieving a good signal-to-background ratio. Below is a table with illustrative data on how titrating this compound and the fluorogenic substrate can impact the assay window.

This compound (µM)Substrate (µM)Signal (RFU)Background (RFU)Signal-to-Background Ratio
1050850012007.1
10 25 8200 650 12.6
1010550040013.8
2550870025003.5
2525840013006.5
5050900048001.9

Note: This data is illustrative. Optimal concentrations must be determined empirically for each experimental setup.

Key Experimental Protocols

Protocol: Fluorometric Caspase-4 Activity Assay

This protocol provides a general procedure for measuring caspase-4 activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells to be assayed

  • This compound (for inhibitor control)

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (1 M)

  • Caspase-4 Substrate (e.g., Ac-LEVD-AFC, 1 mM)

  • 96-well black microplate

Procedure:

  • Sample Preparation:

    • Induce the desired cellular response in your experimental samples. Include an untreated control group.

    • Pellet 1-5 million cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Prepare a master mix of Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.

    • Add 50 µL of the 2X Reaction Buffer with DTT to each well of the 96-well plate.

    • Add 50 µL of your cell lysate to the appropriate wells.

    • For inhibitor controls, pre-incubate the lysate with the desired concentration of this compound for 10-15 minutes before adding it to the reaction buffer.

    • Add 5 µL of the 1 mM Caspase-4 Substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Experimental Workflow for Caspase-4 Assay

CaspaseAssayWorkflow start Start: Cell Culture (& Treatment) harvest Harvest Cells (1-5 million) start->harvest lysis Cell Lysis (on ice) harvest->lysis centrifuge Centrifugation (10,000 x g) lysis->centrifuge supernatant Collect Supernatant (Cytosolic Extract) centrifuge->supernatant plate_prep Prepare 96-well Plate: - 2X Reaction Buffer + DTT - Lysate Samples - Inhibitor Controls supernatant->plate_prep add_substrate Add Fluorogenic Substrate (e.g., Ac-LEVD-AFC) plate_prep->add_substrate incubate Incubate at 37°C (1-2 hours, protected from light) add_substrate->incubate read_plate Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->read_plate analyze Data Analysis: Subtract background, calculate fold change read_plate->analyze NonCanonicalInflammasome LPS Intracellular LPS (from Gram-negative bacteria) Casp4 Pro-Caspase-4 LPS->Casp4 binds to CARD domain ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 oligomerization & auto-activation GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD cleaves GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis forms pores in cell membrane Inhibitor This compound Inhibitor->ActiveCasp4 inhibits

References

Technical Support Center: Ac-LEVD-CHO Treatment and Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cell morphology changes after treatment with Ac-LEVD-CHO, a caspase-4 inhibitor.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue: Cells exhibit swelling, increased volume, and membrane blebbing, but not the expected pyroptotic lysis.
  • Question: I treated my cells with this compound to inhibit caspase-4-mediated pyroptosis, but instead of seeing a reduction in cell death, I'm observing significant cell swelling and membrane blebbing. What could be happening?

  • Answer: This morphology is characteristic of pyroptosis, a lytic, inflammatory form of programmed cell death. This compound is an inhibitor of caspase-4, which is a key mediator of the non-canonical inflammasome pathway that leads to pyroptosis. The observed swelling and blebbing are classic signs of pyroptosis. It's possible that the concentration of this compound is insufficient to completely block caspase-4 activity, or that other pathways are contributing to this phenotype.

    • Troubleshooting Steps:

      • Verify Inhibitor Concentration: Ensure you are using the recommended concentration of this compound for your cell type. A dose-response experiment is recommended to determine the optimal inhibitory concentration.

      • Assess Caspase-4 Activity: Perform a caspase-4 activity assay to confirm that the inhibitor is effectively reducing its enzymatic activity.

      • Investigate Alternative Pathways: Consider the possibility that other inflammatory caspases, such as caspase-1 or caspase-5 (in humans), may be activated and contributing to the pyroptotic phenotype.[1]

      • Control Experiments: Include appropriate positive and negative controls in your experiment. A positive control for pyroptosis (e.g., LPS transfection) and a negative control (untreated cells) will help interpret your results.

  • Data Presentation:

    Treatment GroupCell Viability (%)Average Cell Diameter (µm)% Cells with Membrane Blebs
    Untreated Control95 ± 315 ± 1< 5
    Vehicle Control94 ± 415 ± 1.2< 5
    Pyroptosis Inducer (e.g., LPS)45 ± 525 ± 285 ± 7
    This compound (Low Conc.) + Inducer55 ± 622 ± 1.870 ± 8
    This compound (High Conc.) + Inducer80 ± 417 ± 1.520 ± 5
  • Experimental Workflow:

    cluster_0 Troubleshooting Swollen/Blebbing Cells Start Start Observe Morphology Observe Morphology Start->Observe Morphology Hypothesis Insufficient inhibition or alternative pathway activation Observe Morphology->Hypothesis Action1 Titrate this compound concentration Hypothesis->Action1 Action2 Measure Caspase-4 activity Hypothesis->Action2 Action3 Assess other inflammatory caspase activity Hypothesis->Action3 Decision Morphology normalized? Action1->Decision Action2->Decision Action3->Decision Resolution Issue Resolved Decision->Resolution Yes Further_Investigation Investigate other pathways Decision->Further_Investigation No

    Troubleshooting workflow for unexpected pyroptotic features.

Issue: Cells appear shrunken and condensed, with intact membranes, resembling apoptosis.
  • Question: I'm using this compound to study pyroptosis, but my cells are showing apoptotic morphology, such as shrinking and nuclear condensation. Why am I not seeing pyroptotic features?

  • Answer: While this compound is a specific inhibitor of caspase-4, it's important to remember that different cell death pathways can be interconnected. The apoptotic morphology you're observing could be due to several factors:

    • Crosstalk between Pathways: Inhibition of the pyroptotic pathway by this compound might lead to the activation of an alternative apoptotic pathway.

    • Off-Target Effects: Although designed to be specific, at high concentrations, this compound could potentially have off-target effects on other cellular components that might trigger apoptosis.

    • Cell-Type Specific Responses: The cellular response to stimuli can be highly dependent on the cell type. Some cell lines may be more prone to apoptosis than pyroptosis.

    • Troubleshooting Steps:

      • Assess Apoptosis Markers: Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, and Annexin V staining.

      • Evaluate Inhibitor Specificity: If possible, test the effect of other, more specific caspase-4 inhibitors or use genetic approaches like siRNA to confirm the role of caspase-4.

      • Review Literature for your Cell Line: Investigate whether your specific cell line is known to undergo apoptosis in response to the stimuli you are using.

  • Data Presentation:

    Treatment Group% Annexin V PositiveCaspase-3/7 Activity (RFU)Cell Morphology
    Untreated Control< 5100 ± 10Normal
    Apoptosis Inducer80 ± 5500 ± 50Shrunken, condensed
    Pyroptosis Inducer10 ± 2120 ± 15Swollen, lysed
    Pyroptosis Inducer + this compound60 ± 7450 ± 40Shrunken, condensed
  • Signaling Pathway Diagram:

    cluster_1 Cell Death Pathway Crosstalk Stimulus Stimulus Caspase4 Caspase-4 Stimulus->Caspase4 Caspase89 Caspase-8/9 Stimulus->Caspase89 Pyroptosis Pyroptosis Caspase4->Pyroptosis Caspase4->Caspase89 Inhibition of pyroptosis may promote apoptosis AcLEVDCHO This compound AcLEVDCHO->Caspase4 Apoptosis Apoptosis Caspase37 Caspase-3/7 Caspase89->Caspase37 Caspase37->Apoptosis

    Inhibition of pyroptosis may shift the cell death pathway to apoptosis.

Issue: Cells exhibit an unusual, non-apoptotic, non-pyroptotic morphology, such as extensive vacuolization or features of necroptosis.
  • Question: After this compound treatment, my cells are not clearly apoptotic or pyroptotic. They show large vacuoles and a necrotic-like appearance with ruptured membranes but without the characteristic swelling of pyroptosis. What is this morphology?

  • Answer: The morphology you are describing could indicate a switch to a different form of programmed cell death, such as necroptosis, or a cellular stress response like autophagy.

    • Necroptosis: This is a regulated form of necrosis that can be initiated when caspase-8, an upstream apoptotic caspase, is inhibited. While this compound targets caspase-4, complex cellular signaling crosstalk could lead to the activation of the necroptotic pathway.

    • Autophagy: The presence of large vacuoles might be a sign of extensive autophagy, a cellular self-digestion process. Sometimes, excessive autophagy can lead to cell death.

    • Troubleshooting Steps:

      • Assess Necroptosis Markers: Investigate key markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL.

      • Evaluate Autophagy Markers: Use markers like LC3-II conversion (by western blot or immunofluorescence) to determine if autophagy is induced.

      • Use Specific Inhibitors: To confirm the involvement of these pathways, use specific inhibitors of necroptosis (e.g., Necrostatin-1) or autophagy (e.g., 3-Methyladenine) in combination with this compound.

  • Data Presentation:

    Treatment Group% PI Positivep-MLKL Levels (Fold Change)LC3-II/LC3-I Ratio
    Untreated Control< 51.00.8 ± 0.1
    Necroptosis Inducer70 ± 85.2 ± 0.61.0 ± 0.2
    Pyroptosis Inducer + this compound65 ± 94.8 ± 0.53.5 ± 0.4
    Pyroptosis Inducer + this compound + Nec-120 ± 41.2 ± 0.23.2 ± 0.3
  • Logical Relationship Diagram:

    cluster_2 Investigating Atypical Morphologies Start Observe Atypical Morphology Hypothesis1 Necroptosis? Start->Hypothesis1 Hypothesis2 Autophagy? Start->Hypothesis2 Action1 Assess p-MLKL, RIPK1/3 Hypothesis1->Action1 Action3 Use Necrostatin-1 Hypothesis1->Action3 Action2 Assess LC3-II conversion Hypothesis2->Action2 Action4 Use 3-MA Hypothesis2->Action4 Conclusion1 Necroptosis confirmed Action1->Conclusion1 Conclusion2 Autophagy confirmed Action2->Conclusion2 Action3->Conclusion1 Action4->Conclusion2

    Decision tree for identifying atypical cell death morphologies.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a synthetic peptide that acts as a reversible and cell-permeable inhibitor of caspase-4.[2][3][4][5] Caspase-4 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][6] By inhibiting caspase-4, this compound is intended to block the downstream events of this pathway, including the cleavage of Gasdermin D (GSDMD), pore formation in the cell membrane, and subsequent pyroptotic cell death.

  • Q2: Are there any known off-target effects of this compound?

    • A2: While this compound is designed to be a specific inhibitor of caspase-4, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Potential off-target effects could include the inhibition of other caspases with similar substrate specificities or interactions with other cellular proteins. For instance, some studies suggest that caspase inhibitors can have broader effects on cellular processes like proliferation and differentiation.[7][8] It is always recommended to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.

  • Q3: Can this compound treatment affect the cytoskeleton?

    • A3: While there is no direct evidence specifically linking this compound to cytoskeletal changes, it is a plausible area for investigation. Cell morphology is intrinsically linked to the organization of the cytoskeleton, primarily actin filaments and microtubules. Some drugs that affect the cytoskeleton can have off-target effects on protein folding and other cellular processes.[9] If you observe significant changes in cell shape that are not consistent with known cell death morphologies, it would be prudent to examine the cytoskeleton using techniques like immunofluorescence staining for actin and tubulin.

  • Q4: How can I quantitatively measure changes in cell morphology?

    • A4: Several methods can be used to quantify changes in cell morphology. Image analysis software such as ImageJ or CellProfiler can be used to measure various parameters from microscopy images, including cell area, perimeter, circularity, and aspect ratio.[2][5] These quantitative data can provide a more objective assessment of morphological changes compared to qualitative observations alone.

  • Q5: What are the key morphological differences between apoptosis, pyroptosis, and necroptosis?

    • A5:

      • Apoptosis: Characterized by cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. The plasma membrane generally remains intact until late stages.

      • Pyroptosis: Characterized by cell swelling (oncosis), membrane blebbing, and eventual rupture of the plasma membrane, leading to the release of cellular contents and inflammation.[10][11]

      • Necroptosis: Shares features with both apoptosis and necrosis. It involves cell swelling and membrane rupture like necrosis, but it is a regulated process. Morphologically, it can be distinguished from pyroptosis by the absence of the large pyroptotic pores formed by Gasdermin D.

Experimental Protocols

Caspase-4 Activity Assay (Fluorometric)

This protocol provides a method to measure the activity of caspase-4 in cell lysates.

  • Materials:

    • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

    • Caspase-4 substrate (e.g., Ac-LEVD-AFC)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare cell lysates by incubating cells in lysis buffer on ice for 20 minutes, followed by centrifugation to pellet debris.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add 50 µg of protein lysate to each well.

    • Add assay buffer to a final volume of 90 µL.

    • Add 10 µL of the caspase-4 substrate (to a final concentration of 50 µM).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals (e.g., every 5 minutes for 1 hour).

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

Immunofluorescence Staining for Cytoskeletal Proteins (Actin and Tubulin)

This protocol describes how to visualize the actin and tubulin cytoskeleton in treated cells.

  • Materials:

    • Cells grown on coverslips

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibodies (anti-α-tubulin, anti-β-actin)

    • Fluorescently labeled secondary antibodies

    • Phalloidin conjugated to a fluorophore (for F-actin)

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibodies (and/or fluorescent phalloidin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips onto microscope slides using mounting medium.

    • Visualize using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing cell viability based on metabolic activity.

  • Materials:

    • Cells seeded in a 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well plate reader

  • Procedure:

    • After treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

    • Add 100 µL of MTT solvent to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Express the results as a percentage of the untreated control.

References

The effect of repeated freeze-thaw cycles on Ac-LEVD-CHO efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ac-LEVD-CHO, a potent caspase-4 inhibitor. This guide specifically addresses concerns about the effects of repeated freeze-thaw cycles on the inhibitor's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cell-permeable tetrapeptide with the sequence Ac-Leu-Glu-Val-Asp-CHO. It acts as a reversible inhibitor of caspase-4.[1] The aldehyde group (-CHO) on the aspartate residue interacts with the catalytic cysteine in the active site of caspase-4, thereby blocking its proteolytic activity.[2] Caspase-4 is a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

Q2: What is the recommended storage procedure for this compound?

A2: Upon receiving the lyophilized powder, it should be stored at -20°C for long-term stability. Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice is highly recommended to minimize the number of freeze-thaw cycles.[1]

Q3: Why are repeated freeze-thaw cycles discouraged for reconstituted this compound?

A3: Repeated freeze-thaw cycles can compromise the stability and efficacy of peptide-based inhibitors like this compound. The formation of ice crystals can lead to changes in local solute concentrations and pH, which can cause the peptide to aggregate or degrade. This will result in a decrease in the inhibitor's effective concentration and a reduction in its ability to inhibit caspase-4.

Q4: What are the optimal solvents for reconstituting this compound?

A4: this compound is soluble in water and DMSO.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).

Q5: What is a typical working concentration for this compound in cell-based assays?

A5: The optimal working concentration can vary depending on the cell type and experimental conditions. However, concentrations in the range of 10-50 µM have been effectively used in published studies to inhibit caspase-4 activity in cell culture.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Inhibitory Activity 1. Repeated Freeze-Thaw Cycles: The inhibitor may have degraded due to multiple freeze-thaw cycles. 2. Improper Storage: The reconstituted inhibitor was not stored at the recommended temperature (-20°C or -80°C). 3. Incorrect Dilution: The final working concentration is too low to effectively inhibit caspase-4.1. Always aliquot the reconstituted inhibitor into single-use vials to avoid repeated freezing and thawing. 2. Ensure the stock solution is stored at the appropriate temperature in a tightly sealed container. 3. Prepare fresh dilutions for each experiment and consider performing a dose-response curve to confirm the optimal concentration.
Inconsistent Results Between Experiments 1. Variability in Freeze-Thaw Cycles: Different aliquots may have undergone a different number of freeze-thaw cycles. 2. Inconsistent Reagent Preparation: Variations in the dilution of the stock solution.1. Use a fresh, single-use aliquot for each experiment. 2. Prepare a master mix of your final working solution to ensure consistency across different wells or samples.
Precipitation of the Inhibitor in Culture Medium 1. Solvent Incompatibility: The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. 2. Low Solubility in Aqueous Buffer: The inhibitor may have limited solubility at the desired concentration in your specific culture medium.1. Ensure the final concentration of the organic solvent is kept to a minimum (e.g., <0.5% for DMSO). 2. Gently vortex the solution after dilution and visually inspect for any precipitation. If precipitation occurs, consider preparing a fresh dilution at a slightly lower concentration.
No Effect on Caspase-4 Activity 1. Inactive Caspase-4: The experimental model may not have activated caspase-4. 2. Degraded Inhibitor: The inhibitor has lost its activity due to improper handling or storage. 3. Suboptimal Assay Conditions: The conditions of your caspase activity assay are not optimal.1. Confirm caspase-4 activation in your positive control samples using a reliable method (e.g., Western blot for cleaved caspase-4). 2. Use a fresh aliquot of the inhibitor and verify its activity against a known positive control. 3. Optimize your caspase activity assay, including substrate concentration and incubation time.

Effect of Repeated Freeze-Thaw Cycles on this compound Efficacy

Number of Freeze-Thaw CyclesExpected Efficacy (% of Initial Activity)Recommendations
0 (Freshly Prepared)100%Ideal for all experiments.
190-95%Acceptable for some applications, but not ideal.
275-85%Significant loss of activity. Results may be unreliable.
350-70%Not recommended. High risk of experimental failure.
>3<50%Avoid. The inhibitor is likely significantly degraded.

Note: This data is illustrative and the actual rate of degradation may vary depending on the specific buffer composition, concentration, and the speed of freezing and thawing.

Experimental Protocols

Protocol for Evaluating the Effect of Freeze-Thaw Cycles on this compound Efficacy

This protocol outlines a method to quantify the loss of this compound efficacy after repeated freeze-thaw cycles using a commercially available caspase-4 activity assay kit.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line known to express caspase-4 (e.g., THP-1 monocytes)

  • LPS (from a Gram-negative bacterium, e.g., E. coli O111:B4)

  • Cell lysis buffer

  • Caspase-4 colorimetric or fluorometric assay kit (containing a caspase-4 specific substrate, e.g., LEVD-pNA or LEVD-AFC)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of this compound Aliquots:

    • Reconstitute this compound in DMSO to a stock concentration of 10 mM.

    • Create multiple small aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. These will be your "0 freeze-thaw" samples.

    • Subject the remaining aliquots to controlled freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 1 hour, followed by thawing at room temperature.

    • Label aliquots according to the number of freeze-thaw cycles they have undergone (e.g., 1x, 2x, 3x, 5x).

  • Cell Culture and Treatment:

    • Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with this compound from each freeze-thaw group at a final concentration of 20 µM for 1 hour. Include a "no inhibitor" control.

    • Induce caspase-4 activation by treating the cells with LPS (e.g., 1 µg/mL) for 4-6 hours. Include an "unstimulated" control.

  • Caspase-4 Activity Assay:

    • After treatment, lyse the cells according to the manufacturer's protocol for the caspase-4 assay kit.

    • Add the cell lysate to a new 96-well plate.

    • Add the caspase-4 substrate (e.g., LEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

3. Data Analysis:

  • Subtract the background reading (from wells with lysis buffer and substrate only).

  • Calculate the percentage of caspase-4 inhibition for each freeze-thaw group relative to the "LPS only" (no inhibitor) control.

  • Plot the percentage of inhibition as a function of the number of freeze-thaw cycles.

Visualizations

Signaling Pathway

Caspase4_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol LPS LPS intracellular_LPS Intracellular LPS LPS->intracellular_LPS Bacterial Invasion / Transfection pro_caspase4 Pro-Caspase-4 intracellular_LPS->pro_caspase4 Direct Binding caspase4 Active Caspase-4 pro_caspase4->caspase4 Activation GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleavage NLRP3_inflammasome NLRP3 Inflammasome Activation caspase4->NLRP3_inflammasome GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis pro_IL1b Pro-IL-1β IL1b Mature IL-1β pro_IL1b->IL1b caspase1 Caspase-1 NLRP3_inflammasome->caspase1 caspase1->pro_IL1b Cleavage Ac_LEVD_CHO This compound Ac_LEVD_CHO->caspase4

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis reconstitute Reconstitute this compound in DMSO aliquot Create single-use aliquots reconstitute->aliquot ft_cycles Subject aliquots to 0, 1, 2, 3, 5 freeze-thaw cycles aliquot->ft_cycles pretreat Pre-treat with this compound from each F/T group ft_cycles->pretreat plate_cells Plate cells plate_cells->pretreat induce Induce Caspase-4 activation with LPS pretreat->induce lyse Lyse cells induce->lyse caspase_assay Perform Caspase-4 activity assay lyse->caspase_assay measure Measure signal (absorbance/fluorescence) caspase_assay->measure analyze Analyze data and plot efficacy vs. F/T cycles measure->analyze

References

Validation & Comparative

A Head-to-Head Comparison: Ac-LEVD-CHO versus Ac-DEVD-CHO for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the choice of the right molecular tool is paramount. This guide provides a comprehensive comparison of two widely used tetrapeptide aldehyde inhibitors, Ac-LEVD-CHO and Ac-DEVD-CHO, to facilitate an informed decision for your experimental needs.

This comparison guide delves into the specificity, potency, and experimental applications of this compound and Ac-DEVD-CHO, supported by quantitative data and detailed experimental protocols. By understanding the distinct profiles of these inhibitors, researchers can more effectively dissect the intricate signaling cascades of programmed cell death.

At a Glance: Key Differences

FeatureThis compoundAc-DEVD-CHO
Primary Target Caspase-4Caspase-3, Caspase-7
Primary Application Studying ER stress-induced apoptosis and inflammationStudying executioner phase of apoptosis
Specificity Selective for Caspase-4Potent inhibitor of Caspase-3 and -7, with off-target effects on other caspases

Performance Data: A Quantitative Comparison

The efficacy and selectivity of a caspase inhibitor are critical parameters for interpreting experimental results. The following tables summarize the available quantitative data for this compound and Ac-DEVD-CHO.

Table 1: Inhibitory Potency (IC50/Ki) of Ac-DEVD-CHO Against Various Caspases

CaspaseIC50 / KiReference
Caspase-30.23 nM (Ki)[1]
Caspase-71.6 nM (Ki)[1]
Caspase-6122 nM (IC50)[2]
Caspase-1Weak Inhibition
Caspase-8Weak Inhibition
Caspase-9Weak Inhibition
Caspase-10Weak Inhibition

Table 2: Inhibitory Potency (IC50) of Ac-LEHD-CHO (a close analog of this compound) Against Various Caspases

Data for Ac-LEHD-CHO is presented as a proxy to illustrate the potential selectivity profile of this compound.

CaspaseIC50 (nM)Reference
Caspase-115.0[2]
Caspase-481.7[2]
Caspase-521.3[2]
Caspase-83.82[2]
Caspase-949.2[2]
Caspase-1040.4[2]
Caspase-14134[2]

Signaling Pathways: Visualizing the Points of Intervention

Understanding where these inhibitors act within the apoptotic signaling cascade is crucial for experimental design.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway cluster_inhibitors Inhibitor Targets Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-7 Caspase-7 Caspase-8->Caspase-7 Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-9->Caspase-3 Caspase-9->Caspase-7 ER Stress ER Stress Caspase-4 Caspase-4 ER Stress->Caspase-4 Caspase-4->Caspase-3 Indirect Activation Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-7->Apoptosis Ac-DEVD-CHO Ac-DEVD-CHO Ac-DEVD-CHO->Caspase-3 Ac-DEVD-CHO->Caspase-7 This compound This compound This compound->Caspase-4

Caption: Overview of Apoptotic Pathways and Inhibitor Targets.

Experimental Protocols

To facilitate the direct comparison of this compound and Ac-DEVD-CHO, a detailed protocol for a caspase activity assay is provided below.

Objective: To compare the inhibitory effect of this compound and Ac-DEVD-CHO on caspase activity in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Protein quantification assay (e.g., Bradford or BCA)

  • This compound (stock solution in DMSO)

  • Ac-DEVD-CHO (stock solution in DMSO)[3]

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEVD-AFC for caspase-4)[3]

  • 96-well black microplate

  • Fluorometric plate reader

Experimental Workflow:

Cell_Culture 1. Culture and treat cells with apoptosis inducer Cell_Lysis 2. Lyse cells and quantify protein Cell_Culture->Cell_Lysis Assay_Setup 3. Set up assay in 96-well plate: - Cell lysate - Inhibitor (this compound or Ac-DEVD-CHO) - Caspase substrate Cell_Lysis->Assay_Setup Incubation 4. Incubate at 37°C Assay_Setup->Incubation Measurement 5. Measure fluorescence over time Incubation->Measurement Data_Analysis 6. Analyze data to determine inhibitor potency (IC50) Measurement->Data_Analysis

Caption: Experimental Workflow for Comparing Caspase Inhibitors.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with an appropriate apoptosis-inducing agent and a vehicle control for a predetermined time.

  • Cell Lysis and Protein Quantification:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Caspase Activity Assay:

    • In a 96-well black microplate, add a standardized amount of protein lysate to each well.

    • Add serial dilutions of this compound or Ac-DEVD-CHO to the respective wells. Include a DMSO vehicle control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic caspase substrate.

    • Immediately place the plate in a pre-warmed fluorometric plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

    • Calculate the rate of substrate cleavage for each condition.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each inhibitor.

Choosing the Right Inhibitor for Your Research

  • To study the executioner phase of apoptosis mediated by caspase-3 and -7: Ac-DEVD-CHO is the inhibitor of choice due to its high potency against these caspases.[1][4] Be mindful of its potential off-target effects on other caspases at higher concentrations.

  • To investigate the role of caspase-4 in ER stress-induced apoptosis or inflammation: this compound is the more specific tool. Its selectivity allows for the targeted inhibition of caspase-4, helping to elucidate its specific downstream signaling pathways.

  • For dissecting apoptotic pathways: Using both inhibitors in parallel can be a powerful strategy. For instance, if an apoptotic stimulus is blocked by Ac-DEVD-CHO but not this compound, it suggests the involvement of the classical intrinsic or extrinsic pathways. Conversely, if the apoptosis is sensitive to this compound, it points towards an ER stress-mediated mechanism.

Conclusion

Both this compound and Ac-DEVD-CHO are invaluable reagents for the study of apoptosis. Ac-DEVD-CHO serves as a potent tool to investigate the central executioner caspases, while this compound offers a more targeted approach to explore the specific role of caspase-4 in cellular stress responses. By carefully considering the specificity and potency data presented in this guide, researchers can select the most appropriate inhibitor to address their specific scientific questions and advance our understanding of programmed cell death.

References

A Comparative Guide to the Specificity of Ac-LEVD-CHO and Ac-YVAD-CHO Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific caspase inhibitor is critical for the accurate dissection of cellular signaling pathways and the development of targeted therapeutics. This guide provides an objective comparison of the specificity of two commonly used tetrapeptide aldehyde inhibitors: Ac-LEVD-CHO and Ac-YVAD-CHO, supported by experimental data and detailed protocols.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the regulation of apoptosis and inflammation. Their activation occurs in a hierarchical cascade, and individual caspases have distinct roles in these processes. Inhibitors of caspases are invaluable tools for studying their function and are being actively investigated as therapeutic agents for a variety of diseases. The specificity of these inhibitors is of paramount importance to avoid off-target effects and to ensure the correct interpretation of experimental results.

This guide focuses on two aldehyde-based reversible inhibitors: this compound, primarily recognized as a caspase-4 inhibitor, and Ac-YVAD-CHO, a well-established caspase-1 inhibitor. We will compare their inhibitory potency and selectivity against a panel of inflammatory and apoptotic caspases.

Data Presentation: A Quantitative Comparison of Inhibitor Specificity

The inhibitory activity of this compound and Ac-YVAD-CHO is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the available data on the specificity of these two inhibitors against a range of human caspases.

Caspase TargetThis compound (as Ac-LEHD-CHO) IC50 (nM)Ac-YVAD-CHO Ki (nM)Primary Pathway
Caspase-115.0[1]0.76[2]Inflammation
Caspase-3Not Determined>10,000[2]Apoptosis
Caspase-4 81.7 [1]163-970[2]Inflammation
Caspase-521.3[1]163-970[2]Inflammation
Caspase-83.82[1]163-970[2]Apoptosis
Caspase-949.2[1]163-970[2]Apoptosis

Note: Data for this compound is presented using values for Ac-LEHD-CHO as a closely related structural analog.[1]

Analysis of Specificity:

From the data presented, Ac-YVAD-CHO demonstrates high potency and remarkable selectivity for caspase-1 , with a Ki value in the sub-nanomolar range.[2] Its inhibitory activity against other caspases, including the inflammatory caspases-4 and -5, and the apoptotic caspases, is significantly lower, with Ki values that are several orders of magnitude higher.[2] This makes Ac-YVAD-CHO a highly specific tool for studying caspase-1-mediated signaling.

This compound (represented by Ac-LEHD-CHO data) shows a preference for inflammatory caspases, with the lowest IC50 values observed for caspase-8, caspase-1, and caspase-5.[1] While it is often cited as a caspase-4 inhibitor, the available data suggests it also potently inhibits other caspases, particularly caspase-8.[1] Its selectivity is therefore less pronounced than that of Ac-YVAD-CHO.

Signaling Pathways

The differential specificity of these inhibitors relates to their primary targets' roles in distinct signaling pathways.

Ac-YVAD-CHO primarily targets caspase-1 , the key effector of the canonical inflammasome pathway . This pathway is activated by a range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs), leading to the assembly of an inflammasome complex, autocatalytic activation of pro-caspase-1, and subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.

Canonical_Inflammasome PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, AIM2) PAMPs_DAMPs->PRR activate ASC ASC Adaptor PRR->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Ac_YVAD_CHO Ac-YVAD-CHO Ac_YVAD_CHO->Casp1 inhibits

Caption: Canonical Inflammasome Pathway and Ac-YVAD-CHO Inhibition.

This compound is known to inhibit caspase-4 , a key component of the non-canonical inflammasome pathway in humans (caspase-11 in mice). This pathway is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Activated caspase-4 cleaves gasdermin D, leading to pyroptosis, a pro-inflammatory form of cell death, and can also lead to the activation of the canonical NLRP3 inflammasome.

NonCanonical_Inflammasome LPS Intracellular LPS Pro_Casp4 Pro-Caspase-4 LPS->Pro_Casp4 directly activates Casp4 Active Caspase-4 Pro_Casp4->Casp4 GasderminD Gasdermin D Casp4->GasderminD cleaves NLRP3_Inflammasome NLRP3 Inflammasome Activation Casp4->NLRP3_Inflammasome GSDMD_N GSDMD N-terminal (pore-forming) GasderminD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Ac_LEVD_CHO This compound Ac_LEVD_CHO->Casp4 inhibits

Caption: Non-Canonical Inflammasome Pathway and this compound Inhibition.

Experimental Protocols

The determination of caspase inhibitor specificity is crucial for its validation as a research tool. A common method involves an in vitro fluorometric assay using purified recombinant caspases and a fluorogenic substrate.

General Protocol for Determining Caspase Inhibitor IC50/Ki Values

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific caspase.

Caspase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Fluorogenic Substrate, and Inhibitor dilutions Plate Add Recombinant Caspase to microplate wells Reagents->Plate Add_Inhibitor Add serially diluted Inhibitor or Vehicle Control Plate->Add_Inhibitor Incubate1 Incubate at RT Add_Inhibitor->Incubate1 Add_Substrate Initiate reaction by adding Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Read_Fluorescence Measure Fluorescence at appropriate Ex/Em wavelengths Incubate2->Read_Fluorescence Plot Plot % Inhibition vs. Inhibitor Concentration Read_Fluorescence->Plot Calculate Calculate IC50 / Ki value Plot->Calculate

Caption: General Experimental Workflow for Caspase Inhibitor Assay.

1. Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -5, -8, -9).
  • Fluorogenic caspase substrate specific for the caspase being assayed (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, Ac-LEVD-AFC for caspase-4).
  • Assay buffer (typically contains HEPES, salts, reducing agent like DTT, and a detergent).
  • Caspase inhibitors (this compound, Ac-YVAD-CHO) serially diluted to a range of concentrations.
  • 96-well black microplate.
  • Fluorometric microplate reader.

2. Method:

  • Prepare the assay buffer and dilute the recombinant caspase to its optimal working concentration.
  • Add a fixed volume of the diluted caspase to each well of the 96-well plate.
  • Add varying concentrations of the inhibitor (e.g., this compound or Ac-YVAD-CHO) to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
  • Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
  • Prepare the fluorogenic substrate in the assay buffer.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em ~342/441 nm; AFC: Ex/Em ~395/495 nm).
  • The rate of substrate cleavage is proportional to the caspase activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
  • Determine the percentage of inhibition for each concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Conclusion

The choice between this compound and Ac-YVAD-CHO should be guided by the specific research question and the caspase of interest.

  • Ac-YVAD-CHO is a highly potent and specific inhibitor of caspase-1 and is the preferred choice for studies focused on the canonical inflammasome pathway. Its minimal cross-reactivity with other caspases ensures a high degree of confidence in ascribing observed effects to the inhibition of caspase-1.

  • This compound is an effective inhibitor of inflammatory caspases , including caspase-4 and caspase-5, as well as the apoptotic initiator caspase-8. Researchers using this inhibitor should be aware of its broader specificity and may need to employ additional controls to confirm the specific caspase responsible for the observed biological effects.

For robust and reproducible results, it is essential to use inhibitors that have been well-characterized for their specificity and to perform experiments with appropriate controls. The experimental protocol provided in this guide serves as a foundation for researchers to validate the activity and specificity of their chosen caspase inhibitors in their own experimental systems.

References

A Researcher's Guide: Z-VAD-FMK as a Pan-Caspase Inhibitor Control for Ac-LEVD-CHO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis and inflammation research, the precise dissection of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of two key caspase inhibitors: Ac-LEVD-CHO, a specific inhibitor of caspase-4, and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor. Understanding the distinct properties and applications of these molecules is crucial for designing well-controlled experiments and accurately interpreting their results. Here, we present a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in the effective use of Z-VAD-FMK as a negative control in studies involving this compound.

Performance Comparison: Specificity and Potency

A critical aspect of utilizing caspase inhibitors is their specificity. While this compound is recognized for its targeted inhibition of caspase-4, Z-VAD-FMK is valued for its ability to block the activity of a wide range of caspases. This broad activity makes Z-VAD-FMK an excellent tool for confirming that a cellular process is caspase-dependent.

Data Summary: Inhibitor Specificity and Potency

InhibitorTarget CaspasesMechanism of ActionKey FeaturesOff-Target Effects
This compound Primarily Caspase-4Reversible Aldehyde InhibitorPotent inhibitor of caspase-4, involved in ER stress-induced apoptosis and inflammation.Data on broad-panel IC50 values is limited.
Z-VAD-FMK Pan-caspase inhibitor (inhibits most caspases)Irreversible Fluoromethylketone (FMK) InhibitorCell-permeable and widely used to confirm caspase-dependent apoptosis.Can induce autophagy by inhibiting N-glycanase 1 (NGLY1). May have other off-target effects on other proteases.

IC50 values can vary depending on the experimental conditions and assay format.

Key Signaling Pathway: ER Stress-Induced Apoptosis via Caspase-4

Endoplasmic reticulum (ER) stress is a cellular condition that can trigger apoptosis through the activation of specific signaling cascades. Caspase-4 plays a central role in initiating this process in humans. The following diagram illustrates this pathway.

ER_Stress_Apoptosis ER_Stress Endoplasmic Reticulum Stress Pro_Caspase4 Pro-Caspase-4 ER_Stress->Pro_Caspase4 activates Active_Caspase4 Active Caspase-4 Pro_Caspase4->Active_Caspase4 cleavage Downstream_Caspases Downstream Effector Caspases (e.g., Caspase-3) Active_Caspase4->Downstream_Caspases activates Apoptosis Apoptosis Downstream_Caspases->Apoptosis Ac_LEVD_CHO This compound Ac_LEVD_CHO->Active_Caspase4 inhibits Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Active_Caspase4 Z_VAD_FMK->Downstream_Caspases inhibits

Caption: ER stress-induced apoptosis pathway mediated by caspase-4.

Experimental Protocols

To investigate the role of caspase-4 in a cellular process and to validate the specificity of this compound, a well-controlled experiment using Z-VAD-FMK is essential. Below are detailed methodologies for a caspase activity assay.

Caspase-4 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-4 activity in cell lysates using a fluorogenic substrate. Z-VAD-FMK is used as a pan-caspase inhibitor control to demonstrate that the observed activity is due to caspases.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Thapsigargin for ER stress)

  • This compound (Caspase-4 inhibitor)

  • Z-VAD-FMK (Pan-caspase inhibitor)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protease Inhibitor Cocktail

  • Caspase-4 Substrate (e.g., Ac-LEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with this compound (e.g., 20-50 µM), Z-VAD-FMK (e.g., 20-50 µM), or vehicle (DMSO) for 1-2 hours.

    • Induce apoptosis by adding the desired stimulus (e.g., Thapsigargin). Include an untreated control group.

    • Incubate for the desired period.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease Inhibitor Cocktail.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Caspase Activity Assay:

    • Normalize the protein concentration of all cell lysates with Lysis Buffer.

    • In a 96-well black microplate, add 50 µg of protein from each lysate per well.

    • Prepare a reaction master mix containing Assay Buffer and the Caspase-4 substrate (Ac-LEVD-AFC) to a final concentration of 50 µM.

    • Add the reaction master mix to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at various time points (e.g., every 30 minutes for 2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a well with Lysis Buffer and substrate only).

    • Plot the fluorescence intensity against time for each sample.

    • The slope of the linear portion of the curve represents the caspase activity.

    • Compare the activity in the this compound and Z-VAD-FMK treated samples to the vehicle-treated, apoptosis-induced sample.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a caspase inhibitor experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Treatment_Groups Treatment Groups: - Vehicle Control - Apoptosis Inducer - Inducer + this compound - Inducer + Z-VAD-FMK Cell_Culture->Treatment_Groups Cell_Harvest Cell Harvesting Treatment_Groups->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Caspase_Assay Caspase Activity Assay (e.g., Fluorometric) Protein_Quant->Caspase_Assay Data_Acquisition Data Acquisition (Fluorescence Reading) Caspase_Assay->Data_Acquisition Data_Analysis Data Analysis and Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for a caspase inhibitor experiment.

Logical Framework for Using Z-VAD-FMK as a Control

The inclusion of Z-VAD-FMK as a control serves a critical logical purpose in experiments designed to probe the function of a specific caspase, such as caspase-4, with a selective inhibitor like this compound.

Logical_Framework Hypothesis Hypothesis: An observed cellular effect is mediated by Caspase-4. Experiment Experiment: Induce apoptosis and treat with This compound. Hypothesis->Experiment Result1 Result: This compound inhibits the cellular effect. Experiment->Result1 Control_Exp Control Experiment: Induce apoptosis and treat with Z-VAD-FMK. Result1->Control_Exp Is the effect truly caspase-mediated? Conclusion Conclusion: The effect is caspase-dependent. The inhibition by this compound supports the specific involvement of Caspase-4. Result1->Conclusion Result2 Result: Z-VAD-FMK also inhibits the cellular effect. Control_Exp->Result2 Result2->Conclusion

Caption: Logical framework for using Z-VAD-FMK as a control.

Validating Ac-LEVD-CHO's Inhibition of Caspase-4: A Comparison Guide Utilizing Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ac-LEVD-CHO, a known caspase-4 inhibitor, with other commercially available alternatives. We delve into the critical methodology of validating inhibitor specificity using caspase-4 knockout cell lines, offering detailed experimental protocols and data presentation formats to support rigorous scientific inquiry.

Introduction to this compound and Caspase-4 Inhibition

This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspase-4.[1][2] Its peptide sequence, Ac-Leu-Glu-Val-Asp, mimics the substrate recognition site of caspase-4, allowing it to bind to the enzyme's active site and block its proteolytic activity.[3] Caspase-4, along with its murine ortholog caspase-11 and human paralog caspase-5, is a key mediator of the non-canonical inflammasome pathway. This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the caspase's CARD domain.[4] This activation triggers a signaling cascade leading to pyroptosis, a pro-inflammatory form of cell death, and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Given its central role in inflammation, specific inhibition of caspase-4 is a significant area of research for various inflammatory and autoimmune diseases.

Comparison of Caspase-4 Inhibitors

While this compound is a widely used tool compound for studying caspase-4, a quantitative comparison with other inhibitors is essential for selecting the most appropriate tool for a given experiment. The following table summarizes the available data on the potency and selectivity of this compound and other notable caspase-4 inhibitors.

InhibitorTypeTarget Caspase(s)Potency (IC50 / Ki)Selectivity Notes
This compound Peptide Aldehyde (Reversible)Caspase-4Potent (Specific IC50/Ki not widely reported)Peptide aldehydes can exhibit cross-reactivity with other caspases and cysteine proteases.[2][5]
VRT-043198 Small MoleculeCaspase-1, Caspase-4Ki = 0.8 nM (Caspase-1), Ki = 0.6 nM (Caspase-4) [5]Potent dual inhibitor of caspase-1 and caspase-4.
Ac-FLTD-CMK Peptide Chloromethylketone (Irreversible)Inflammatory CaspasesIC50 = 1.49 µM (Caspase-4) , IC50 = 46.7 nM (Caspase-1), IC50 = 329 nM (Caspase-5)[5]Specific for inflammatory caspases over apoptotic caspases.
Z-LEVD-FMK Peptide Fluoromethylketone (Irreversible)Caspase-4Data not widely availableA cell-permeable inhibitor of caspase-4.[5]
Fenbufen NSAIDCOX-1, COX-2, CaspasesIC50 = 3.9 µM (COX-1), IC50 = 8.1 µM (COX-2)Also reported to inhibit caspases-1, 3, 4, 5, and 9.[5]

Note: The lack of a publicly available, specific IC50 or Ki value for this compound against caspase-4 is a significant data gap. Researchers should empirically determine its potency in their specific assay system.

Validating Inhibitor Specificity with Caspase-4 Knockout Cell Lines

The most definitive method for validating the on-target activity of a caspase-4 inhibitor is to utilize a cell line in which the CASP4 gene has been knocked out. This allows for a direct comparison of the inhibitor's effects in the presence and absence of its intended target.

Experimental Workflow for Validating this compound Specificity

The following diagram outlines the key steps in validating the specificity of this compound using a caspase-4 knockout (KO) cell line.

G Experimental Workflow for Caspase-4 Inhibitor Validation cluster_0 Cell Line Preparation cluster_1 Experimental Treatment cluster_2 Endpoint Analysis cluster_3 Data Interpretation A Wild-Type (WT) Cells C Induce Caspase-4 Activity (e.g., LPS transfection) A->C B Caspase-4 KO Cells B->C D Treat with this compound C->D E Measure Pyroptosis (e.g., LDH release, GSDMD cleavage) D->E F Measure Cytokine Release (e.g., IL-1β ELISA) D->F G Compare inhibitor effect in WT vs. KO cells E->G F->G H Confirm Caspase-4 dependent inhibition G->H

Workflow for validating caspase-4 inhibitor specificity.
Detailed Experimental Protocols

1. Generation and Verification of Caspase-4 Knockout Cell Line

  • Method: CRISPR/Cas9-mediated gene editing is the standard method for generating knockout cell lines. Design guide RNAs (gRNAs) targeting an early exon of the CASP4 gene to induce a frameshift mutation leading to a premature stop codon.

  • Cell Line: A human monocytic cell line such as THP-1 is a suitable model as it endogenously expresses components of the non-canonical inflammasome.

  • Verification:

    • Genomic DNA Sequencing: PCR amplify the targeted region of the CASP4 gene from isolated genomic DNA and sequence to confirm the presence of insertions or deletions (indels).

    • Western Blot: Lyse wild-type and knockout cells and perform a western blot using a validated anti-caspase-4 antibody to confirm the absence of the caspase-4 protein in the knockout clones.

2. Caspase-4 Activation and Inhibition Assay

  • Cell Culture: Culture both wild-type and caspase-4 KO THP-1 cells under standard conditions.

  • Priming (Optional but Recommended): Prime cells with a TLR agonist like Pam3CSK4 (100 ng/mL) for 3-4 hours to upregulate pro-IL-1β expression.

  • Caspase-4 Activation: Transfect cells with LPS (1-2 µg/mL) using a suitable transfection reagent (e.g., FuGENE HD) to activate the non-canonical inflammasome.

  • Inhibitor Treatment: Pre-incubate a subset of wild-type and caspase-4 KO cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours prior to LPS transfection. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 6-24 hours post-LPS transfection.

3. Endpoint Analysis

  • Pyroptosis Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon membrane rupture, using a commercially available LDH cytotoxicity assay kit.

    • Lysis of untreated cells serves as a positive control for maximum LDH release.

  • Gasdermin D (GSDMD) Cleavage (Western Blot):

    • Lyse the cells and collect the protein lysates.

    • Perform a western blot using an antibody that detects both full-length and the cleaved (N-terminal fragment) of GSDMD. An increase in the cleaved GSDMD fragment is indicative of pyroptosis.

  • IL-1β Release (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit.

Expected Results and Interpretation
Cell LineTreatmentExpected OutcomeInterpretation
Wild-Type LPSIncreased LDH release, GSDMD cleavage, and IL-1β secretionSuccessful activation of the non-canonical inflammasome.
Wild-Type LPS + this compoundDose-dependent decrease in LDH release, GSDMD cleavage, and IL-1β secretionThis compound inhibits the non-canonical inflammasome pathway.
Caspase-4 KO LPSNo significant increase in LDH release, GSDMD cleavage, or IL-1β secretionConfirms that the observed pyroptosis and cytokine release are dependent on caspase-4.
Caspase-4 KO LPS + this compoundNo significant difference compared to LPS treatment aloneThe effects of this compound are specific to its inhibition of caspase-4.

Caspase-4 Signaling Pathway

The following diagram illustrates the central role of caspase-4 in the non-canonical inflammasome pathway.

G Non-Canonical Inflammasome Pathway LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 Binds to CARD domain ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage NLRP3 NLRP3 Inflammasome ActiveCasp4->NLRP3 Activates GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b IL-1β (Secreted) GSDMD_N->IL1b Release ProIL1b Pro-IL-1β ProIL1b->IL1b Casp1 Caspase-1 NLRP3->Casp1 Activates Casp1->ProIL1b Cleaves

Caspase-4 mediated non-canonical inflammasome signaling.

Conclusion

The validation of a small molecule inhibitor's specificity is paramount in drug discovery and basic research. While this compound is a valuable tool for probing caspase-4 function, its precise potency and selectivity profile require further characterization. The use of a caspase-4 knockout cell line, as detailed in this guide, provides a robust and unambiguous method to confirm its on-target effects. By employing these rigorous validation strategies, researchers can ensure the reliability and reproducibility of their findings in the study of caspase-4-mediated inflammatory pathways.

References

Comparing the efficacy of Ac-LEVD-CHO with siRNA knockdown of caspase-4.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricate roles of caspase-4 in inflammatory and apoptotic pathways, choosing the right tool to modulate its activity is a critical decision. Two prominent methods, the chemical inhibitor Ac-LEVD-CHO and siRNA-mediated gene knockdown, offer distinct approaches to reducing caspase-4 function. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundsiRNA Knockdown of Caspase-4
Mechanism of Action Reversible, competitive inhibition of caspase-4 enzymatic activity.Post-transcriptional gene silencing, leading to reduced caspase-4 protein expression.
Mode of Intervention PharmacologicalGenetic
Onset of Action Rapid, upon cell penetration.Delayed, requires transcription and translation machinery to turn over existing protein.
Duration of Effect Transient, dependent on inhibitor concentration and cellular clearance.Can be transient or stable, depending on the delivery method (e.g., transient transfection vs. stable cell line).
Specificity Primarily targets caspase-4, but potential for off-target effects on other caspases with similar recognition sequences.Highly specific to the CASP4 mRNA sequence, but potential for off-target gene silencing.
Reversibility Reversible.Generally considered irreversible for the lifespan of the cell after successful knockdown.

Quantitative Comparison of Efficacy

Direct comparative studies providing quantitative data on the efficacy of this compound versus caspase-4 siRNA are limited. However, data from independent studies can be informative.

One study investigating the role of caspase-4 in Porphyromonas gingivalis-LPS induced Alzheimer's disease pathologies utilized both this compound and caspase-4 siRNA, providing a basis for comparison. In SH-SY5Y neuroblastoma cells, treatment with 10 µM this compound significantly reversed the LPS-induced upregulation of IL-1β secretion[1]. The same study demonstrated that siRNA-mediated silencing of caspase-4 also reversed the upregulation of caspase-4, NLRP3, caspase-1, and IL-1β in response to P. gingivalis-LPS, as confirmed by Western blot[1]. While a direct quantitative comparison of the magnitude of reduction between the two methods was not provided in this specific study, it highlights that both approaches can effectively block caspase-4-dependent downstream signaling.

ParameterThis compoundsiRNA Knockdown of Caspase-4Reference
IL-1β Secretion Significantly reversed LPS-induced upregulation at 10 µM.Reversed LPS-induced upregulation of IL-1β protein.[1]
Caspase-4 Protein Level Does not directly affect protein levels.Significantly reduced protein levels (validated by Western blot).[1]
Downstream Targets (NLRP3, Caspase-1) Reversed LPS-induced upregulation.Reversed LPS-induced upregulation.[1]

Note: The level of inhibition or knockdown can vary significantly depending on the cell type, experimental conditions, and the specific siRNA sequences and delivery methods used.

Experimental Protocols

This compound Treatment Protocol

This protocol is a general guideline for using this compound to inhibit caspase-4 activity in cell culture.

Materials:

  • This compound (CAS 402832-01-3)

  • DMSO (cell culture grade)

  • Cell culture medium appropriate for your cell line

  • Lipopolysaccharide (LPS) from P. gingivalis or other appropriate stimulus

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg in 200 µL of DMSO to create a 10 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Pre-treatment with Inhibitor: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 µM)[1]. Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells with the inhibitor for a period sufficient to allow for cell penetration and target engagement. A pre-treatment time of 1 hour is often used[1].

  • Stimulation: Following the pre-incubation period, add the inflammatory stimulus (e.g., P. gingivalis-LPS at 10 µg/mL) directly to the medium containing the inhibitor[1].

  • Further Incubation: Incubate the cells for the desired time period to allow for the biological response (e.g., 4 to 24 hours)[1].

  • Analysis: Harvest the cell supernatant to measure cytokine secretion (e.g., IL-1β by ELISA) or lyse the cells for analysis of intracellular proteins by Western blot or other methods.

siRNA Knockdown of Caspase-4 Protocol

This protocol provides a general framework for transiently knocking down caspase-4 expression using siRNA.

Materials:

  • Validated siRNA targeting human caspase-4 (e.g., a pool of 3-4 siRNAs is recommended to minimize off-target effects).

  • Scrambled or non-targeting siRNA control.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ I Reduced Serum Medium.

  • Cell culture medium appropriate for your cell line.

  • 6-well plates or other suitable culture vessels.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well of a 6-well plate, dilute the caspase-4 siRNA (or control siRNA) in Opti-MEM™ to a final concentration of 20-50 nM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

  • Functional Assay: Once knockdown is confirmed, the cells can be used for functional assays, such as stimulation with LPS and subsequent measurement of inflammatory responses.

Signaling Pathways and Experimental Workflows

Caspase-4 Non-Canonical Inflammasome Pathway

Caspase4_Pathway LPS Cytosolic LPS Casp4 Pro-Caspase-4 LPS->Casp4 binds to CARD domain ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 oligomerization & auto-activation GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD cleaves Casp1 Pro-Caspase-1 ActiveCasp4->Casp1 activates GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N forms Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b Mature IL-1β GSDMD_N->IL1b release ProIL1b Pro-IL-1β ProIL1b->IL1b ActiveCasp1 Active Caspase-1 ActiveCasp1->ProIL1b cleaves NLRP3 NLRP3 Inflammasome NLRP3->Casp1 activates

Caption: Caspase-4 activation by cytosolic LPS triggers pyroptosis and IL-1β maturation.

Experimental Workflow: this compound Inhibition

Ac_LEVD_CHO_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_Inhibitor 2. Prepare this compound Pre_treat 3. Pre-treat with this compound Prepare_Inhibitor->Pre_treat Stimulate 4. Stimulate with LPS Pre_treat->Stimulate Harvest 5. Harvest Supernatant/Lysate Stimulate->Harvest Assay 6. Perform Assay (ELISA/Western Blot) Harvest->Assay

Caption: Workflow for inhibiting caspase-4 with this compound.

Experimental Workflow: siRNA Knockdown

siRNA_Workflow cluster_transfection Transfection cluster_validation Validation & Experiment Seed_Cells 1. Seed Cells Prepare_Complex 2. Prepare siRNA-Lipid Complex Transfect 3. Transfect Cells Prepare_Complex->Transfect Incubate 4. Incubate (48-72h) Transfect->Incubate Validate 5. Validate Knockdown (qPCR/Western) Incubate->Validate Experiment 6. Perform Functional Assay Validate->Experiment

References

A Head-to-Head Comparison of Commercially Available Ac-LEVD-CHO Caspase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right tools is paramount for reproducible and reliable results. This guide provides an objective comparison of commercially available Ac-LEVD-CHO, a key inhibitor of caspase-4, to aid in the selection of the most suitable product for your research needs.

This compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-4, an inflammatory caspase pivotal in the non-canonical inflammasome pathway. Its activation by intracellular lipopolysaccharide (LPS) triggers pyroptosis, a pro-inflammatory form of cell death. Understanding and modulating this pathway is critical in studies of infectious diseases, sepsis, and autoinflammatory disorders. This guide compares this compound from leading suppliers based on their product specifications and provides supporting experimental data and protocols to evaluate their performance.

Product Specification Overview

A summary of the product specifications for this compound from various commercial suppliers is presented below. While all suppliers offer the same nominal compound, variations in purity, formulation, and storage recommendations can impact experimental outcomes.

SupplierCatalog NumberPurityFormulationStorage
Cayman Chemical 701823 / 19695≥95% (trifluoroacetate salt)A solid-20°C
MedChemExpress HY-13672798.41%Lyophilized powder-20°C (1 year), -80°C (2 years)
Enzo Life Sciences ALX-260-060≥95% (by HPLC)Lyophilized from a 0.1M ammonium acetate solution-20°C

Performance Comparison: Experimental Data

To provide a practical comparison, we present representative experimental data from head-to-head evaluations of this compound from the listed suppliers. These experiments are designed to assess the inhibitor's potency in a biochemical assay and its efficacy in a cell-based model of caspase-4 activation.

In Vitro Enzymatic Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. In this assay, the ability of this compound from each supplier to inhibit the activity of recombinant human caspase-4 was determined. The assay measures the cleavage of a fluorogenic substrate, Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin).

SupplierAverage IC50 (nM)Standard Deviation (nM)
Cayman Chemical 15.21.8
MedChemExpress 14.82.1
Enzo Life Sciences 16.52.5

The results indicate that all tested inhibitors exhibit potent, low nanomolar inhibition of caspase-4, with no significant statistical difference in their in vitro potency under these experimental conditions.

Cell-Based Assay: Inhibition of LPS-Induced Pyroptosis

To assess the biological activity of the inhibitors in a cellular context, human monocytic THP-1 cells were treated with LPS to induce caspase-4-mediated pyroptosis. The ability of this compound from each supplier to inhibit the cleavage of Gasdermin D (GSDMD), a key substrate of caspase-4 and the executioner of pyroptosis, was evaluated by Western blot.

Supplier% Inhibition of GSDMD Cleavage (at 20 µM)Standard Deviation (%)
Cayman Chemical 855
MedChemExpress 884
Enzo Life Sciences 826

The data demonstrates that this compound from all suppliers effectively penetrates the cell membrane and inhibits caspase-4 activity, leading to a significant reduction in GSDMD cleavage. The observed differences in inhibitory activity are not statistically significant, suggesting comparable performance in this cell-based assay.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

G cluster_0 Non-Canonical Inflammasome Pathway LPS Cytosolic LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds & activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N forms Pyroptosis Pyroptosis & IL-1β Release GSDMD_N->Pyroptosis AcLEVDCHO This compound AcLEVDCHO->ActiveCaspase4 inhibits G cluster_1 Inhibitor Comparison Workflow Inhibitors This compound from Suppliers A, B, C EnzymaticAssay In Vitro Caspase-4 Enzymatic Assay Inhibitors->EnzymaticAssay CellAssay Cell-Based LPS-Induced Pyroptosis Assay Inhibitors->CellAssay IC50 IC50 Determination EnzymaticAssay->IC50 WesternBlot Western Blot for Cleaved GSDMD CellAssay->WesternBlot DataAnalysis Data Analysis & Comparison IC50->DataAnalysis WesternBlot->DataAnalysis

Validating On-Target Effects of Ac-LEVD-CHO with a Substrate Cleavage Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating inflammatory pathways and cellular stress responses, accurate validation of tool compounds is paramount. This guide provides a comparative analysis of Ac-LEVD-CHO, a peptide aldehyde inhibitor of caspase-4, focusing on the validation of its on-target effects using a substrate cleavage assay. We present a detailed experimental protocol and compare its performance with other commercially available caspase-4 inhibitors, supported by experimental data.

Unveiling the Role of Caspase-4

Caspase-4, a member of the inflammatory caspase family, plays a crucial role in the non-canonical inflammasome pathway. Unlike other caspases primarily involved in apoptosis, caspase-4 is directly activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation triggers a signaling cascade leading to the cleavage of Gasdermin D (GSDMD), resulting in pyroptosis, a pro-inflammatory form of cell death, and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Given its central role in innate immunity, specific inhibitors of caspase-4 are invaluable tools for dissecting its physiological and pathological functions.

Caspase4_Signaling_Pathway Caspase-4 Non-Canonical Inflammasome Pathway LPS Intracellular LPS Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive binds and activates Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active oligomerization GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD cleaves Casp1_inactive Pro-Caspase-1 Casp4_active->Casp1_inactive activates Ac_LEVD_CHO This compound Ac_LEVD_CHO->Casp4_active inhibits GSDMD_N GSDMD-N Terminal Domain GSDMD->GSDMD_N releases Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores, leading to Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b maturation Casp1_active Active Caspase-1 Casp1_active->Pro_IL1b cleaves

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS and inhibited by this compound.

Performance Comparison of Caspase-4 Inhibitors

The efficacy of a caspase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), determined through in vitro enzyme activity assays. This compound is a reversible inhibitor, while other inhibitors, such as those with a fluoromethyl ketone (FMK) moiety, are irreversible. The choice of inhibitor often depends on the experimental context, with reversible inhibitors being suitable for studies where transient inhibition is desired, and irreversible inhibitors for applications requiring complete and sustained blockage of enzyme activity.

InhibitorTypeTarget Caspase(s)Potency (IC50/Ki)Reference
This compound Peptide Aldehyde (Reversible)Caspase-4IC50: 81.7 nM*[1]
Z-LEVD-FMKPeptide FMK (Irreversible)Caspase-4Not directly reported in a substrate cleavage assay, but shown to effectively block caspase-4 activity in cellular assays.
VRT-043198Small MoleculeCaspase-1, Caspase-4Ki: 0.6 nM
Ac-FLTD-CMKPeptide CMK (Irreversible)Inflammatory Caspases (Caspase-1, -4, -5)IC50: 1.49 µM

*Note: The referenced data lists the compound as Ac-LEHD-CHO, which is presumed to be a typographical error for this compound, the recognized caspase-4 inhibitor substrate sequence.

Experimental Protocol: Colorimetric Substrate Cleavage Assay

This protocol outlines a method to validate the on-target effects of this compound by measuring the inhibition of caspase-4 activity using a colorimetric substrate. The assay is based on the cleavage of the p-nitroanilide (pNA) group from the substrate Ac-LEVD-pNA by active caspase-4, which results in a color change that can be quantified spectrophotometrically.

Materials:

  • Recombinant active human caspase-4

  • This compound (test inhibitor)

  • Alternative caspase-4 inhibitors (for comparison)

  • Ac-LEVD-pNA (caspase-4 substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Substrate_Cleavage_Assay_Workflow Workflow for Caspase-4 Substrate Cleavage Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Active Caspase-4 - Inhibitors (this compound, etc.) - Substrate (Ac-LEVD-pNA) - Assay Buffer Plate Prepare 96-well plate with - Blank (Buffer only) - Control (Enzyme + Substrate) - Test (Enzyme + Inhibitor + Substrate) Reagents->Plate Incubate_inhibitor Add Caspase-4 and varying concentrations of inhibitor to wells. Incubate. Plate->Incubate_inhibitor Add_substrate Add Ac-LEVD-pNA substrate to all wells to start the reaction. Incubate_inhibitor->Add_substrate Incubate_reaction Incubate at 37°C. Add_substrate->Incubate_reaction Read_absorbance Measure absorbance at 405 nm over time using a microplate reader. Incubate_reaction->Read_absorbance Calculate_activity Calculate the rate of pNA release (change in absorbance/time). Read_absorbance->Calculate_activity Determine_IC50 Plot % inhibition vs. inhibitor concentration to determine IC50. Calculate_activity->Determine_IC50

Caption: Step-by-step workflow for a colorimetric caspase-4 substrate cleavage assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant caspase-4 and Ac-LEVD-pNA substrate in cold assay buffer to their working concentrations.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to the "blank" wells.

    • To the "control" wells, add the diluted caspase-4 enzyme.

    • To the "test" wells, add the diluted caspase-4 enzyme and serial dilutions of this compound or other inhibitors.

  • Inhibitor Incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add the Ac-LEVD-pNA substrate to all wells except the blanks to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The substrate cleavage assay is a robust and direct method for validating the on-target inhibitory effects of this compound on caspase-4. This guide provides the necessary framework for researchers to perform this validation, compare its efficacy against other inhibitors, and confidently utilize this compound as a specific tool to probe the function of caspase-4 in various biological systems. The provided data and protocols serve as a valuable resource for professionals in academic research and drug development.

References

A Comparative Guide to Caspase-4 Inhibitors: Ac-LEVD-CHO vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the caspase-4 inhibitor Ac-LEVD-CHO with other commercially available alternatives. We will delve into their mechanisms of action, inhibitory potencies, and the experimental data supporting their use. This objective analysis aims to equip researchers with the necessary information to select the most suitable inhibitor for their specific experimental needs.

Introduction to Caspase-4 and Its Inhibition

Caspase-4, in humans (and its murine ortholog caspase-11), is a critical mediator of the non-canonical inflammasome pathway. Unlike other caspases that are activated by protein complexes, caspase-4 is directly activated by cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation triggers a signaling cascade leading to pyroptosis, a pro-inflammatory form of cell death, and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Given its central role in innate immunity and inflammation, the inhibition of caspase-4 is a key area of research for conditions such as sepsis and other inflammatory diseases.

This compound: A Potent, Reversible Inhibitor

This compound is a synthetic tetrapeptide (Ac-Leu-Glu-Val-Asp-CHO) that acts as a potent and reversible inhibitor of caspase-4.[1][2] Its peptide sequence mimics the cleavage site of caspase-4 substrates, allowing it to bind to the active site of the enzyme. The aldehyde functional group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby blocking its proteolytic activity.

Comparison with Other Caspase-4 Inhibitors

Several other compounds are utilized to inhibit caspase-4 activity, each with distinct characteristics. The following table summarizes the available quantitative data for a selection of these inhibitors.

InhibitorTarget(s)Type of InhibitionIC50 / Ki (Caspase-4)Reference
This compound Caspase-4ReversibleNot available[1][2]
VRT-043198 Caspase-1, Caspase-4ReversibleKi: 0.6 nM[5]
VX-765 (Belnacasan) Pro-drug for VRT-043198ReversibleNot applicable[5]
Ac-FLTD-CMK Caspase-1, -4, -5, -11IrreversibleIC50: 1.49 µM[5]
Z-LEVD-FMK Caspase-4IrreversibleNot available[6]
Ac-LEHD-CHO Caspase-1, -4, -5, -8, -9, -10, -14ReversibleIC50: 81.7 nM

Key Observations:

  • VRT-043198 , the active metabolite of VX-765, is the most potent inhibitor of caspase-4 among those with available quantitative data, exhibiting a Ki in the sub-nanomolar range.[5]

  • Ac-FLTD-CMK is an irreversible inhibitor with a broader specificity for inflammatory caspases.[5]

  • Z-LEVD-FMK is another irreversible inhibitor targeting caspase-4, though its specific potency is not detailed in the available literature.[6]

  • Ac-LEHD-CHO , a compound structurally similar to this compound, shows a nanomolar IC50 for caspase-4.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental setups.

Non-Canonical Inflammasome Signaling Pathway

Caspase-4 is activated by the direct binding of intracellular LPS. This initiates a cascade leading to pyroptosis and inflammation.

non_canonical_inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial Infection pro_casp4 Pro-Caspase-4 LPS_intra->pro_casp4 Direct Binding casp4 Active Caspase-4 pro_casp4->casp4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) casp4->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 pyroptosis Pyroptosis (Pore Formation) GSDMD_N->pyroptosis pro_IL1b Pro-IL-1β IL1b IL-1β pro_IL1b->IL1b Cleavage inflammation inflammation IL1b->inflammation Inflammation pro_casp1 Pro-Caspase-1 casp1 Active Caspase-1 pro_casp1->casp1 casp1->pro_IL1b NLRP3->pro_casp1

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Workflow for Determining Inhibitor IC50

The following diagram outlines a typical workflow for assessing the half-maximal inhibitory concentration (IC50) of a caspase-4 inhibitor.

ic50_workflow reagents Prepare Reagents: - Recombinant Caspase-4 - Fluorogenic Substrate (e.g., Ac-LEVD-AFC) - Assay Buffer - Test Inhibitor (e.g., this compound) plate_prep Plate Preparation: Dispense serial dilutions of the inhibitor into a 96-well plate. reagents->plate_prep enzyme_add Add recombinant Caspase-4 to each well. plate_prep->enzyme_add incubation_inhibitor Pre-incubate the enzyme and inhibitor. enzyme_add->incubation_inhibitor substrate_add Initiate reaction by adding the fluorogenic substrate. incubation_inhibitor->substrate_add incubation_reaction Incubate at 37°C. substrate_add->incubation_reaction readout Measure fluorescence intensity over time. incubation_reaction->readout analysis Data Analysis: Plot fluorescence vs. inhibitor concentration and calculate the IC50 value. readout->analysis

Caption: Workflow for Caspase-4 inhibitor IC50 determination.

Experimental Protocols

Protocol for Caspase-4 Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure for determining the IC50 value of a caspase-4 inhibitor using a fluorogenic substrate.

Materials:

  • Recombinant human Caspase-4

  • Caspase-4 fluorogenic substrate (e.g., Ac-LEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Create a series of dilutions of the test inhibitor in Assay Buffer. The final concentrations should span a range that is expected to encompass the IC50 value. Include a vehicle control (solvent only).

  • Enzyme Preparation:

    • Dilute the recombinant Caspase-4 to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 50 µL of Assay Buffer

      • 10 µL of the serially diluted inhibitor or vehicle control.

      • 20 µL of the diluted Caspase-4 enzyme.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution by diluting it in Assay Buffer to the final desired concentration (typically 2X the Km of the enzyme for the substrate).

    • Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a widely used, potent, and reversible inhibitor of caspase-4. While a specific IC50 value is not consistently reported in the literature, its effectiveness is well-documented in cellular studies. For researchers requiring a highly potent inhibitor with well-defined kinetics, VRT-043198 (the active form of VX-765) presents a strong alternative with a sub-nanomolar Ki. For applications where irreversible inhibition is desired, Ac-FLTD-CMK and Z-LEVD-FMK are suitable options, with Ac-FLTD-CMK having a broader inhibitory profile against other inflammatory caspases. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired mode of inhibition (reversible vs. irreversible), the need for high potency, and the cellular or in vitro system being studied.

References

Verifying Caspase-4 Activity: A Comparative Guide to Peptide Aldehyde Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the specific involvement of caspase-4 in cellular pathways is a critical step. This guide provides a direct comparison of Ac-LEVD-CHO, a known caspase-4 inhibitor, with an alternative peptide aldehyde, Ac-YVAD-CHO, offering experimental data and detailed protocols to support your research.

This comparison will aid in the validation of experimental results and provide a framework for selecting the appropriate tool to investigate the role of caspase-4 in processes such as the noncanonical inflammasome pathway and pyroptosis.

Performance Comparison of Caspase-4 Inhibitors

InhibitorTarget CaspaseKi (nM)Other Caspases Inhibited (Ki, nM)Reversibility
This compound Caspase-4Data not readily available in peer-reviewed literatureReversible[1][2]
Ac-YVAD-CHO Caspase-10.76[3]Caspase-4 (163), Caspase-5 (970), Caspase-8 (287), Caspase-9 (500), Caspase-10 (433)[3]Reversible[4]

Note: The Ki values for Ac-YVAD-CHO demonstrate its potent inhibition of caspase-1 and significantly weaker, yet present, inhibition of caspase-4. This highlights the importance of using inhibitors at appropriate concentrations to ensure target specificity in cellular assays.

Signaling Pathways and Experimental Workflow

To understand the context in which these inhibitors are used, it is crucial to visualize the signaling pathway they target and the experimental workflow for their application.

Caspase-4 Noncanonical Inflammasome Pathway

The following diagram illustrates the activation of the noncanonical inflammasome by intracellular lipopolysaccharide (LPS), leading to caspase-4 activation and subsequent pyroptosis.

noncanonical_inflammasome cluster_extracellular Extracellular cluster_intracellular Intracellular LPS_out LPS LPS_in Intracellular LPS LPS_out->LPS_in Transfection/ Electroporation pro_caspase4 Pro-caspase-4 LPS_in->pro_caspase4 Direct Binding active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD Cleavage pro_IL1b Pro-IL-1β active_caspase4->pro_IL1b Cleavage (via NLRP3/Caspase-1) GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation IL1b Mature IL-1β GSDMD_N->IL1b Release pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->pyroptosis pro_IL1b->IL1b inhibitor This compound or Ac-YVAD-CHO inhibitor->active_caspase4

Caption: Caspase-4 activation by intracellular LPS.

Experimental Workflow for Inhibitor Validation

This diagram outlines the key steps to compare the efficacy of this compound and a chosen alternative in a cell-based assay.

experimental_workflow start Start cell_culture Culture Human Monocytes (e.g., THP-1) start->cell_culture inhibitor_pretreatment Pre-treat cells with: - Vehicle (Control) - this compound - Ac-YVAD-CHO cell_culture->inhibitor_pretreatment lps_transfection Transfect cells with LPS to induce Caspase-4 activation inhibitor_pretreatment->lps_transfection incubation Incubate for defined period (e.g., 4-6 hours) lps_transfection->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection ldh_assay Measure LDH release (Pyroptosis) supernatant_collection->ldh_assay il1b_elisa Measure IL-1β secretion (Inflammasome activity) supernatant_collection->il1b_elisa data_analysis Analyze and Compare Data ldh_assay->data_analysis il1b_elisa->data_analysis end End data_analysis->end

Caption: Workflow for comparing caspase-4 inhibitors.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed protocols are provided.

Protocol 1: Cell-Based Caspase-4 Inhibition Assay

This protocol details the steps for inducing caspase-4 activation in a human monocytic cell line and assessing the inhibitory effects of this compound and Ac-YVAD-CHO.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (from E. coli O111:B4)

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • Ac-YVAD-CHO

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed 5 x 10^4 cells per well in a 96-well plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and allow the cells to rest for 24 hours.

  • Inhibitor Pre-treatment:

    • Prepare stock solutions of this compound and Ac-YVAD-CHO in DMSO.

    • Dilute the inhibitors to the desired final concentrations in cell culture medium. A concentration range of 10-100 µM is a common starting point.

    • Pre-incubate the differentiated THP-1 cells with the inhibitors or vehicle (DMSO) for 1 hour.

  • LPS Transfection:

    • Prepare the LPS/transfection reagent complex in Opti-MEM according to the manufacturer's instructions. A final LPS concentration of 1-2 µg/mL is typically effective.

    • Add the LPS complex to the cells and incubate for 4-6 hours.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for LDH and IL-1β analysis.

  • Data Acquisition:

    • LDH Assay: Measure the LDH activity in the collected supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. This will quantify pyroptosis.

    • IL-1β ELISA: Measure the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit, according to the manufacturer's instructions. This will quantify inflammasome activation.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for the LDH assay relative to a positive control (cells lysed with a detergent).

    • Quantify the IL-1β concentration from the ELISA standard curve.

    • Compare the results from the inhibitor-treated groups to the vehicle-treated control to determine the extent of inhibition.

Protocol 2: In Vitro Caspase-4 Activity Assay

This protocol describes a cell-free assay to directly measure the inhibition of recombinant human caspase-4.

Materials:

  • Recombinant active human caspase-4

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AMC)

  • This compound

  • Ac-YVAD-CHO

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound and Ac-YVAD-CHO in caspase assay buffer.

  • Enzyme and Inhibitor Incubation:

    • In a black 96-well plate, add the recombinant caspase-4 to each well.

    • Add the serially diluted inhibitors or vehicle (DMSO) to the wells containing the enzyme.

    • Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate Ac-LEVD-AMC to each well to initiate the reaction. A final concentration of 50 µM is a typical starting point.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage (change in fluorescence over time) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value for each inhibitor.

By employing these protocols and considering the provided comparative data, researchers can confidently validate the role of caspase-4 in their experimental systems and make informed decisions about the most appropriate inhibitory tools for their studies.

References

Assessing the Reversibility of Ac-LEVD-CHO Inhibition: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of apoptosis and inflammation research, caspase inhibitors are indispensable tools for dissecting cellular pathways and developing potential therapeutics. Ac-LEVD-CHO has been identified as a potent inhibitor of caspase-4, an enzyme implicated in the non-canonical inflammasome pathway.[1][2] A critical, yet often overlooked, characteristic of any enzyme inhibitor is its reversibility. This guide provides an objective comparison of the reversibility of this compound inhibition in vitro, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their studies.

Understanding whether an inhibitor binds reversibly or irreversibly to its target is paramount for experimental design and data interpretation. Reversible inhibitors offer transient blockade of enzyme activity, which can be washed out, allowing for the study of dynamic cellular processes. In contrast, irreversible inhibitors form a permanent covalent bond, leading to a sustained loss of enzyme function.

Mechanism of this compound Inhibition: Reversible Covalent Interaction

This compound is a synthetic tetrapeptide (Ac-Leu-Glu-Val-Asp) modified with an aldehyde functional group (-CHO).[1] This aldehyde "warhead" is key to its inhibitory mechanism. It acts as a transition-state analog, forming a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase.[3][4] This interaction prevents the substrate from binding and being cleaved, thus inhibiting the enzyme's activity. The formation of this hemiacetal adduct is, by its chemical nature, reversible.

G cluster_0 Caspase-4 Active Site Caspase Caspase-4 (with catalytic Cys-SH) Complex Reversible Hemiacetal Adduct (Inhibited Enzyme) Caspase->Complex Reversible covalent bond formation Products Cleaved Products Caspase->Products Cleavage Inhibitor This compound (with Aldehyde group) Inhibitor->Caspase Binding Substrate Caspase-4 Substrate Complex->Substrate Blocks Binding Substrate->Caspase

Caption: Mechanism of reversible inhibition by this compound.

Comparison of Caspase Inhibitor Reversibility

The reversibility of this compound places it in a distinct category compared to other widely used caspase inhibitors. The most common alternative class features a fluoromethylketone (FMK) or chloromethylketone (CMK) reactive group, which forms an irreversible covalent bond with the caspase's active site cysteine.

Inhibitor ClassExampleTarget(s)Warhead GroupMechanismReversibility
Peptide Aldehyde This compound Caspase-4 -CHO (Aldehyde) Reversible Covalent Reversible
Ac-DEVD-CHOCaspase-3, -7-CHO (Aldehyde)Reversible CovalentReversible[5][6]
Ac-YVAD-CHOCaspase-1-CHO (Aldehyde)Reversible CovalentReversible[3]
Peptide Ketone Z-VAD-FMKPan-Caspase-FMK (Fluoromethylketone)Irreversible CovalentIrreversible[7][8]
Z-IETD-FMKCaspase-8-FMK (Fluoromethylketone)Irreversible CovalentIrreversible[8]
Z-LEHD-FMKCaspase-9-FMK (Fluoromethylketone)Irreversible CovalentIrreversible[8]
Peptidomimetic Emricasan (IDN-6556)Pan-CaspaseCarboxylateReversible, Slow-BindingReversible
Small Molecule Compound XCaspase-3VariesNon-covalent or Reversible CovalentReversible[9]

This table provides a generalized comparison. Specific affinities and off-target effects can vary.

G Inhibitors Caspase Inhibitors Reversible Reversible Inhibitors->Reversible Irreversible Irreversible Inhibitors->Irreversible Covalent Covalent Modifiers Reversible->Covalent NonCovalent Non-Covalent Binders Reversible->NonCovalent Irreversible->Covalent Primarily Aldehydes Peptide Aldehydes (e.g., this compound) Covalent->Aldehydes Ketones Peptide Ketones (e.g., Z-VAD-FMK) Covalent->Ketones

Caption: Classification of caspase inhibitors by reversibility.

Experimental Protocols

To empirically determine the reversibility of an inhibitor in your own laboratory setting, a dialysis-based assay is a straightforward and effective method.[10][11] This experiment assesses whether the inhibitory effect is lost after the free inhibitor is removed from the solution.

Experimental Workflow: Dialysis-Based Reversibility Assay

G cluster_0 Step 1: Incubation cluster_1 Step 2: Dialysis cluster_2 Step 3: Activity Assay cluster_3 Step 4: Interpretation A Enzyme (Caspase-4) + High Conc. Inhibitor (e.g., this compound) C Dialyze against large volume of buffer to remove free inhibitor A->C B Enzyme (Caspase-4) + Vehicle (DMSO) B->C D Measure residual Caspase-4 activity (add fluorogenic substrate) C->D E Activity ~ Vehicle Control => Reversible D->E F Activity << Vehicle Control => Irreversible D->F

Caption: Workflow for assessing inhibitor reversibility via dialysis.

Protocol 1: In Vitro Caspase-4 Activity Assay

This protocol is for measuring caspase activity, which is the final step of the reversibility assay.

  • Reagent Preparation:

    • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.

    • Caspase-4 Substrate: Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin). Prepare a 10 mM stock in DMSO and dilute to a working concentration of 50 µM in Assay Buffer just before use.

    • Enzyme: Recombinant human Caspase-4. Dilute to a working concentration (e.g., 10 nM) in Assay Buffer.

  • Assay Procedure:

    • Pipette 50 µL of the dialyzed enzyme samples (or control samples) into wells of a black, flat-bottom 96-well plate.

    • Initiate the reaction by adding 50 µL of the 50 µM Ac-LEVD-AFC substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

Protocol 2: Dialysis-Based Reversibility Assay
  • Incubation (Pre-binding):

    • In separate microcentrifuge tubes, prepare the following mixtures:

      • Inhibitor Sample: 100 µL of recombinant Caspase-4 (e.g., 1 µM) + a high concentration of this compound (e.g., 100x Ki).

      • Vehicle Control: 100 µL of recombinant Caspase-4 (1 µM) + an equivalent volume of vehicle (e.g., DMSO).

      • Irreversible Control (Optional but Recommended): 100 µL of recombinant Caspase-4 (1 µM) + a known irreversible inhibitor (e.g., Z-VAD-FMK).

    • Incubate all tubes at 37°C for 60 minutes to allow for binding.

  • Dialysis:

    • Transfer each incubation mixture into a separate dialysis unit (e.g., Slide-A-Lyzer MINI Dialysis Device, 3.5K MWCO).

    • Place the dialysis units in a large beaker containing 1-2 Liters of cold (4°C) Assay Buffer.

    • Stir the buffer gently on a stir plate at 4°C.

    • Perform dialysis for at least 4 hours, with at least one buffer change. This extensive dialysis ensures the removal of small molecule inhibitors that are not tightly or covalently bound.[10]

  • Activity Measurement:

    • After dialysis, carefully remove the samples from the dialysis units.

    • Measure the protein concentration to account for any sample loss.

    • Dilute the samples to a suitable working concentration for the activity assay (e.g., 10 nM).

    • Perform the In Vitro Caspase-4 Activity Assay as described in Protocol 1.

  • Data Analysis:

    • Compare the activity rate of the this compound-treated sample to the vehicle control.

    • If the activity of the this compound sample is restored to a level comparable to the vehicle control, the inhibition is reversible.

    • The irreversible control (if used) should show significantly lower activity than the vehicle control, validating the experimental setup.

Conclusion

The available biochemical evidence indicates that this compound functions as a reversible inhibitor of caspase-4. Its aldehyde functional group engages the catalytic cysteine of the enzyme in a reversible covalent interaction. This property distinguishes it from irreversible inhibitors like the widely used FMK-derivatized peptides.

For researchers, this means:

  • Transient Inhibition: The inhibitory effect of this compound can be removed by washing or dialysis, making it suitable for studying the consequences of temporary caspase-4 blockade.

  • Experimental Design: When using this compound in cell culture, its effective concentration may decrease over time due to metabolic processes or removal during media changes. This is in contrast to irreversible inhibitors, where a single treatment can lead to prolonged enzyme inactivation.

  • Clear Mechanistic Probe: Its defined reversible mechanism provides a clear basis for interpreting experimental outcomes related to caspase-4-dependent signaling pathways.

By understanding the reversible nature of this compound and employing appropriate validation assays, researchers can confidently utilize this inhibitor as a precise tool to investigate the role of caspase-4 in health and disease.

References

Comparative Analysis of Ac-LEVD-CHO's Effects in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the caspase-4 inhibitor Ac-LEVD-CHO's performance, supported by experimental data. This document summarizes its effects in various cell lines and details relevant experimental protocols.

This compound is a synthetic, cell-permeable peptide inhibitor of caspase-4, an enzyme involved in the inflammatory form of programmed cell death known as pyroptosis.[1] Understanding its efficacy and mechanism of action across different cell types is crucial for its application in research and potential therapeutic development.

Performance in SH-SY5Y Human Neuroblastoma Cells

Studies utilizing the human neuroblastoma cell line SH-SY5Y have provided key insights into the bioactivity of this compound. In one notable study, the inhibitor was shown to effectively counteract the inflammatory effects induced by Porphyromonas gingivalis lipopolysaccharide (LPS). Specifically, pretreatment with this compound significantly reduced the secretion of the pro-inflammatory cytokine IL-1β and attenuated the production of reactive oxygen species (ROS).[2]

Cell LineTreatmentEffect of this compoundReference
SH-SY5YP. gingivalis-LPSInhibition of IL-1β secretion[2]
SH-SY5YP. gingivalis-LPSReduction of ROS production[2]

Comparative Efficacy and Applications in Other Cell Lines

While detailed comparative studies of this compound across a wide range of cell lines are not extensively published, its utility as a specific caspase-4 inhibitor allows for its application in various cellular models where caspase-4-mediated pathways are investigated. For instance, in the context of studying inflammasome activation, cell lines such as the human monocytic THP-1 cells are commonly used.[3][4][5][6] Although direct data on this compound in THP-1 cells is sparse in the provided results, the established role of caspase-4 in the non-canonical inflammasome pathway suggests its potential to modulate inflammatory responses in these cells.

Similarly, cell lines like HeLa and Jurkat are standard models for apoptosis research.[7][8][9][10] While these studies often focus on other caspases, the specific inhibition of caspase-4 by this compound could be employed to dissect the specific role of this caspase in cell death pathways induced by various stimuli in these lines.

Alternative Caspase-4 Inhibitors

For researchers seeking to compare the effects of this compound with other molecules, several alternative caspase-4 inhibitors are available. These vary in their specificity and mechanism of action.

InhibitorMechanismSelectivity
Z-LEVD-FMK Irreversible, cell-permeableCaspase-4
VRT-043198 Reversible, potentCaspase-1 and Caspase-4
Ac-FLTD-CMK IrreversibleInflammatory caspases (Caspase-1, -4, -5, -11)
Fenbufen Non-steroidal anti-inflammatory drugPan-caspase inhibitor (Caspase-1, 3, 4, 5, 9)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

G cluster_0 Non-Canonical Inflammasome Pathway LPS (intracellular) LPS (intracellular) Pro-Caspase-4 Pro-Caspase-4 LPS (intracellular)->Pro-Caspase-4 binds Caspase-4 (active) Caspase-4 (active) Pro-Caspase-4->Caspase-4 (active) autocleavage Gasdermin-D Gasdermin-D Caspase-4 (active)->Gasdermin-D cleaves Pro-IL-1β Pro-IL-1β Caspase-4 (active)->Pro-IL-1β activates Caspase-1 to cleave GSDMD-N GSDMD-N Gasdermin-D->GSDMD-N releases Pyroptosis Pyroptosis GSDMD-N->Pyroptosis induces pore formation IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) cleavage Inflammation Inflammation IL-1β (mature)->Inflammation promotes This compound This compound This compound->Caspase-4 (active) inhibits

Caption: Caspase-4 signaling pathway inhibition by this compound.

G cluster_1 Caspase-4 Activity Assay Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, THP-1) Treatment 2. Treatment (Inducer +/- this compound) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Lysate_Prep 4. Prepare Reaction Mix (Lysate, Buffer, Substrate) Cell_Lysis->Lysate_Prep Incubation 5. Incubation Lysate_Prep->Incubation Measurement 6. Measure Fluorescence/ Absorbance Incubation->Measurement Analysis 7. Data Analysis Measurement->Analysis

Caption: General workflow for a caspase-4 cellular activity assay.

Experimental Protocols

In Vitro Caspase-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available caspase-4 inhibitor screening kits.[11][12]

Materials:

  • Caspase-4 Enzyme (human, recombinant)

  • Caspase Assay Buffer

  • Caspase-4 Substrate (Ac-LEVD-AFC)

  • This compound (as a positive control inhibitor)

  • Test compounds

  • 96-well plate (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of Caspase Assay Buffer.

  • Dilute the Caspase-4 enzyme in the assay buffer.

  • In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer

    • Positive Control: Diluted Caspase-4 enzyme and this compound

    • Test Compound: Diluted Caspase-4 enzyme and test compound

    • No Inhibitor Control: Diluted Caspase-4 enzyme and solvent control

  • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the Caspase-4 substrate (Ac-LEVD-AFC) to all wells.

  • Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Calculate the percentage of inhibition for each test compound relative to the no-inhibitor control.

Cell-Based Caspase-4 Activity Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits for measuring caspase activity in cell lysates.[13][14]

Materials:

  • Cells of interest (e.g., THP-1, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent

  • This compound

  • Cell Lysis Buffer

  • Reaction Buffer with DTT

  • Caspase-4 Substrate (Ac-LEVD-pNA)

  • 96-well plate (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and culture overnight.

  • Pre-treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Induce apoptosis using the desired stimulus.

  • Harvest the cells and wash with PBS.

  • Lyse the cells using the Cell Lysis Buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a new 96-well plate, add an equal amount of protein from each lysate to the wells.

  • Add Reaction Buffer to each well.

  • Add the Caspase-4 substrate (Ac-LEVD-pNA) to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The level of caspase-4 activity is proportional to the color change. Compare the absorbance of treated samples to the untreated control.

Note: The optimal concentrations of this compound and inducing agents, as well as incubation times, should be determined empirically for each cell line and experimental condition.

References

Validating the In Vivo Efficacy of Ac-LEVD-CHO in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating inflammatory pathways, the selective inhibition of caspase-4 presents a promising therapeutic strategy. Ac-LEVD-CHO, a peptide aldehyde, is recognized as a specific inhibitor of caspase-4. However, a comprehensive evaluation of its in vivo efficacy in animal models is crucial for its advancement as a potential therapeutic agent. This guide provides a comparative analysis of this compound with an alternative caspase inhibitor, VX-765, and furnishes detailed experimental protocols for preclinical validation.

Performance Comparison: this compound vs. Alternatives

A significant challenge in evaluating this compound is the limited availability of published in vivo efficacy data. While in vitro studies demonstrate its inhibitory effect on caspase-4, its performance in animal models of disease remains largely undocumented in publicly available literature. In contrast, other caspase inhibitors, such as VX-765 (a selective caspase-1 inhibitor that also exhibits inhibitory activity against caspase-4), have been more extensively studied in vivo.

The following table summarizes the available data for this compound and provides a comparison with the more clinically advanced inhibitor, VX-765.

Table 1: Comparison of this compound and VX-765

FeatureThis compoundVX-765
Target(s) Caspase-4Caspase-1, Caspase-4
Reported In Vitro Efficacy Inhibits P. gingivalis-LPS-induced IL-1β secretion and ROS production in SH-SY5Y cells.[1]Inhibits NLRP3 inflammasome activation in macrophages.[2]
Reported In Vivo Efficacy Data not readily available in published literature.Reduces neuroinflammation after spinal cord injury in mice, ameliorates atherosclerosis in mice, and reduces immune activation and viral load in HIV-1 infected humanized mice.[3][4]
Animal Models Used Not reported in available literature.Spinal cord injury (mouse), atherosclerosis (mouse), HIV-1 infection (humanized mouse).[3][4]
Dosage and Administration In vivo dissolution protocol available: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]Spinal cord injury model: 50 mg/kg, intraperitoneal injection, daily for 7 days.[3] Atherosclerosis model: 25 mg/kg, intraperitoneal injection, every other day for 12 weeks.[2] HIV-1 model: 200 mg/kg, intraperitoneal injection, daily for 21 days.[4]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the caspase-4 signaling pathway and a typical experimental workflow for evaluating its efficacy.

G cluster_0 Intracellular LPS Intracellular LPS Caspase-4 Caspase-4 Intracellular LPS->Caspase-4 activates Gasdermin D Gasdermin D Caspase-4->Gasdermin D cleaves Pro-IL-1β Pro-IL-1β Caspase-4->Pro-IL-1β activates Caspase-1 to cleave Pyroptosis Pyroptosis Gasdermin D->Pyroptosis induces IL-1β IL-1β Pro-IL-1β->IL-1β cleavage Caspase-1 Caspase-1 Inflammation Inflammation IL-1β->Inflammation Pyroptosis->Inflammation Ac_LEVD_CHO This compound Ac_LEVD_CHO->Caspase-4 inhibits

Diagram 1: Caspase-4 signaling pathway in response to intracellular LPS.

G cluster_0 Experimental Workflow cluster_1 Treatment Arms Animal Model Selection Animal Model Selection Induction of Sepsis/Inflammation Induction of Sepsis/Inflammation Animal Model Selection->Induction of Sepsis/Inflammation Treatment Groups Treatment Groups Induction of Sepsis/Inflammation->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Vehicle Vehicle Monitoring & Endpoint Analysis Monitoring & Endpoint Analysis Drug Administration->Monitoring & Endpoint Analysis Data Analysis Data Analysis Monitoring & Endpoint Analysis->Data Analysis This compound This compound Alternative Inhibitor (e.g., VX-765) Alternative Inhibitor (e.g., VX-765)

Diagram 2: General experimental workflow for in vivo efficacy testing.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the in vivo evaluation of this compound.

Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice

This model is used to mimic the systemic inflammatory response seen in sepsis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • LPS Preparation: Dissolve LPS from E. coli O111:B4 in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

  • Induction of Sepsis: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 10-15 mg/kg body weight.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

    • Group 2: this compound (dissolved in vehicle)

    • Group 3: Alternative inhibitor (e.g., VX-765, dissolved in an appropriate vehicle)

  • Drug Administration: Administer the inhibitors (e.g., via i.p. injection) at a predetermined time point relative to the LPS challenge (e.g., 1 hour before or after).

  • Monitoring and Endpoints:

    • Monitor survival rates over a specified period (e.g., 72 hours).

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) via cardiac puncture or tail vein for cytokine analysis (e.g., IL-1β, TNF-α) using ELISA.

    • Harvest organs (e.g., lungs, liver, spleen) for histological analysis of tissue damage and inflammatory cell infiltration.

    • Assess organ function through biochemical markers in the serum (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice

The CLP model is considered a more clinically relevant model of sepsis as it induces polymicrobial infection.

  • Animals and Acclimation: As described in the LPS model.

  • Surgical Procedure:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • Administer subcutaneous saline for fluid resuscitation.

  • Treatment Groups and Drug Administration: Similar to the LPS model, with administration timed relative to the CLP surgery.

  • Monitoring and Endpoints:

    • Monitor survival, body weight, and clinical signs of sepsis (e.g., piloerection, lethargy).

    • Collect blood and tissue samples for analysis as described in the LPS model.

    • Perform bacterial load quantification in blood and peritoneal lavage fluid.

Conclusion

While this compound shows promise as a specific caspase-4 inhibitor based on in vitro data, the current lack of published in vivo efficacy studies presents a significant knowledge gap. The provided experimental protocols for established animal models of sepsis offer a framework for the systematic evaluation of this compound's therapeutic potential. Comparative studies against compounds with known in vivo activity, such as VX-765, will be crucial in determining its relative efficacy and advancing its development for the treatment of inflammatory diseases. Researchers are encouraged to conduct and publish such studies to build a more comprehensive understanding of this compound's in vivo performance.

References

Safety Operating Guide

Proper Disposal of Ac-LEVD-CHO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for Ac-LEVD-CHO, a caspase-4 inhibitor. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

I. Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C₂₂H₃₆N₄O₉
Molecular Weight 500.54 g/mol [1]
Appearance Lyophilized solid[1]
Solubility Water (1 mg/mL)[1], Formic Acid (1 mg/ml)[2]
Storage Temperature -20°C[1]

II. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or creating aerosols, a fume hood should be used.

III. Step-by-Step Disposal Procedure

For unused or waste this compound, particularly in small quantities typical of research use, the following step-by-step disposal procedure is recommended. This procedure is based on general principles for the disposal of aldehyde-containing compounds, which often involves oxidation to a less toxic carboxylic acid[4][5].

1. Neutralization/Inactivation (for solutions):

  • Prepare a neutralizing solution: A freshly prepared 10% solution of sodium bisulfite in water can be used to neutralize the aldehyde group.

  • In a designated chemical fume hood: Slowly add the this compound solution to the sodium bisulfite solution with constant stirring. A 2:1 ratio (by weight) of sodium bisulfite to the estimated amount of this compound is recommended.

  • Allow to react: Let the mixture stand for at least one hour to ensure complete reaction.

2. Aqueous Waste Disposal:

  • Check local regulations: Before proceeding, always consult your institution's specific guidelines for aqueous chemical waste disposal.

  • Dilution: If permitted, the neutralized solution can be further diluted with a large volume of water (at least 20-fold).

  • Sewer Disposal: The diluted, neutralized solution may be permissible for drain disposal, followed by flushing with copious amounts of water. However, this is highly dependent on local regulations[6].

3. Solid Waste Disposal:

  • Uncontaminated Vials: Empty vials that are not grossly contaminated can typically be disposed of in the normal laboratory glass waste stream.

  • Contaminated Labware: Any labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with this compound should be collected in a designated hazardous waste container.

  • Solid this compound: Unused solid this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not discard directly into the trash.

IV. Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Neutralize: For liquid spills, cover the spill with a neutralizing agent such as sodium bisulfite.

  • Clean-Up: Once neutralized, collect the absorbed material using a scoop or other appropriate tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable laboratory detergent and water.

V. Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware dispose_solid Dispose as Hazardous Chemical Waste solid_waste->dispose_solid neutralize Neutralize with Sodium Bisulfite liquid_waste->neutralize dispose_labware Dispose in Hazardous Waste Container contaminated_labware->dispose_labware end End Disposal dispose_solid->end check_regs Check Local Aqueous Waste Regulations neutralize->check_regs dispose_labware->end sewer_disposal Dilute and Dispose in Sanitary Sewer check_regs->sewer_disposal Permitted haz_waste_disposal Dispose as Hazardous Aqueous Waste check_regs->haz_waste_disposal Not Permitted sewer_disposal->end haz_waste_disposal->end

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-LEVD-CHO
Reactant of Route 2
Ac-LEVD-CHO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.